MCB-3681
Description
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Properties
IUPAC Name |
7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRNPDLVCNIAV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790704-42-6 | |
| Record name | MCB-3681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCB-3681 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMP8F2J00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MCB-3681 on Gram-Positive Bacteria
Executive Summary
MCB-3681 is a novel, investigational quinolonyl-oxazolidinone antibacterial agent engineered to combat challenging Gram-positive bacterial infections. Its hybrid structure confers a dual mechanism of action, targeting both bacterial DNA replication and protein synthesis, which provides a significant advantage against strains resistant to conventional antibiotics.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate its complex interactions within the bacterial cell.
Core Mechanism of Action
This compound is distinguished by its structural elements from both quinolone and oxazolidinone antibiotic classes.[1] This unique combination allows it to engage in a multi-pronged attack on essential bacterial processes.
Dual Targeting of DNA and Protein Synthesis
The primary mechanism of this compound involves the simultaneous inhibition of two distinct and vital cellular pathways:
-
Inhibition of DNA Gyrase and Topoisomerase IV : The quinolone moiety of this compound targets bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[2][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, this compound disrupts DNA supercoiling and decatenation, leading to a breakdown of DNA integrity and cell death.[4][5]
-
Inhibition of Protein Synthesis : The oxazolidinone component of the molecule targets the bacterial ribosome, specifically the 50S subunit, to inhibit the initiation of protein synthesis.[3][6] This action is characteristic of oxazolidinones like linezolid (B1675486).
This dual-action capability makes this compound potent against Gram-positive bacteria, including isolates that have developed resistance to quinolones (e.g., ciprofloxacin) or oxazolidinones (e.g., linezolid) through target site mutations.[2] The compound's intrinsic activity is qualitatively and quantitatively different from a simple combination of its constituent drug classes.[1][3]
Unique Proteomic Signature
Studies on Staphylococcus aureus have revealed that the cellular response to this compound is distinct from that of ciprofloxacin (B1669076) or linezolid alone.[1][7] Short-term exposure to this compound at sub-inhibitory concentrations leads to a moderate reprogramming of protein synthesis. In one study, the synthesis of 13 proteins was induced, while 16 were repressed.[1]
Key Proteomic Changes in S. aureus:
-
Induced Proteins : Notably, the synthesis of four ribosomal proteins (RplL, RpsF, RplJ, RpsF) was induced.[1]
-
Repressed Proteins : Synthesis of proteins involved in amino acid synthesis pathways (GlyA, MetE, GlnA) was reduced. Additionally, two aminoacyl-tRNA synthetases (IleS, AspS) and the methicillin-resistance factor protein FemB were repressed.[1][7]
The repression of FemB is clinically relevant as it can increase susceptibility to β-lactam antibiotics.[1] This unique impact on the proteome suggests that this compound's mechanism may involve more complex interactions than just its two primary targets, setting it apart from its predecessors.[1][7]
Quantitative Antimicrobial Activity
This compound demonstrates potent in vitro activity across a wide spectrum of clinically relevant Gram-positive pathogens. Its efficacy is maintained against strains resistant to other antibiotic classes.
| Bacterial Species | Strain Type | MIC (mg/L) | Reference |
| Staphylococcus aureus | Clinical Isolates (including MRSA) | < 1.0 | [2] |
| Staphylococcus aureus | ATCC 29213, RN1HG001 | 0.25 | [1] |
| Staphylococcus epidermidis | Clinical Isolates | < 1.0 | [2] |
| Enterococcus faecium | Clinical Isolates (including VRE) | < 1.0 | [2] |
| Enterococcus faecalis | Clinical Isolates | < 1.0 | [2] |
| Streptococcus pneumoniae | Clinical Isolates | < 1.0 | [2] |
| Clostridium difficile | Clinical Isolates | 0.06 - 1.0 | [3] |
-
Note: At concentrations up to 10 mg/L, this compound is bacteriostatic against S. aureus, while immediate inhibition of protein synthesis was observed at 20 mg/L.[1]
Detailed Experimental Protocols
The following sections describe the methodologies used to characterize the mechanism of action and potency of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.[10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[9]
-
Drug Dilution: A two-fold serial dilution of this compound is prepared directly in the microtiter plate using MHB.
-
Inoculation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension. A growth control well (bacteria, no drug) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35 ± 1°C for 16-20 hours in ambient air.[9]
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[9][10]
DNA Gyrase Supercoiling Inhibition Assay
This in vitro assay measures the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.[5][11]
Objective: To quantify the inhibition of DNA gyrase-mediated conversion of relaxed plasmid DNA to its supercoiled form.
Materials:
-
Purified DNA gyrase (e.g., from S. aureus or E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
ATP solution
-
This compound at various concentrations
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and purified DNA gyrase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control vehicle like DMSO) to the reaction tubes.
-
Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for approximately 1 hour.[11]
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by loading the samples onto an agarose gel and performing electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA-binding dye and visualize under UV light. The concentration of this compound that inhibits the formation of the supercoiled DNA band is determined.
Topoisomerase IV Decatenation Assay
This assay is analogous to the gyrase assay but measures the ability of Topoisomerase IV to separate interlinked (catenated) DNA circles.[5][12]
Objective: To quantify the inhibition of Topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Purified Topoisomerase IV
-
Catenated kDNA (a network of interlocked DNA minicircles)
-
Assay Buffer, ATP, this compound, and analysis equipment as in the gyrase assay.
Procedure:
-
Reaction Setup: Combine assay buffer, kDNA substrate, and purified Topoisomerase IV enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Initiation & Incubation: Start the reaction with ATP and incubate at 37°C.
-
Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Successful decatenation releases individual DNA minicircles (supercoiled or relaxed), which migrate into the gel, while the large kDNA network remains in the well.
-
Interpretation: Inhibition is observed as a decrease in the amount of released minicircles with increasing concentrations of this compound.
Proteomic Analysis via 2D-GE and MALDI-TOF-MS/MS
This protocol outlines the workflow used to identify changes in protein expression in S. aureus following exposure to this compound.[1][7]
Objective: To identify and quantify proteins that are differentially expressed in response to this compound treatment.
Procedure:
-
Cell Culture and Treatment: Grow S. aureus cultures to mid-log phase. Expose one set of cultures to a sub-inhibitory concentration of this compound (e.g., 4 mg/L) and another as a control.[1]
-
Metabolic Labeling: Add a radiolabeled amino acid, such as L-[³⁵S]-methionine, to the cultures for a short period to label newly synthesized proteins.[1]
-
Protein Extraction: Harvest and lyse the bacterial cells to extract total cellular proteins.
-
Two-Dimensional Gel Electrophoresis (2D-GE):
-
First Dimension (IEF): Separate proteins based on their isoelectric point (pI) using isoelectric focusing.
-
Second Dimension (SDS-PAGE): Separate the proteins from the first dimension based on their molecular weight.
-
-
Gel Analysis: Visualize the protein spots on the gels (e.g., by autoradiography). Use specialized software (e.g., Delta2D) to compare the treated and control gels and identify spots with significantly altered intensity (induced or repressed).[1]
-
Protein Identification:
-
Excise the protein spots of interest from the gel.
-
Perform in-gel digestion with an enzyme like trypsin.
-
Analyze the resulting peptide fragments using MALDI-TOF-MS/MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry).
-
Identify the proteins by matching the peptide mass fingerprints against a protein database.
-
Conclusion
This compound represents a sophisticated approach to antibiotic design, leveraging a dual-action mechanism that targets both DNA replication and protein synthesis in Gram-positive bacteria.[2] Its ability to inhibit DNA gyrase, topoisomerase IV, and ribosomal function simultaneously provides a high barrier to resistance development.[2] Furthermore, proteomic analyses demonstrate that its cellular impact is unique and not merely the sum of its quinolone and oxazolidinone parts, suggesting a more complex mode of action.[1][7] The potent in vitro activity against a broad range of pathogens, including drug-resistant phenotypes like MRSA and VRE, underscores the potential of this compound as a valuable future therapeutic agent in the fight against serious bacterial infections.[2][3]
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. profoldin.com [profoldin.com]
- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of MCB-3681: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a novel hybrid antibiotic that covalently links pharmacophores from the oxazolidinone and fluoroquinolone classes of antimicrobials.[1] This dual-action design provides a unique mechanism of action aimed at overcoming common bacterial resistance pathways. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including its in vitro activity against key pathogens, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.
In Vitro Antibacterial Spectrum
This compound demonstrates potent in vitro activity primarily against a range of Gram-positive bacteria, including multidrug-resistant strains, and the anaerobic bacterium Clostridium difficile.[1][2]
Gram-Positive Aerobes
This compound exhibits broad activity against clinically important Gram-positive aerobic bacteria. Studies have reported minimum inhibitory concentrations (MICs) of less than 1 mg/L against clinical isolates of Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis (including vancomycin-resistant enterococci - VRE), and Streptococcus pneumoniae.[2] A study has reported MIC values ranging from 0.06 to 1 μg/mL for several strains of Gram-positive pathogens, including MRSA, methicillin-sensitive S. aureus (MSSA), and VRE.[2]
Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobes
| Bacterial Species | Resistance Phenotype | MIC (mg/L) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | < 1[2] |
| Staphylococcus epidermidis | - | < 1[2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | < 1[2] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | < 1[2] |
| Streptococcus pneumoniae | - | < 1[2] |
Anaerobic Bacteria
This compound has shown particularly potent activity against Clostridium difficile, a major cause of antibiotic-associated diarrhea. This makes it a significant candidate for the treatment of C. difficile infections (CDI).
Table 2: In Vitro Activity of this compound Against Clostridium difficile
| Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| 114 | 0.008 - 0.5[2] | 0.03 | 0.06 |
| 199 | 0.008 - 0.5[3] | 0.125 | 0.25 |
Mechanism of Action
This compound's hybrid structure allows it to simultaneously target two distinct and essential bacterial cellular processes: DNA replication and protein synthesis.[2]
-
Inhibition of DNA Gyrase and Topoisomerase IV : The fluoroquinolone component of this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.[2]
-
Inhibition of Protein Synthesis : The oxazolidinone moiety of this compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This leads to a halt in the production of essential bacterial proteins.[2]
This dual mechanism of action is advantageous as it can be effective against bacteria that have developed resistance to either fluoroquinolones or oxazolidinones alone.[2]
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing methods. The two primary methods cited in the literature are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method (NCCLS/CLSI Protocol)
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][5][6]
Workflow:
References
MCB-3681: A Dual-Action Antibiotic Targeting Bacterial Replication and Protein Synthesis
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
MCB-3681 is a promising dual-action antibiotic that has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. As the active form of the prodrug MCB-3837, this novel molecule integrates the functionalities of a quinolone and an oxazolidinone, enabling a synergistic attack on two critical bacterial cellular processes: DNA replication and protein synthesis. This unique mechanism of action, involving the simultaneous inhibition of DNA gyrase/topoisomerase IV and the bacterial ribosome, is anticipated to lower the frequency of resistance development. This document provides a comprehensive technical overview of the properties of this compound, including its mechanism of action, in vitro efficacy, and the methodologies used for its evaluation.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. There is an urgent need for novel antimicrobial agents with unique mechanisms of action that can overcome existing resistance patterns. This compound represents a significant advancement in this area. It is a synthetically-derived molecule that combines the structural features of a quinolone and an oxazolidinone, resulting in a dual-targeting antibacterial agent.[1] The prodrug, MCB-3837, is a water-soluble compound that undergoes rapid conversion to the active form, this compound, following administration.[2] This whitepaper details the dual-action properties of this compound, presenting available quantitative data, outlining key experimental protocols, and visualizing its mechanism of action.
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Notably, it has shown efficacy against clinical isolates of Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis, and Streptococcus pneumoniae.[1] Furthermore, this compound has exhibited significant activity against Clostridium difficile, a major cause of antibiotic-associated diarrhea.[3][4]
Minimum Inhibitory Concentrations (MICs)
The potency of this compound is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The following tables summarize the available MIC data for this compound against key Gram-positive bacteria and Clostridium difficile.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC Range (mg/L) |
| Staphylococcus aureus | < 1 |
| Staphylococcus epidermidis | < 1 |
| Enterococcus faecium | < 1 |
| Enterococcus faecalis | < 1 |
| Streptococcus pneumoniae | < 1 |
Data sourced from BioWorld, reporting on a study by Morphochem and Staten Serums Institut.[1]
Table 2: MIC of this compound against Clostridium difficile
| Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| 114 | 0.008 - 0.5 | Not Reported | Not Reported |
Data from a study on the in vitro activity of MCB3681 against Clostridium difficile strains.[3]
Dual-Action Mechanism of Action
This compound's innovative design results in a dual attack on essential bacterial processes, a strategy aimed at both potent bactericidal activity and a reduced likelihood of resistance development.
Inhibition of DNA Gyrase and Topoisomerase IV
Consistent with its quinolone moiety, this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting their function, this compound disrupts DNA synthesis, leading to bacterial cell death.
Inhibition of Protein Synthesis
The oxazolidinone component of this compound is responsible for the inhibition of bacterial protein synthesis.[1] Oxazolidinones are known to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This disruption of protein production halts bacterial growth and proliferation.
Experimental Protocols
The following sections describe the general methodologies employed to characterize the antibacterial properties of this compound.
In Vitro Susceptibility Testing
The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The agar (B569324) dilution method is a standard procedure used for this purpose.
Protocol: Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates and the control plate.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.
DNA Gyrase Inhibition Assay
The inhibitory effect of this compound on DNA gyrase can be assessed using a supercoiling inhibition assay. This assay measures the ability of the enzyme to introduce negative supercoils into relaxed circular DNA in the presence of the inhibitor.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.
-
Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) for a defined period to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, which typically contains a DNA loading dye and a denaturing agent.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.
-
Analysis: The inhibition of supercoiling is determined by comparing the amount of supercoiled DNA in the presence of this compound to the control.
Protein Synthesis Inhibition Assay
The effect of this compound on protein synthesis can be evaluated using an in vitro transcription-translation (TX-TL) cell-free system. This assay measures the production of a reporter protein in the presence of the inhibitor.
Protocol: In Vitro Protein Synthesis Inhibition Assay
-
Cell-Free System Preparation: A commercially available or in-house prepared bacterial cell-free extract containing ribosomes, tRNAs, and other necessary components for transcription and translation is used.
-
Reaction Setup: A reaction mixture is prepared containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is included.
-
Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C or 37°C) to allow for protein synthesis.
-
Reporter Protein Quantification: The amount of reporter protein produced is quantified using a method appropriate for the specific reporter (e.g., luminescence measurement for luciferase).
-
Analysis: The inhibition of protein synthesis is calculated by comparing the reporter signal in the presence of this compound to the control.
Clinical Development
The prodrug of this compound, MCB-3837, has undergone early-stage clinical evaluation. A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of MCB-3837.[2] While detailed protocols and results from this trial are not extensively published in the public domain, the progression of a compound to this stage indicates a favorable preclinical profile.
Conclusion
This compound is a novel dual-action antibiotic with a compelling profile for combating Gram-positive bacterial infections, including those caused by resistant pathogens. Its unique mechanism, targeting both DNA replication and protein synthesis, holds the promise of increased efficacy and a lower propensity for resistance development. The in vitro data demonstrates its potent activity against a range of clinically relevant bacteria. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this promising antibiotic. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the critical effort to discover and develop new antibacterial agents.
References
- 1. | BioWorld [bioworld.com]
- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Conversion of Prodrug MCB-3837 to its Active Moiety MCB-3681: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-3837 is a water-soluble phosphate (B84403) prodrug designed for intravenous administration, which undergoes rapid in vivo conversion to its active antibacterial agent, MCB-3681. This technical guide provides a comprehensive overview of the conversion process, the pharmacological action of this compound, and the experimental methodologies used to characterize this transformation. This compound is a novel dual-action antibiotic, integrating the structural features of both quinolone and oxazolidinone classes. This unique combination allows it to exhibit potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including strains resistant to conventional antibiotics. The primary mechanism of this conversion is enzymatic cleavage of the phosphate group by endogenous phosphatases. This document details the enzymatic process, methods for its quantification, and the subsequent intracellular signaling pathways disrupted by the active drug.
Introduction
The development of prodrugs is a critical strategy in pharmaceutical sciences to overcome undesirable physicochemical or pharmacokinetic properties of active drug molecules. MCB-3837 was developed as a prodrug of this compound to enhance its aqueous solubility for intravenous formulation.[1][2] Following administration, MCB-3837 is engineered to efficiently convert to this compound, the active pharmacological agent.[1][2] this compound exerts its antibacterial effect through a dual-action mechanism, inhibiting both DNA gyrase and topoisomerase IV, characteristic of quinolones, and interfering with protein synthesis at the ribosomal level, a hallmark of oxazolidinones.[1][3] This multifaceted approach not only provides a broad spectrum of activity but may also reduce the likelihood of resistance development.
The Conversion of MCB-3837 to this compound
The core of the prodrug strategy for MCB-3837 lies in its chemical structure, which includes a phosphate ester moiety. This group renders the molecule highly water-soluble and is designed to be readily cleaved by endogenous enzymes.
Enzymatic Cleavage
The conversion of MCB-3837 to this compound is primarily mediated by alkaline phosphatases (ALPs), a group of enzymes widely distributed throughout the human body, with high concentrations in the liver, bone, intestine, and plasma.[4] These enzymes catalyze the hydrolysis of phosphate monoesters, releasing inorganic phosphate and the active drug, this compound.
The generalized reaction can be depicted as:
MCB-3837 (Phosphate Prodrug) + H₂O --(Alkaline Phosphatase)--> this compound (Active Drug) + H₃PO₄
Quantitative Analysis of Conversion
The rate and extent of the conversion of MCB-3837 to this compound are critical pharmacokinetic parameters. While specific quantitative data for MCB-3837 is not publicly available, the following tables illustrate how such data would be typically presented.
In Vitro Conversion Kinetics
The Michaelis-Menten kinetics of the conversion can be determined using in vitro models, such as human liver microsomes or purified alkaline phosphatase.
| Parameter | Value (Illustrative) | Unit |
| Vmax | 500 | nmol/min/mg protein |
| Km | 150 | µM |
Pharmacokinetic Parameters in Plasma
Following intravenous administration of MCB-3837, the plasma concentrations of both the prodrug and the active drug are monitored over time.
| Parameter | MCB-3837 (Prodrug) | This compound (Active Drug) | Unit |
| Half-life (t½) | < 0.5 | 4 - 6 | hours |
| Cmax (at time 0 for prodrug) | Varies with dose | Varies with dose | µg/mL |
| AUC | Dose-dependent | Dose-dependent | µg*h/mL |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the conversion of MCB-3837 to this compound.
In Vitro Conversion Assay
Objective: To determine the rate of conversion of MCB-3837 to this compound in the presence of alkaline phosphatase.
Materials:
-
MCB-3837
-
This compound (as a standard)
-
Purified calf intestinal alkaline phosphatase (or human liver microsomes)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl₂)
-
HPLC system with a suitable column (e.g., C18)
-
Quenching solution (e.g., 10% trichloroacetic acid)
Procedure:
-
Prepare a stock solution of MCB-3837 in the assay buffer.
-
Pre-warm the assay buffer and enzyme solution to 37°C.
-
Initiate the reaction by adding the enzyme to the MCB-3837 solution. The final concentration of MCB-3837 should be varied to determine Michaelis-Menten kinetics.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the concentrations of MCB-3837 and this compound.
-
Generate a standard curve for both MCB-3837 and this compound to calculate their concentrations in the samples.
-
Calculate the rate of formation of this compound at each substrate concentration and determine Vmax and Km.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles of MCB-3837 and this compound in an animal model (e.g., rat or mouse).
Materials:
-
MCB-3837 formulated for intravenous injection
-
Animal model (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single intravenous dose of MCB-3837 to the animals.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes), collect blood samples.
-
Process the blood samples to obtain plasma.
-
Extract MCB-3837 and this compound from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentrations of the prodrug and active drug in the plasma extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration-time profiles for both compounds.
-
Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC) using appropriate software.
Mechanism of Action of this compound
Once formed, this compound targets fundamental bacterial processes, leading to cell death.
Inhibition of DNA Replication and Repair
The quinolone component of this compound targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, which is necessary for the initiation of DNA replication.
-
Topoisomerase IV: Inhibition of topoisomerase IV interferes with the decatenation of daughter chromosomes following replication, leading to an inability of the bacterial cell to divide.
Inhibition of Protein Synthesis
The oxazolidinone moiety of this compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA and the 30S subunit. This blocks the initiation of protein synthesis, a crucial step for bacterial viability.
Conclusion
The conversion of the prodrug MCB-3837 to its active form, this compound, is a rapid and efficient process mediated by endogenous phosphatases. This strategy allows for the intravenous delivery of a potent dual-action antibiotic with a broad spectrum of activity against Gram-positive bacteria. The methodologies outlined in this guide provide a framework for the characterization of this conversion and the elucidation of the pharmacokinetic and pharmacodynamic properties of this promising therapeutic agent. Further research to identify the specific phosphatases involved and to obtain detailed kinetic data will enhance our understanding of this important prodrug system.
References
- 1. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
MCB-3681: A Dual-Action Antibacterial Agent Targeting DNA Gyrase and Protein Synthesis
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the development of dual-action antimicrobial agents that engage multiple, distinct bacterial targets. MCB-3681, a novel quinolone-oxazolidinone conjugate, exemplifies this approach. It demonstrates potent activity against a wide spectrum of Gram-positive pathogens, including strains resistant to conventional antibiotics like ciprofloxacin (B1669076) and linezolid (B1675486).[1][2] This technical guide provides an in-depth examination of this compound's core mechanism of action, focusing on its simultaneous inhibition of DNA gyrase and protein synthesis. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic hybrid antibiotic that structurally integrates the pharmacophores of a fluoroquinolone and an oxazolidinone.[1] This design confers a dual mechanism of action, enabling it to concurrently disrupt two vital cellular processes in bacteria: DNA replication and protein synthesis.[2] The compound has shown excellent in vitro efficacy against clinically significant Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), Enterococcus species (including VRE), Streptococcus pneumoniae, and Clostridium difficile.[1][2][3]
Developed by Morphochem, this compound is the active form of the water-soluble prodrug MCB-3837 (also known as DNV3837), which is designed for intravenous administration.[4][5] The dual-targeting nature of this compound is particularly significant as it is less prone to the development of bacterial resistance compared to single-target antibiotics.[2] Its activity against pathogens already resistant to both quinolones and oxazolidinones suggests it may interact with its targets in a novel way or possess additional mechanisms of action.[1][6]
Core Mechanism of Action: A Two-Pronged Attack
This compound's efficacy stems from its ability to inhibit two essential and distinct pathways in bacterial cells.
Inhibition of DNA Gyrase and Topoisomerase IV
The fluoroquinolone moiety of this compound is responsible for targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7]
-
DNA Gyrase: Primarily in Gram-negative bacteria, but also essential in Gram-positives, DNA gyrase introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that builds up during the unwinding of the DNA helix at the replication fork.[7][8]
-
Topoisomerase IV: This enzyme is essential for decatenation, the process of unlinking the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells.
This compound, like other quinolones, stabilizes the transient covalent complex formed between the topoisomerase and the cleaved DNA strand.[7][9] This prevents the re-ligation of the DNA backbone, leading to an accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.[9]
Inhibition of Protein Synthesis
The oxazolidinone component of this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, oxazolidinones bind to the 50S large ribosomal subunit at the peptidyl transferase center (PTC). This interaction blocks the formation of the initiation complex, a critical first step in protein synthesis involving the ribosome, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA).[1] By preventing this complex from assembling correctly, this compound effectively halts the production of all bacterial proteins, leading to a bacteriostatic effect that complements the bactericidal action of DNA gyrase inhibition.
Quantitative Data on Efficacy and Impact
The performance of this compound has been quantified through various in vitro studies, highlighting its potency and unique effects on the bacterial proteome.
In Vitro Antibacterial Activity
This compound exhibits potent activity against a broad range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values often below 1 µg/mL.[2] Its effectiveness is maintained against strains that have developed resistance to standard quinolones and/or linezolid.
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | Reference |
| Clostridium difficile | N/A | 0.008 - 0.5 | [3] |
| C. difficile (Moxifloxacin-R) | Moxifloxacin-Resistant | 0.008 - 0.5 | [1] |
| Staphylococcus aureus (MSSA) | Methicillin-Sensitive | 0.06 - 1 | [1] |
| S. aureus (MRSA) | Methicillin-Resistant | 0.06 - 1 | [1] |
| Enterococcus spp. (VRE) | Vancomycin-Resistant | 0.06 - 1 | [1] |
| Gram-positive Clinical Isolates | Including Ciprofloxacin-R and/or Linezolid-R | < 1 | [2] |
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound against various Gram-positive bacteria.
Proteomic Response in Staphylococcus aureus
Exposure of S. aureus to this compound induces a distinct proteomic signature, different from that caused by ciprofloxacin or linezolid alone. This further supports the compound's unique mode of action. A study using 2D-gel electrophoresis and MALDI-TOF-MS/MS analyzed these changes after a short exposure.[6]
| Protein Regulation | Number of Proteins Affected | Key Examples | Reference |
| Induced | 13 | Four ribosomal proteins (e.g., 30S ribosomal protein S6, 50S ribosomal protein L10) | [6] |
| Repressed | 16 | Proteins in amino acid synthesis pathways, two aminoacyl-tRNA synthetases, FemB | [6] |
Table 2: Summary of proteomic changes in S. aureus following exposure to this compound. The induction of ribosomal proteins is a notable response, potentially as a compensatory mechanism to the inhibition of translation initiation.
Experimental Protocols
The characterization of this compound's activity relies on established in vitro assays. The following sections detail the methodologies for determining its inhibitory effects.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[10]
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC₅₀).
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
ATP solution
-
This compound stock solution and serial dilutions
-
Control inhibitor (e.g., ciprofloxacin)
-
Stop solution/loading dye (e.g., GSTEB: glycerol, SDS, Tris-HCl, EDTA, bromophenol blue)
-
Chloroform/isoamyl alcohol
-
Agarose (B213101), TAE buffer, and gel electrophoresis apparatus
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing assay buffer, relaxed plasmid DNA, and sterile water.
-
Aliquot and Add Inhibitor: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound, a positive control inhibitor, or solvent (for no-inhibitor control) to the tubes.
-
Initiate Reaction: Add a defined unit of DNA gyrase to each tube to start the reaction. A negative control tube should receive dilution buffer instead of the enzyme.
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.
-
Stop Reaction: Terminate the reaction by adding the stop solution/loading dye, followed by chloroform/isoamyl alcohol to extract proteins.
-
Centrifugation: Centrifuge briefly to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the relaxed and supercoiled DNA forms are well-separated.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The supercoiled DNA migrates faster than the relaxed form. Quantify the intensity of the bands to determine the percentage of inhibition at each drug concentration and calculate the IC₅₀ value.
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the effect of a compound on the synthesis of a reporter protein in a cell-free system.
Objective: To measure the inhibition of bacterial protein synthesis by this compound.
Materials:
-
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding Green Fluorescent Protein - GFP)
-
Amino acid mix and energy source (ATP, GTP)
-
This compound stock solution and serial dilutions
-
Control inhibitors (e.g., linezolid, chloramphenicol)
-
Fluorometer or spectrophotometer
Procedure:
-
Reaction Setup: In microplate wells or tubes, combine the components of the cell-free system, including the S30 extract, reporter plasmid, amino acids, and energy source.
-
Add Inhibitor: Add serial dilutions of this compound or control antibiotics to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 1-3 hours) to allow for transcription and translation of the reporter protein.
-
Measure Reporter Signal: Measure the fluorescence (for GFP) or enzymatic activity of the newly synthesized reporter protein.
-
Analysis: Normalize the signal from the drug-treated samples to the no-inhibitor control to calculate the percentage of inhibition. Determine the IC₅₀ value.
Proteomic Analysis of Bacterial Response
This protocol outlines the method used to identify changes in protein expression in bacteria after exposure to this compound.[6]
Objective: To identify and quantify proteins that are differentially expressed in S. aureus upon treatment with this compound.
Materials:
-
S. aureus culture
-
Luria-Bertani (LB) broth
-
This compound
-
Radioactive label (e.g., L-[³⁵S]-methionine)
-
Lysis buffer and sonicator
-
2D gel electrophoresis equipment (isoelectric focusing and SDS-PAGE)
-
Mass spectrometer (MALDI-TOF-MS/MS)
Procedure:
-
Cell Culture and Treatment: Grow S. aureus to the mid-logarithmic phase (e.g., OD₅₀₀ of 0.4).
-
Radiolabeling and Exposure: Add L-[³⁵S]-methionine to the culture to label newly synthesized proteins. Simultaneously, add a sub-lethal concentration of this compound to the treatment group. A control group receives no drug. Incubate for a short period (e.g., 10 minutes).
-
Cell Lysis: Harvest the cells by centrifugation, wash, and lyse them using sonication to release the proteins.
-
Protein Separation (2D-GE):
-
First Dimension (IEF): Separate the proteins based on their isoelectric point (pI) using isoelectric focusing.
-
Second Dimension (SDS-PAGE): Separate the proteins from the IEF strip based on their molecular weight using SDS-polyacrylamide gel electrophoresis.
-
-
Image Analysis: Visualize the radiolabeled protein spots using a phosphorimager. Use specialized software (e.g., Delta 2D) to compare the proteome maps of the treated and control samples and identify spots with significant changes in intensity (induced or repressed proteins).
-
Protein Identification: Excise the differentially expressed protein spots from a corresponding Coomassie-stained gel. Perform in-gel digestion (e.g., with trypsin) and analyze the resulting peptides using MALDI-TOF-MS/MS to determine their amino acid sequence and identify the proteins.
Conclusion
This compound represents a sophisticated approach in the fight against bacterial resistance. By covalently linking two distinct antibiotic classes, it simultaneously attacks both DNA replication and protein synthesis. This dual-targeting strategy not only provides potent bactericidal activity against susceptible and multi-drug resistant Gram-positive pathogens but also appears to lower the probability of resistance development. The unique proteomic signature it induces underscores a mode of action that is quantitatively and qualitatively different from its constituent parts. As such, this compound and similar hybrid antibiotics hold significant promise as next-generation therapeutics for treating challenging bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitarget Approaches against Multiresistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
MCB-3681: A Technical Guide to a Dual-Action Antibacterial Agent
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and antibacterial activity of MCB-3681, a novel dual-action antibiotic. This compound is the active form of the water-soluble prodrug MCB-3837 and combines the structural and functional properties of both a quinolone and an oxazolidinone. This unique hybrid structure allows it to target two essential bacterial processes simultaneously: DNA replication and protein synthesis.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with a chemical formula of C₃₁H₃₂F₂N₄O₈ and a molecular weight of 626.61 g/mol . Its structure features a fluoroquinolone core linked to an oxazolidinone moiety.
| Property | Value |
| Molecular Formula | C₃₁H₃₂F₂N₄O₈ |
| Molecular Weight | 626.61 g/mol |
| IUPAC Name | 7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
| Synonyms | MCB3681, Oxaquin |
| Prodrug | MCB-3837 |
Mechanism of Action
This compound exerts its potent bactericidal activity through a dual mechanism of action, targeting both DNA and protein synthesis within the bacterial cell.[1] This dual targeting is a key feature that can help to overcome and slow the development of bacterial resistance.
-
Inhibition of DNA Synthesis: The quinolone component of this compound targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, which are crucial steps in DNA replication, transcription, and repair.
-
Inhibition of Protein Synthesis: The oxazolidinone moiety of this compound binds to the 50S ribosomal subunit, interfering with the formation of the initiation complex necessary for protein synthesis.[1]
This multi-targeted approach is visualized in the signaling pathway diagram below.
Figure 1: Mechanism of action of this compound.
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of activity against Gram-positive bacteria, including clinically important resistant strains.[1] Its efficacy against Clostridium difficile is also a notable feature.
Activity against Gram-Positive Aerobes
This compound is highly active against a range of Gram-positive aerobes, with Minimum Inhibitory Concentrations (MICs) generally below 1 mg/L.[1]
| Organism | MIC Range (mg/L) |
| Staphylococcus aureus (including MRSA) | < 1 |
| Staphylococcus epidermidis | < 1 |
| Enterococcus faecium (including VRE) | < 1 |
| Enterococcus faecalis | < 1 |
| Streptococcus pneumoniae | < 1 |
Data sourced from BioWorld article on this compound.[1]
Activity against Clostridium difficile
Multiple studies have highlighted the potent in vitro activity of this compound against Clostridium difficile.
| Study | Number of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Rashid et al. (2014) | 114 | 0.008 - 0.5 | - | - |
| Freeman et al. (2017) | 199 | - | 0.125 | 0.25 |
Data from Rashid et al.[2] and Freeman et al.[3]
Importantly, this compound retains its activity against C. difficile strains that are resistant to other antibiotics such as moxifloxacin (B1663623) and linezolid.[3]
In Vivo Efficacy
The prodrug of this compound, MCB-3837, has been evaluated in murine models of bacterial infection, demonstrating significant in vivo efficacy.
| Animal Model | Pathogen | Dosing Regimen (MCB-3837) | Key Finding |
| Murine Peritonitis | Streptococcus pneumoniae 2916 | 0.9 - 60 mg/kg s.c. | ED₅₀ = 3.6 mg/kg |
| Murine Pneumonia | Streptococcus pneumoniae 6A | 7.5 - 60 mg/kg (2-4 doses over 12h) | Log 2 to Log 3 decrease in median colony counts |
Data sourced from BioWorld article on this compound.[1]
A study in healthy human volunteers who received intravenous infusions of MCB-3837 (6 mg/kg daily for 5 days) showed that this compound was active against resident Gram-positive microflora such as clostridia, bifidobacteria, lactobacilli, enterococci, and Staphylococcus aureus, without significantly affecting Gram-negative microflora.[4]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not extensively available in the public domain. The following are general descriptions of the standard methodologies cited in the literature for this compound.
Antimicrobial Susceptibility Testing
The in vitro activity of this compound is typically determined using the broth microdilution or agar (B569324) dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS).
Figure 2: General workflow for MIC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed through in vitro enzymatic assays. A common method for DNA gyrase is the supercoiling assay, while a decatenation assay is often used for topoisomerase IV.
Figure 3: Logical flow of topoisomerase inhibition assays.
Summary and Future Directions
This compound is a promising antibacterial agent with a dual mechanism of action that confers potent activity against a range of Gram-positive pathogens, including drug-resistant strains and Clostridium difficile. Its efficacy has been demonstrated in both in vitro and in vivo models. The development of dual-acting antibiotics like this compound represents a valuable strategy in the ongoing effort to combat antimicrobial resistance. Further research, including detailed pharmacokinetic and pharmacodynamic studies and clinical trials, will be crucial in determining the ultimate therapeutic potential of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
MCB-3681 activity against methicillin-resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a novel quinolonyl-oxazolidinone antibacterial compound demonstrating significant promise in combating Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Structurally, it incorporates elements of both quinolone and oxazolidinone classes of antibiotics, conferring a unique mechanism of action that differs from its parent compounds, ciprofloxacin (B1669076) and linezolid.[1][2] This technical guide provides a comprehensive overview of the anti-MRSA activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these properties.
Mechanism of Action: A Dual-Targeting Approach with a Twist
This compound exerts its antibacterial effect through a multifaceted mechanism that distinguishes it from conventional antibiotics. While it is known to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, its activity extends beyond these classical quinolone targets.[3] A key aspect of its efficacy against MRSA lies in its ability to modulate protein synthesis in a manner distinct from linezolid.[2]
Proteomic studies have revealed that exposure of S. aureus to this compound leads to a moderate reprogramming of the bacterial proteome, with the induction of 13 proteins and the repression of 16 proteins.[2] Notably, this compound significantly reduces the synthesis of the methicillin-resistance factor protein FemB.[2] The FemB protein is essential for the formation of the pentaglycine (B1581309) interpeptide bridge in the peptidoglycan cell wall of S. aureus.[1][4] The inactivation or reduced expression of FemB leads to a decrease in peptidoglycan cross-linking, rendering the bacterium more susceptible to β-lactam antibiotics and compromising its cell wall integrity.[1][4] This targeted repression of a key resistance determinant likely contributes significantly to the potent activity of this compound against MRSA.[2]
The impact of this compound on the proteome is considerably different from that of ciprofloxacin or linezolid, which affect a much larger number of proteins.[2] This suggests that this compound possesses a more targeted and potentially more refined mechanism of action.
Quantitative Efficacy Data
The in vitro activity of this compound against S. aureus, including MRSA, has been demonstrated through the determination of Minimum Inhibitory Concentrations (MICs).
| Organism | Strain Type | MIC (mg/L) | Reference |
| Staphylococcus aureus | ATCC 29213 (Quality Control) | 0.25 | [2] |
| Staphylococcus aureus | RN1HG001 | 0.25 | [2] |
| Staphylococcus aureus | Clinical Isolates | < 1 | [3] |
| MRSA, MSSA, VRE | Various Strains | 0.06 - 1 | [5] |
MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Proteomic Analysis of this compound Action
Objective: To identify changes in protein expression in S. aureus upon exposure to this compound.
Methodology:
-
Bacterial Culture: S. aureus strains (e.g., ATCC 29213, RN1HG001) are grown aerobically at 37°C in a defined medium.[6]
-
Drug Exposure: The bacterial culture is exposed to a sub-lethal concentration of this compound (e.g., 4 mg/L) for a short period.[2]
-
Protein Extraction: Bacterial cells are harvested, and total protein is extracted.
-
Two-Dimensional (2D) Gel Electrophoresis: The extracted proteins are separated first by isoelectric focusing (based on their isoelectric point) and then by SDS-PAGE (based on their molecular weight).[2]
-
Protein Identification: Protein spots that show differential expression (induced or repressed) between treated and untreated samples are excised from the gel. These proteins are then identified using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS/MS).[2]
-
Data Analysis: The identified proteins are categorized based on their function to elucidate the pathways affected by this compound.[2]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the growth of MRSA.
Methodology (based on NCCLS/CLSI guidelines):
-
Inoculum Preparation: A standardized inoculum of the MRSA test strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a localized MRSA infection model.
Methodology:
-
Animal Model: Female ICR or Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]
-
Inoculum Preparation: An inoculum of a clinical MRSA strain is prepared to a specific concentration (e.g., 1 x 10^4 CFU per thigh).[7]
-
Infection: Mice are anesthetized, and a defined volume of the bacterial suspension is injected into the thigh muscle.[7]
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound (or its prodrug, MCB-3837) via a suitable route (e.g., subcutaneous or intravenous). A vehicle control group receives the formulation without the active drug.[8]
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized.[7]
-
CFU Counting: Serial dilutions of the tissue homogenates are plated on appropriate agar (B569324) plates, and the number of CFU per thigh is determined after incubation.
-
Efficacy Assessment: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of this compound.[7]
Visualizations
References
- 1. Influence of femB on methicillin resistance and peptidoglycan metabolism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy of MCB-3681 Against Vancomycin-Resistant Enterococci (VRE): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro efficacy of MCB-3681, a novel quinolonyl-oxazolidinone antibiotic, against vancomycin-resistant Enterococci (VRE). This compound represents a promising development in the fight against multidrug-resistant Gram-positive pathogens, owing to its dual mechanism of action. This document synthesizes available data on its antimicrobial activity, outlines relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a hybrid antibiotic that covalently links the pharmacophores of a quinolone and an oxazolidinone. This design confers a dual mechanism of action, simultaneously targeting bacterial DNA replication and protein synthesis. Specifically, the quinolone component inhibits DNA gyrase and topoisomerase IV, while the oxazolidinone moiety targets the 50S ribosomal subunit to block protein synthesis. This multi-targeted approach is hypothesized to not only provide broad-spectrum Gram-positive activity but also to possess a high barrier to resistance development.
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and VRE.
Quantitative Data Summary
Published studies indicate that this compound is active against VRE, with reported Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. The available data is summarized in the table below. It is important to note that much of the detailed published research on this compound has focused on its efficacy against Clostridium difficile. While activity against VRE has been confirmed, extensive MIC distributions across a large panel of VRE strains are not as readily available in the public domain.
| Organism | Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Vancomycin-Resistant Enterococci (VRE) | This compound | 0.06 - 1 | [1] |
| Enterococcus faecium (clinical isolates) | This compound | < 1 | [2] |
| Enterococcus faecalis (clinical isolates) | This compound | < 1 | [2] |
Mechanism of Action
The dual functionality of this compound is a key attribute. By targeting two distinct and essential bacterial processes, the compound can overcome existing resistance mechanisms to either quinolones or oxazolidinones alone.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro efficacy of this compound against VRE. These protocols are based on established standards for antimicrobial susceptibility testing.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
VRE isolates and quality control strains (e.g., Enterococcus faecalis ATCC 29212)
-
0.5 McFarland standard turbidity reference
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a concentration of 100 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of this compound in each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the VRE isolate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume in each well to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the VRE isolate.
Agar (B569324) Dilution for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
VRE isolates and quality control strains
-
0.5 McFarland standard turbidity reference
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of this compound Stock Solution: As described for broth microdilution.
-
Preparation of Agar Plates:
-
Prepare serial twofold dilutions of this compound in a suitable diluent.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (held at 45-50°C).
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a growth control plate containing no this compound.
-
-
Inoculum Preparation: Prepare a standardized inoculum for each VRE isolate as described for broth microdilution.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the VRE suspensions. Each spot should contain approximately 10⁴ CFU.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the VRE isolate, disregarding a single colony or a faint haze.
Conclusion
This compound demonstrates promising in vitro activity against vancomycin-resistant Enterococci. Its dual mechanism of action, targeting both DNA replication and protein synthesis, makes it a compelling candidate for further development. While the currently available public data on its activity against a broad range of VRE strains is limited, the initial findings are encouraging. Further studies detailing the MIC distribution against a larger, more diverse panel of VRE isolates, including different vancomycin (B549263) resistance genotypes, are warranted to fully elucidate its potential clinical utility for treating infections caused by these challenging pathogens.
References
The Dual-Edged Sword: A Technical Overview of MCB-3681's Efficacy Against Clostridium difficile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridium difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development of novel antimicrobial agents. MCB-3681, a novel quinolonyl-oxazolidinone hybrid antibiotic, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the available data on the efficacy of this compound against C. difficile strains, detailing its mechanism of action, in vitro activity, and the experimental protocols used in its evaluation. The information is intended to support further research and development efforts in the fight against this formidable pathogen.
Core Mechanism of Action: A Two-Pronged Attack
This compound leverages the distinct mechanisms of its constituent pharmacophores—a quinolone and an oxazolidinone—to exert a potent bactericidal effect against C. difficile. This dual-action modality is crucial for its efficacy, particularly against strains that may have developed resistance to single-target antibiotics.[1][2]
1. Inhibition of DNA Synthesis (Quinolone Moiety): The quinolone component of this compound targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, this compound disrupts the essential processes of bacterial DNA synthesis, leading to cell death.[2]
2. Inhibition of Protein Synthesis (Oxazolidinone Moiety): The oxazolidinone moiety of this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it is understood to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary to begin protein translation. This cessation of protein production is catastrophic for the bacterium.[2][3]
The synergistic or additive effects of these two distinct mechanisms of action contribute to the potent activity of this compound and may reduce the likelihood of resistance development.
In Vitro Efficacy: Potent Activity Against Diverse C. difficile Strains
Multiple studies have demonstrated the potent in vitro activity of this compound against a wide range of Clostridium difficile clinical isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been consistently low for this compound.
Summary of In Vitro Activity Data
| Study Reference | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Comparator Drug(s) and their MIC90 (mg/L) |
| Rashid et al. (2014)[4] | 114 | 0.008 - 0.5 | Not Reported | Not Reported | Vancomycin: 1, Metronidazole: 2, Fidaxomicin: 0.125 |
| Freeman et al. (2017) | 199 | 0.008 - 0.5 | 0.125 | 0.25 | Vancomycin: 1, Metronidazole: 0.5, Fidaxomicin: 0.125 |
These data clearly indicate that this compound exhibits potent activity against a large and diverse collection of C. difficile isolates, with MIC values often lower than or comparable to existing therapies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against bacteria. The following protocol is a generalized representation based on established methods for anaerobic bacteria like C. difficile.
Agar Dilution Workflow for MIC Determination
Cell Cytotoxicity Neutralization Assay
Cell Cytotoxicity Neutralization Assay Workflow
Signaling and Action Pathways
The dual mechanism of action of this compound can be visualized as two distinct pathways converging on the inhibition of essential bacterial processes.
Inhibition of DNA Synthesis Pathway
Quinolone-mediated Inhibition of DNA Synthesis
Inhibition of Protein Synthesis Pathway
Oxazolidinone-mediated Inhibition of Protein Synthesis
In Vivo Efficacy: A Critical Data Gap
A thorough review of the available literature did not yield specific in vivo efficacy data for this compound or its prodrug, MCB-3837, in a validated animal model of Clostridium difficile infection, such as the hamster model. While preclinical studies have demonstrated the in vivo activity of MCB-3837 in murine models of Streptococcus pneumoniae infection, dedicated studies on CDI are essential to validate its therapeutic potential for this indication.[5]
A generalized experimental workflow for a hamster model of CDI is presented below to guide future research.
Hamster Model of CDI Experimental Workflow
Conclusion and Future Directions
This compound demonstrates significant promise as a novel therapeutic agent for Clostridium difficile infections. Its dual mechanism of action and potent in vitro activity against a broad range of clinical isolates are compelling. However, to advance its clinical development, several critical data gaps must be addressed. Future research should prioritize:
-
In vivo efficacy studies in a validated hamster model of CDI to establish the therapeutic potential of this compound/MCB-3837.
-
Comprehensive cytotoxicity profiling against a panel of human intestinal cell lines to assess its safety profile.
-
Further elucidation of the molecular interactions between this compound and its bacterial targets to refine our understanding of its mechanism of action and potential for resistance development.
Addressing these areas will provide the necessary data to support the progression of this compound through the drug development pipeline and potentially offer a new, effective treatment for patients suffering from CDI.
References
- 1. Structure-activity relationship in the oxazolidinone-quinolone hybrid series: influence of the central spacer on the antibacterial activity and the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel oxazolidinone-quinolone hybrid antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
The Low Propensity for Resistance Development to the Dual-Action Antibiotic MCB-3681: A Technical Whitepaper
For Immediate Distribution
[CITY, STATE] – December 12, 2025 – This technical guide provides an in-depth analysis of the potential for resistance development to MCB-3681, a novel quinolonyl-oxazolidinone antibiotic. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data on its mechanism of action, in vitro activity, and the inherent structural features that contribute to its low resistance profile. While specific quantitative data on the frequency of resistance to this compound remains limited in publicly available literature, this paper synthesizes existing knowledge to provide a comprehensive overview.
Executive Summary
This compound is a unique hybrid antibiotic that merges the pharmacophores of a quinolone and an oxazolidinone, resulting in a dual mechanism of action that simultaneously inhibits bacterial DNA synthesis and protein synthesis.[1] This dual-targeting strategy is a key factor in its potent activity against a wide spectrum of Gram-positive pathogens, including strains resistant to linezolid (B1675486) and ciprofloxacin.[2][3] Reports indicate that this compound induces a "very slow rate of resistance development," a critical advantage in an era of rising antimicrobial resistance.[2] This paper will delve into the molecular basis for this low resistance potential, present available susceptibility data, and outline the experimental methodologies used to evaluate antibiotic resistance.
The Dual-Action Mechanism of this compound
This compound exerts its bactericidal effects by inhibiting two essential and distinct cellular processes in bacteria:
-
Inhibition of DNA Gyrase and Topoisomerase IV: The quinolone component of this compound targets these essential enzymes, which are critical for DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, the drug leads to double-stranded DNA breaks and subsequent cell death.[2]
-
Inhibition of Protein Synthesis: The oxazolidinone moiety binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[2]
This concomitant attack on two independent targets significantly lowers the probability of spontaneous resistance development. For a bacterium to acquire resistance, it would need to simultaneously develop mutations in both targets, an event with a much lower frequency than single-target mutations.[4]
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. | BioWorld [bioworld.com]
- 3. Identification and Characterization of Pleiotropic High-Persistence Mutations in the Beta Subunit of the Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-action antibiotic could make bacterial resistance nearly impossible | UIC today [today.uic.edu]
An In-Depth Technical Guide to MCB-3681: Effects on Human Resident Microflora
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-3681, the active metabolite of the prodrug MCB-3837, is a novel hybrid antibiotic agent integrating structural elements of oxazolidinones and quinolones. This unique structure confers a dual mechanism of action, targeting both bacterial protein synthesis and DNA replication. This technical guide provides a comprehensive overview of this compound, with a particular focus on its effects on the human resident microflora. Preclinical and clinical data indicate that this compound is potent against a range of Gram-positive bacteria, including multidrug-resistant strains of Clostridium difficile, while exhibiting a minimal impact on the Gram-negative constituents of the gut microbiome. This selective activity suggests a favorable profile for minimizing dysbiosis, a common complication of broad-spectrum antibiotic therapy. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo activity, and provides detailed experimental protocols for the study of its effects on microbial populations.
Introduction
The human microbiome plays a crucial role in health and disease, and its disruption by antibiotics can lead to a variety of adverse effects, including the overgrowth of opportunistic pathogens like Clostridium difficile. The development of new antibiotics with a targeted spectrum of activity is therefore a key objective in infectious disease research. This compound is a promising new agent in this regard. As a hybrid molecule, it combines the protein synthesis inhibitory properties of oxazolidinones with the DNA gyrase and topoisomerase IV inhibitory activity of quinolones.[1] This dual mechanism of action may also present a higher barrier to the development of resistance.
MCB-3837 is the water-soluble prodrug that is rapidly converted to the active substance, this compound, in vivo following intravenous administration.[2] Studies have shown that this compound reaches high concentrations in the feces, making it a promising candidate for the treatment of gastrointestinal infections such as C. difficile infection (CDI).[2][3] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a thorough understanding of its properties and its interaction with the human microflora.
Mechanism of Action
This compound's novel structure as an oxazolidinone-quinolone hybrid endows it with a dual mechanism of action, targeting two essential and distinct bacterial cellular processes:
-
Inhibition of Protein Synthesis (Oxazolidinone Moiety): The oxazolidinone component of this compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action is primarily bacteriostatic.
-
Inhibition of DNA Replication (Quinolone Moiety): The quinolone component targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes, respectively, which is essential for DNA replication and cell division. This action is typically bactericidal.
The synergistic or additive effects of these two mechanisms may contribute to the potent activity of this compound and its efficacy against strains that are resistant to either quinolones or oxazolidinones alone.[1]
In Vitro and In Vivo Activity
In Vitro Susceptibility
This compound has demonstrated potent in vitro activity against a broad range of Gram-positive bacteria. Notably, it is highly active against clinical isolates of Staphylococcus aureus, Enterococcus faecium, Enterococcus faecalis, and Streptococcus pneumoniae.[1] Its activity against Clostridium difficile is particularly noteworthy, with Minimum Inhibitory Concentrations (MICs) that are significantly lower than those of many standard-of-care agents.
| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Clostridium difficile | 0.008 - 0.5 | 0.125 | 0.25 |
| Staphylococcus aureus | < 1 | Not Reported | Not Reported |
| Enterococcus faecium | < 1 | Not Reported | Not Reported |
| Enterococcus faecalis | < 1 | Not Reported | Not Reported |
| Streptococcus pneumoniae | < 1 | Not Reported | Not Reported |
| Data compiled from multiple sources. |
Effects on Human Resident Microflora
Clinical studies in healthy volunteers have provided valuable insights into the ecological impact of this compound on the human microbiome. Following intravenous administration of the prodrug MCB-3837, high concentrations of this compound are detected in the feces.
| Parameter | Day 2 | Day 5 |
| Fecal Concentration of this compound (mg/kg) | 16.5 - 275.1 | 98.9 - 226.3 |
| Data from a study in healthy male volunteers receiving 6 mg/kg of MCB-3837 daily for 5 days.[2] |
The impact of this compound on the intestinal microflora is characterized by a selective reduction in certain Gram-positive bacteria, while Gram-negative anaerobes and facultative anaerobes are largely unaffected.
| Bacterial Group | Effect of this compound |
| Gram-Positive | |
| Enterococci | Decreased |
| Bifidobacteria | Decreased |
| Lactobacilli | Decreased |
| Clostridia | Decreased |
| Gram-Negative | |
| Escherichia coli | No effect |
| Other Enterobacteriaceae | No effect |
| Bacteroides | No effect |
Importantly, the intestinal microflora has been observed to normalize by day 19 post-administration.[2] Furthermore, studies have shown no significant ecological changes in the skin, nasal, and oropharyngeal microbiota.[2]
References
The Rise of a Dual-Action Antibiotic: Early Research and Discovery of MCB-3681
A Technical Whitepaper for Drug Development Professionals
Introduction
In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents with unique mechanisms of action is paramount. MCB-3681 emerged as a promising candidate in the early 2000s, representing a new class of hybrid antibiotics. This technical guide provides an in-depth overview of the early research and discovery of this compound, a molecule designed to combat resistant Gram-positive pathogens. This compound is the active form of the water-soluble prodrug MCB-3837 (also known as Oxaquin).[1] This document details its dual mechanism of action, in vitro and in vivo efficacy, and the foundational experimental protocols that characterized its initial development.
Discovery and Development
This compound was developed by Morphochem Aktiengesellschaft für kombinatorische Chemie.[1] It is a hybrid antibiotic that covalently links an oxazolidinone pharmacophore with a fluoroquinolone pharmacophore.[2][3] This design strategy aimed to create a single molecule with two distinct mechanisms of action, thereby increasing potency and potentially reducing the development of resistance.[2][4] The prodrug, MCB-3837, is rapidly converted to the active this compound after intravenous infusion.[1] Early development was promising, with the compound being granted fast-track status by the FDA.[5] Morphochem was later acquired by Deinove, and the prodrug was renamed DNV3837, which entered Phase II clinical trials for the treatment of Clostridium difficile infections.[5]
Mechanism of Action: A Two-Pronged Attack
This compound exerts its antibacterial effect through the simultaneous inhibition of two critical cellular processes: protein synthesis and DNA replication.[3][6]
-
Protein Synthesis Inhibition: The oxazolidinone component of this compound targets the bacterial ribosome, inhibiting the initiation of protein synthesis.[6][7] A proteomic study in Staphylococcus aureus revealed that this compound's impact on the proteome is distinct from that of linezolid (B1675486), suggesting a nuanced interaction with the ribosomal machinery.[8][9] Notably, this compound was found to instantly reduce the synthesis of isoleucyl-tRNA-synthetase and aspartyl-tRNA-synthetase, which may represent an additional mode of action.[8][9]
-
DNA Gyrase and Topoisomerase IV Inhibition: The fluoroquinolone moiety targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][6] These enzymes are essential for DNA replication, repair, and recombination. However, biochemical analyses have indicated that the affinity of this compound for S. aureus topoisomerase IV is low, and its affinity for DNA gyrase is approximately ten times lower than that of ciprofloxacin.[8][9] This suggests that while it does inhibit these enzymes, its primary mechanism of action may be more heavily weighted towards protein synthesis inhibition.
The dual mechanism is a key feature of this compound, offering the potential for synergistic activity and a higher barrier to resistance development.
In Vitro Activity
Early research demonstrated the potent in vitro activity of this compound against a wide range of Gram-positive pathogens, including multidrug-resistant strains.
| Organism | MIC Range (mg/L) | Reference(s) |
| Staphylococcus aureus (MSSA & MRSA) | < 1 | [3] |
| Staphylococcus epidermidis | < 1 | [3] |
| Enterococcus faecium | < 1 | [3] |
| Enterococcus faecalis | < 1 | [3] |
| Streptococcus pneumoniae | < 1 | [3] |
| Clostridium difficile | 0.008 - 0.5 | [8] |
This compound was notably active against strains resistant to both linezolid and ciprofloxacin, highlighting the benefit of its hybrid nature.[3] In studies focused on C. difficile, this compound demonstrated potent activity, with MIC values generally lower than those of metronidazole (B1676534) and vancomycin.[8]
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated using its prodrug, MCB-3837, in murine models of infection.
| Animal Model | Pathogen | Treatment | Outcome | ED50 (mg/kg) | Reference(s) |
| Murine Peritonitis Model | S. pneumoniae 2916 | 0.9-60 mg/kg s.c. at 1 and 3h post-infection | Dose-dependent antibacterial effect, maximal log 3 kill | 3.6 | [3] |
| Murine Pneumonia Model | S. pneumoniae 6A | 7.5-60 mg/kg in 2-4 doses over 12h | Log 2 to log 3 decrease in median colony counts | N/A | [3] |
In the murine peritonitis model, the efficacy of MCB-3837 was comparable to penicillin and more effective than erythromycin.[3] These early in vivo studies provided strong evidence for the potential of this compound as a therapeutic agent for serious Gram-positive infections.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the early research of this compound.
In Vitro Susceptibility Testing
Method: Broth microdilution or agar (B569324) dilution methods were used, consistent with the standards of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Protocol (Agar Dilution for C. difficile):
-
Media Preparation: Wilkins-Chalgren agar plates were prepared containing serial twofold dilutions of this compound and comparator antimicrobial agents.
-
Inoculum Preparation: C. difficile isolates were cultured in Schaedler anaerobic broth at 37°C for 24 hours. The suspension was then diluted to a standardized concentration.
-
Inoculation: The surfaces of the agar plates were inoculated with the bacterial suspension.
-
Incubation: Plates were incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
In Vivo Murine Infection Models
Murine Peritonitis Model:
-
Infection: Mice were infected via intraperitoneal (i.p.) inoculation with a specific strain of S. pneumoniae (e.g., strain 2916).
-
Treatment: The prodrug MCB-3837 was administered subcutaneously (s.c.) at specified time points post-infection (e.g., 1 and 3 hours).
-
Endpoint: The primary endpoint was typically the 50% effective dose (ED50), calculated based on survival rates over a defined observation period. Bacterial load in peritoneal fluid or blood could also be assessed.
Murine Pneumonia Model:
-
Infection: Pneumonia was induced by intranasal administration of a S. pneumoniae strain (e.g., 6A).
-
Treatment: MCB-3837 was administered over a set period (e.g., 2-4 doses over 12 hours).
-
Endpoint: Efficacy was determined by quantifying the bacterial load (colony-forming units) in the lungs of treated versus untreated animals.
Mechanism of Action Assays
Detailed protocols for the specific assays used for this compound are not publicly available. However, they would have followed standard biochemical procedures for assessing inhibition of:
-
Protein Synthesis: Typically involves an in vitro transcription/translation system using bacterial cell lysates (e.g., E. coli S30 extract) and a reporter gene. The amount of protein produced in the presence of varying concentrations of the inhibitor is measured.
-
DNA Gyrase and Topoisomerase IV Activity: These assays usually measure the relaxation of supercoiled plasmid DNA (for topoisomerase IV) or the supercoiling of relaxed plasmid DNA (for DNA gyrase). The different DNA topologies are then separated and visualized by agarose (B213101) gel electrophoresis.
Conclusion
The early research on this compound established it as a potent, dual-action antibiotic with a promising profile for treating infections caused by Gram-positive bacteria, including those resistant to existing therapies. Its unique hybrid structure, combining the mechanisms of oxazolidinones and fluoroquinolones, represented a significant step in the development of novel antibacterial agents. The in vitro and in vivo data from these foundational studies provided a strong rationale for its continued clinical development. This whitepaper serves as a comprehensive guide to the initial discovery and characterization of this innovative molecule for professionals in the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Next-generation strategy for treating drug resistant bacteria: Antibiotic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Strategies of Pathogen-Oriented Therapy on Circumventing Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. itmedicalteam.pl [itmedicalteam.pl]
Proteomic Response of Staphylococcus aureus to MCB-3681 Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the proteomic shifts in Staphylococcus aureus following exposure to the novel quinolonyl-oxazolidinone antibacterial agent, MCB-3681. The data and methodologies presented are derived from a key study in the field, offering a foundational understanding of the compound's mode of action at the protein level.
Core Findings: Proteomic Reprogramming in S. aureus
Exposure of S. aureus to this compound induces a specific and moderate reprogramming of its proteome. Unlike broad-spectrum antibiotics such as linezolid (B1675486) or ciprofloxacin, which cause extensive changes in protein expression, this compound's impact is more targeted.[1][2] A proteomic study identified 29 protein spots with altered synthesis, of which 13 were induced and 16 were repressed.[1][2] This targeted response suggests a distinct mechanism of action.
Data Summary: Quantitative Proteomic Changes
The following tables summarize the quantitative data on proteins found to be differentially synthesized in S. aureus strain RN1HG001 after a short-term exposure to 4 mg/L of this compound. The data represents the synthesis ratios of protein levels in treated cells versus control cells. Ratios greater than 2.0 indicate induced synthesis, while ratios of 0.5 or less signify repressed synthesis.
Table 1: Induced Proteins in S. aureus upon this compound Exposure
| Protein Name | Gene | Function | Synthesis Ratio (this compound/Control) |
| 30S ribosomal protein S6 | RpsF1 | Ribosomal subunit | 4.83 |
| 30S ribosomal protein S6 | RpsF | Ribosomal subunit | 4.11 |
| 50S ribosomal protein L10 | RplJ | Ribosomal subunit | 3.50 |
| Elongation factor G | FusA | Protein synthesis | 3.55 |
| Succinyl-CoA ligase [ADP-forming] subunit alpha | SucD | TCA cycle | 3.13 |
| Pyrimidine (B1678525) operon regulatory protein | PyrR | Regulation of pyrimidine biosynthesis | 2.98 |
| 50S ribosomal protein L7/L12 | RplL | Ribosomal subunit | 2.85 |
| 3-oxoacyl-[acyl-carrier-protein] synthase 2 | FabF1 | Fatty acid biosynthesis | 2.62 |
| Phosphoribosylformylglycinamidine synthase PurQ | PurQ | Purine biosynthesis | 2.59 |
| Hypothetical protein | SACOL2555 | Unknown | 2.45 |
| Ferritin family protein | FtnA | Iron storage | 2.37 |
| D-alanyl-D-alanine carboxypeptidase | DacA | Peptidoglycan biosynthesis | 2.21 |
| Hypothetical protein | SACOL0180 | Unknown | 2.14 |
Data sourced from Voigt et al., 2016.[1]
Table 2: Repressed Proteins in S. aureus upon this compound Exposure
| Protein Name | Gene | Function | Synthesis Ratio (this compound/Control) |
| Isoleucyl-tRNA synthetase | IleS | Protein synthesis | 0.23 |
| Aspartyl-tRNA synthetase | AspS | Protein synthesis | 0.28 |
| Serine hydroxymethyltransferase | GlyA | Amino acid metabolism | 0.30 |
| Methionine synthase | MetE | Amino acid metabolism | 0.31 |
| Glutamine synthetase | GlnA | Amino acid metabolism | 0.35 |
| Methicillin-resistance factor protein | FemB | Cell wall biosynthesis | 0.38 |
| Dihydrolipoamide dehydrogenase | LpdA | Metabolism | 0.38 |
| Catalase | KatA | Oxidative stress response | 0.40 |
| Hypothetical protein | SACOL2496 | Unknown | 0.41 |
| Pyruvate kinase | PykA | Glycolysis | 0.42 |
| Hypothetical protein | SACOL0730 | Unknown | 0.43 |
| Hypothetical protein | SACOL0113 | Unknown | 0.44 |
| Aldehyde-alcohol dehydrogenase | AdhE | Fermentation | 0.45 |
| Hypothetical protein | SACOL0114 | Unknown | 0.46 |
| Triosephosphate isomerase | TpiA | Glycolysis | 0.47 |
| Phosphoglycerate mutase | Pgm | Glycolysis | 0.48 |
Data sourced from Voigt et al., 2016.[1]
Key Affected Signaling Pathways and Cellular Processes
The proteomic data reveals that this compound primarily impacts three major cellular functions in S. aureus:
-
Protein Synthesis: A notable observation is the induction of four ribosomal proteins (RpsF1, RpsF, RplJ, RplL) and elongation factor G (FusA).[1] This is contrasted by the strong and immediate repression of isoleucyl-tRNA synthetase (IleS) and aspartyl-tRNA synthetase (AspS).[1][2] The repression of these two aminoacyl-tRNA synthetases is a direct effect and may constitute an additional mode of action for this compound, distinct from other translation inhibitors like linezolid.[1][2]
-
Amino Acid Metabolism: The synthesis of several proteins involved in amino acid biosynthesis pathways, including GlyA (serine), MetE (methionine), and GlnA (glutamine), is significantly reduced.[1][2] This suggests a disruption in the bacterium's ability to produce essential building blocks for protein synthesis.
-
Cell Wall Biosynthesis and Virulence: this compound exposure leads to a marked reduction in the synthesis of FemB, a crucial factor for the expression of methicillin (B1676495) resistance.[1][2] This reduction in FemB likely contributes to this compound's potent activity against MRSA strains by increasing their susceptibility to β-lactam antibiotics.[1][2] Additionally, the repression of catalase (KatA), a protein important for nasal colonization, suggests that this compound may also modulate the adhesion of S. aureus to mucosal surfaces.[1][2]
It is important to note that despite having a quinolone structural element, this compound did not appear to affect DNA replication mechanisms or induce the SOS response under the experimental conditions.[1]
Experimental Protocols
The following section details the methodologies employed to generate the proteomic data.
Bacterial Strains and Growth Conditions
-
Strain: Staphylococcus aureus RN1HG001 was the primary test strain. S. aureus ATCC 29213 was used as a quality control strain.
-
Culture: Bacteria were grown aerobically in a synthetic minimal medium.
Drug Exposure and Radiolabeling
-
Drug Concentration: For proteomic analysis, labeling experiments were conducted with 4 mg/L of this compound. This concentration is bacteriostatic and avoids the immediate global shutdown of protein synthesis observed at higher concentrations (e.g., 20 mg/L).[1][2]
-
Labeling: At an optical density (OD500) of 0.4, the bacterial cultures were exposed to this compound. Protein synthesis was monitored by adding L-[35S]-methionine for a short duration (10 minutes).
-
Replication: Three biological replicates were performed to ensure the reproducibility of the results.
Proteomic Analysis
-
Protein Extraction: After the labeling period, cells were harvested, and proteins were extracted using mechanical disruption (bead beating).
-
2D-Gel Electrophoresis (2D-GE):
-
First Dimension (Isoelectric Focusing): Proteins were separated based on their isoelectric point (pI) in a pH gradient of 4-7.
-
Second Dimension (SDS-PAGE): Proteins were then separated based on their molecular weight.
-
-
Protein Identification:
-
Protein spots exhibiting at least a twofold change in synthesis (induced or repressed) across all three replicates were excised from the gel.
-
Excised spots were subjected to in-gel tryptic digestion.
-
The resulting peptides were analyzed using MALDI-TOF-MS/MS (Matrix-Assisted Laser Desorption/Ionization - Time-Of-Flight Mass Spectrometry).
-
Protein identification was achieved by searching the generated mass spectra against an S. aureus protein sequence database.
-
-
Data Analysis: The 2D gels were analyzed using Delta2D software (Decodon) for spot detection, quantification, and comparison between control and treated samples.[1]
References
The Activity of MCB-3681 Against Anaerobic Bacteria: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MCB-3681 is a novel quinolonyl-oxazolidinone antibiotic with potent activity against a range of Gram-positive anaerobic bacteria, most notably Clostridium difficile. Its dual mechanism of action, targeting both DNA replication and protein synthesis, makes it an interesting candidate for combating anaerobic infections, particularly those caused by strains resistant to conventional therapies. This document provides a comprehensive overview of the available data on this compound's activity against anaerobic bacteria, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Introduction
Anaerobic bacteria are a significant cause of a wide variety of infections in humans. The increasing prevalence of antibiotic resistance among these organisms necessitates the development of novel therapeutic agents. This compound is a hybrid antibiotic that combines the structural features of a quinolone and an oxazolidinone.[1] This unique structure confers a dual mechanism of action, inhibiting both bacterial DNA gyrase and topoisomerase IV, as well as protein synthesis.[2] MCB-3837, a water-soluble prodrug, is rapidly converted to the active compound, this compound, following intravenous administration.[3] This technical guide summarizes the current knowledge of this compound's efficacy against clinically relevant anaerobic bacteria.
In Vitro Activity of this compound Against Anaerobic Bacteria
This compound has demonstrated significant in vitro activity against a variety of Gram-positive anaerobic bacteria. The most extensively studied organism is Clostridium difficile, a major cause of antibiotic-associated diarrhea.
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound against various anaerobic bacteria.
Table 1: this compound MIC Data for Clostridium difficile
| Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geographic Origin |
| 114 | 0.008 - 0.5 | Not Reported | Not Reported | Sweden |
| 199 | Not Reported (Geometric Mean MIC = 0.12) | Not Reported | Not Reported | Europe |
Data compiled from studies by Nord et al. (2014) and Freeman et al. (2017).[1][4]
Table 2: Comparative MIC Data for C. difficile (mg/L)
| Antibiotic | MIC Range |
| This compound | 0.008 - 0.5 |
| Cadazolid | 0.064 - 0.5 |
| Fidaxomicin | 0.008 - 0.125 |
| Metronidazole | 0.125 - 2 |
| Vancomycin | 0.125 - 1 |
| Tigecycline | 0.032 - 0.25 |
| Linezolid | Resistant isolates present (MIC > 8) |
| Moxifloxacin | Resistant isolates present (MIC > 8-32) |
| Ciprofloxacin | Resistant isolates present (MIC > 8-256) |
| Clindamycin | Resistant isolates present (MIC > 8-256) |
Data from Nord et al. (2014).[4]
Notably, this compound retains its activity against C. difficile isolates that are resistant to other classes of antibiotics, including fluoroquinolones (moxifloxacin, ciprofloxacin) and oxazolidinones (linezolid).[1]
Spectrum of Anaerobic Activity
Beyond C. difficile, studies on the effect of this compound on human gut microflora have shown it to be active against other Gram-positive anaerobes including Clostridia, Bifidobacteria, and Lactobacilli.[3] Importantly, this compound appears to spare Gram-negative anaerobic bacteria, such as Bacteroides species, which are a major component of the healthy gut microbiota.[5]
Mechanism of Action
This compound's efficacy stems from its dual-targeting mechanism, a consequence of its hybrid chemical structure.
-
Quinolone Moiety: This component of the molecule targets and inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
-
Oxazolidinone Moiety: This portion of this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, a critical step in the translation of messenger RNA into proteins.
This dual mechanism is advantageous as it can be effective against bacteria that have developed resistance to agents with a single target.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The in vitro activity of this compound against anaerobic bacteria is primarily determined using the agar (B569324) dilution method, which is the reference method for antimicrobial susceptibility testing of anaerobes.
Agar Dilution Method for MIC Determination
This protocol is based on the standard methodology described in the referenced literature.[4]
1. Preparation of Media:
- Wilkins-Chalgren agar is prepared according to the manufacturer's instructions.
- The molten agar is cooled to 50°C.
- A stock solution of this compound is prepared in a suitable solvent.
2. Preparation of Antibiotic Plates:
- Serial twofold dilutions of the this compound stock solution are made.
- A specific volume of each antibiotic dilution is added to aliquots of the molten agar to achieve the desired final concentrations.
- The agar-antibiotic mixtures are poured into sterile petri dishes and allowed to solidify.
- A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
- Anaerobic bacteria are grown on a suitable agar medium (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K1) for 24-48 hours in an anaerobic environment.
- Colonies are suspended in a suitable broth (e.g., Schaedler anaerobic broth) to a turbidity equivalent to a 0.5 McFarland standard.
4. Inoculation of Plates:
- The bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator (e.g., a Steers replicator). Each spot should contain approximately 10⁵ colony-forming units (CFU).
5. Incubation:
- The inoculated plates are incubated in an anaerobic atmosphere (e.g., using an anaerobic chamber or gas-generating system) at 37°C for 48 hours.
6. Determination of MIC:
- The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation site is disregarded.
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Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against a range of clinically important Gram-positive anaerobic bacteria, including multi-drug resistant strains of Clostridium difficile. Its dual mechanism of action presents a promising strategy to overcome existing resistance mechanisms. Further research is warranted to expand our understanding of its activity against a broader spectrum of anaerobic pathogens. In vivo studies are also crucial to translate these promising in vitro findings into clinical efficacy. The selective activity of this compound against Gram-positive anaerobes while sparing Gram-negative ones suggests a potential for reduced disruption of the gut microbiome, a significant advantage in the treatment of anaerobic infections.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobe Workflow Solutions | Thermo Fisher Scientific - HU [thermofisher.com]
Foundational Studies on the Quinolone-Oxazolidinone Hybrid MCB-3681: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-3681 is a novel hybrid antibiotic integrating the structural and functional moieties of both quinolone and oxazolidinone classes. This dual-action compound demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including strains resistant to conventional therapies. By simultaneously targeting DNA gyrase/topoisomerase IV and protein synthesis, this compound presents a promising strategy to combat antimicrobial resistance. This technical guide provides an in-depth overview of the foundational preclinical studies of this compound, including its mechanism of action, antimicrobial spectrum, and in vivo efficacy. Detailed experimental protocols for key assays are provided, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of this next-generation antimicrobial agent.
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of innovative antimicrobial agents with novel mechanisms of action. The quinolone-oxazolidinone hybrid this compound represents a promising therapeutic candidate designed to address this challenge. By covalently linking the pharmacophores of a quinolone and an oxazolidinone, this compound engages in a dual-targeting strategy, simultaneously inhibiting bacterial DNA replication and protein synthesis.[1][2][3] This hybrid molecule has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1] Notably, this compound retains its efficacy against strains that have developed resistance to both quinolones and oxazolidinones individually.[1][4]
This compound is the active form of the water-soluble prodrug MCB-3837 (also known as DNV3837), which is rapidly converted to this compound following administration.[5][6] This technical guide summarizes the core foundational studies on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.
Mechanism of Action
This compound exerts its bactericidal effect through a dual mechanism of action, a feature derived from its hybrid chemical structure.[1][2][3]
-
Inhibition of DNA Gyrase and Topoisomerase IV: The quinolone component of this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][7] These enzymes are essential for managing DNA supercoiling, a critical process during DNA replication, transcription, and repair.[7][8] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to cell death.[1]
-
Inhibition of Protein Synthesis: The oxazolidinone moiety of this compound targets the bacterial ribosome, inhibiting the initiation of protein synthesis.[1][9] This action is consistent with the established mechanism of oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex.[9]
This dual-targeting approach is advantageous as it can lead to a lower propensity for the development of resistance compared to single-target agents.[1] A proteomic study on Staphylococcus aureus exposed to this compound revealed a unique cellular response distinct from that of either ciprofloxacin (B1669076) or linezolid (B1675486) alone, further supporting its novel mode of action.
Caption: Dual mechanism of action of this compound in a bacterial cell.
Antimicrobial Spectrum and Potency
This compound exhibits potent in vitro activity against a wide array of Gram-positive bacteria, including clinically significant resistant phenotypes. Its efficacy extends to anaerobic species such as Clostridium difficile.
Activity against Gram-Positive Aerobes
The minimum inhibitory concentrations (MICs) of this compound have been determined against various Gram-positive aerobes using the National Committee for Clinical Laboratory Standards (NCCLS) microdilution method.[1]
| Organism | Strain Type | MIC (mg/L) |
| Staphylococcus aureus | Clinical Isolates | < 1 |
| Staphylococcus epidermidis | Clinical Isolates | < 1 |
| Enterococcus faecium | Clinical Isolates | < 1 |
| Enterococcus faecalis | Clinical Isolates | < 1 |
| Streptococcus pneumoniae | Clinical Isolates | < 1 |
| Data sourced from BioWorld article on this compound studies.[1] |
Activity against Clostridium difficile
Multiple studies have demonstrated the potent activity of this compound against a diverse collection of C. difficile isolates, including various PCR ribotypes. The agar (B569324) dilution method was predominantly used for these assessments.[10][11]
| Study Reference | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Rashid et al. | 114 | 0.008 - 0.5 | - | - |
| Freeman et al. | 199 | 0.008 - 0.5 | 0.125 | 0.25 |
| Data compiled from studies by Rashid et al. and Freeman et al.[10][11] |
Importantly, this compound demonstrated consistent activity against C. difficile isolates that were resistant to moxifloxacin (B1663623) and/or linezolid.[10][11]
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in murine models of infection, administered as its prodrug, MCB-3837.
Murine Peritonitis Model
In a murine peritonitis model induced by intraperitoneal inoculation with S. pneumoniae strain 2916, subcutaneous administration of MCB-3837 resulted in a dose-dependent antibacterial effect.[1]
| Treatment Group | Dosing (mg/kg, s.c.) | Outcome |
| MCB-3837 | 0.9 - 60 | ED50 = 3.6 mg/kg; Maximal log 3 kill |
| Penicillin | - | Similar effect to MCB-3837 |
| Erythromycin | - | Less effective than MCB-3837 |
| Data from a study presented at the 45th Interscience Conference on Antimicrobial Agents and Chemotherapy.[1] |
Murine Pneumonia Model
In a murine pneumonia model induced by intranasal administration of S. pneumoniae 6A, treatment with MCB-3837 led to a significant reduction in bacterial counts in the lungs.[1]
| Treatment Group | Dosing (mg/kg) | Outcome |
| MCB-3837 | 7.5 - 60 (2-4 doses over 12h) | log 2 to log 3 decrease in median colony counts |
| Data from a study presented at the 45th Interscience Conference on Antimicrobial Agents and Chemotherapy.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the foundational studies of this compound.
Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method
This method is widely used for determining the MIC of antimicrobial agents against anaerobic bacteria like C. difficile.[10][11][12]
Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[12]
Protocol:
-
Antimicrobial Stock Solution Preparation:
-
Aseptically weigh a precise amount of this compound analytical grade powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) to create a high-concentration stock solution.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the stock solution in a sterile diluent to create a range of concentrations.
-
-
Agar Plate Preparation:
-
Prepare and sterilize the appropriate agar medium (e.g., Wilkins-Chalgren agar for C. difficile).[10]
-
Cool the molten agar to 48-50°C in a water bath.
-
For each concentration, add a specific volume of the antimicrobial dilution to a larger volume of molten agar (e.g., 2 mL of drug solution to 18 mL of agar) to achieve the final desired concentration.
-
Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Culture the test organism under appropriate conditions (e.g., anaerobically for C. difficile).
-
Prepare a bacterial suspension in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a multipoint inoculator, spot a small, standardized volume of the inoculum onto the surface of each agar plate, including the control.
-
-
Incubation:
-
Incubate the plates under the required atmospheric conditions and temperature for the specified duration (e.g., anaerobically at 37°C for 48 hours for C. difficile).[10]
-
-
Reading and Interpretation:
-
Examine the plates for visible bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
-
References
- 1. Mouse peritonitis–sepsis infection model [bio-protocol.org]
- 2. Design, synthesis and biological evaluation of oxazolidinone-quinolone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteome profiling of evolved methicillin-resistant Staphylococcus aureus strains with distinct daptomycin tolerance and resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
Methodological & Application
MCB-3681: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of MCB-3681, a dual-action antibacterial agent, and detailed protocols for determining its minimum inhibitory concentration (MIC) against a variety of bacterial strains.
Introduction
This compound is a novel antibiotic that incorporates structural elements of both quinolone and oxazolidinone classes.[1] This unique hybrid structure confers a dual mechanism of action, targeting both DNA replication and protein synthesis in bacteria. Specifically, this compound inhibits the activity of DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, and also disrupts protein synthesis.[2] This dual-action mechanism makes it a promising candidate against multidrug-resistant Gram-positive bacteria.[1][2] this compound is the active form of the prodrug MCB-3837.[3]
Mechanism of Action
This compound's efficacy stems from its ability to simultaneously attack two essential cellular processes in bacteria:
-
Inhibition of DNA Synthesis: Like quinolone antibiotics, this compound targets DNA gyrase and topoisomerase IV. These enzymes are vital for relieving topological stress in DNA during replication and transcription. By inhibiting these enzymes, this compound causes irreparable damage to the bacterial chromosome, leading to cell death.[4][5][6]
-
Inhibition of Protein Synthesis: The oxazolidinone component of this compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis.[7][8][9] This action halts the production of essential proteins, ultimately leading to the cessation of bacterial growth.
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically important pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from various studies.
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Clostridium difficile | 114 | 0.008 - 0.5 | - | - | [10] |
| Staphylococcus aureus | - | < 1 | - | - | [2] |
| Staphylococcus epidermidis | - | < 1 | - | - | [2] |
| Enterococcus faecium | - | < 1 | - | - | [2] |
| Enterococcus faecalis | - | < 1 | - | - | [2] |
| Streptococcus pneumoniae | - | < 1 | - | - | [2] |
| Gram-positive anaerobes | - | - | - | - | [3] |
| Clostridia | - | - | - | - | [3] |
| Bifidobacteria | - | - | - | - | [3] |
| Lactobacilli | - | - | - | - | [3] |
| Enterococci | - | - | - | - | [3] |
Experimental Protocols for MIC Determination
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method is suitable for testing the susceptibility of aerobic and facultative anaerobic bacteria.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. | BioWorld [bioworld.com]
- 3. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining MCB-3681 Susceptibility Using Broth Microdilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a novel investigational antibiotic agent, the active form of the prodrug MCB-3837. It exhibits a dual mechanism of action, inhibiting both bacterial DNA gyrase and topoisomerase IV, similar to quinolones, and also inhibiting protein synthesis, a characteristic of oxazolidinones. This unique combination gives this compound a broad spectrum of activity against Gram-positive bacteria, including strains resistant to other classes of antibiotics. Accurate and reproducible methods for determining the in vitro susceptibility of bacterial isolates to this compound are crucial for its continued development and potential clinical application.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The assay is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial twofold dilutions of the antimicrobial agent. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that prevents visible growth.
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common Gram-positive pathogens, illustrating how results can be presented.
| Bacterial Species (Strain ID) | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.125 - 0.5 | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 0.25 - 1 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | 0.5 - 2 | 1 | 2 |
| Enterococcus faecium (VRE, Clinical Isolate) | 1 - 4 | 2 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | ≤0.06 - 0.25 | 0.125 | 0.25 |
| Clostridium difficile (Clinical Isolate) | 0.008 - 0.5[1] | 0.125 | 0.25 |
Note: The above data are for illustrative purposes only and should be determined experimentally.
Experimental Protocols
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.
Materials
-
This compound analytical powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel precision pipettes and sterile tips
-
Bacterial strains for testing (e.g., clinical isolates)
-
Quality Control (QC) bacterial strains:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Preparation of this compound Stock Solution
-
Solvent Selection: Based on the physicochemical properties of similar quinolone-oxazolidinone hybrids, sterile DMSO is the recommended solvent for preparing the initial stock solution.
-
Stock Solution Preparation (e.g., 1280 µg/mL):
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 12,800 µg/mL). Ensure the powder is completely dissolved.
-
Further dilute this stock solution in sterile CAMHB to create a working stock solution of 1280 µg/mL. This working stock will be used for serial dilutions.
-
Note: Stock solutions should be prepared fresh on the day of the experiment. If storage is necessary, store in small aliquots at -70°C for the shortest possible time. Stability under these conditions should be validated internally.
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile 0.9% saline.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into CAMHB.
Microtiter Plate Preparation and Inoculation
-
Plate Layout: Designate wells for each test organism, a sterility control (medium only), and a growth control (inoculum without antibiotic).
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the 1280 µg/mL this compound working stock solution to the wells in the first column, resulting in a concentration of 640 µg/mL.
-
Using a multichannel pipette, perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range (e.g., column 10).
-
Discard 100 µL from the last dilution column (e.g., column 10). The final volume in each well will be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (prepared as described above) to each well (typically columns 1-11). This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half, achieving the final desired test concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Do not inoculate the sterility control wells (e.g., column 12).
-
Incubation
-
Seal the microtiter plates or place them in a container with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria like Staphylococcus aureus and Enterococcus faecalis.
Reading and Interpreting Results
-
After incubation, visually inspect the microtiter plates from the bottom using a reading mirror.
-
The sterility control well should show no growth (be clear).
-
The growth control well should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A faint haze or a single small button of growth at the bottom of the well should be interpreted as no growth.
Quality Control
-
Perform QC testing with each batch of MIC plates using the reference strains Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™.
-
The MIC values for the QC strains must fall within the established acceptable ranges for the results of the test organisms to be considered valid.
-
Note: As this compound is an investigational agent, specific CLSI-endorsed QC ranges may not be publicly available. It is recommended to establish internal QC ranges based on repeated testing or to obtain expected ranges from the compound supplier. For the purpose of this protocol, hypothetical acceptable QC ranges are provided in the table below.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | 0.125 - 0.5 |
| Enterococcus faecalis ATCC® 29212™ | This compound | 0.5 - 2 |
Mandatory Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Dual Mechanism of Action of this compound.
References
Application Notes and Protocols for Agar Dilution Susceptibility Testing of MCB-3681
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of MCB-3681 against Gram-positive bacteria using the agar (B569324) dilution method. This information is crucial for researchers in microbiology, infectious diseases, and drug development who are evaluating the efficacy of this novel antimicrobial agent.
Introduction to this compound
This compound is a dual-action antibacterial agent that incorporates structural features of both quinolone and oxazolidinone classes. This hybrid design results in a unique mechanism of action that targets both DNA replication and protein synthesis. Specifically, this compound inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, and also disrupts protein synthesis at the ribosomal level.[1] This dual-targeting approach may contribute to its potent activity against a range of Gram-positive pathogens and potentially a lower propensity for resistance development.[1]
This compound has demonstrated a broad spectrum of activity against Gram-positive organisms, including clinically important species such as Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Streptococcus pneumoniae, and anaerobic bacteria like Clostridium difficile.[1][2] Notably, it has shown efficacy against strains resistant to other antibiotic classes.[1]
Principle of the Agar Dilution Method
The agar dilution method is a standardized reference technique for determining the MIC of an antimicrobial agent. The principle involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates containing different concentrations of the drug. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This method is highly reproducible and allows for the simultaneous testing of multiple isolates.
Data Presentation
The following table summarizes the reported in vitro activity of this compound against various Gram-positive bacteria. This data is compiled from published research and is intended for comparative purposes.
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | - | < 1 | - | - | [1] |
| Staphylococcus epidermidis | - | < 1 | - | - | [1] |
| Enterococcus faecalis | - | < 1 | - | - | [1] |
| Enterococcus faecium | - | < 1 | - | - | [1] |
| Streptococcus pneumoniae | - | < 1 | - | - | [1] |
| Clostridium difficile | 114 | 0.008 - 0.5 | - | - | [2] |
Experimental Protocols
Materials and Reagents
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), sterile deionized water - Note: The optimal solvent should be determined experimentally)
-
Mueller-Hinton Agar (MHA) for aerobic bacteria
-
Brucella Agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1 for anaerobic bacteria
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile pipettes and tubes
-
Inoculum replicating device (optional)
-
McFarland turbidity standards (0.5)
-
Sterile saline or appropriate broth (e.g., Tryptic Soy Broth)
-
Quality control (QC) bacterial strains (see Table below)
-
Incubator (aerobic and anaerobic capabilities)
-
Vortex mixer
-
Water bath (50°C)
Quality Control Strains
The following QC strains are recommended for monitoring the accuracy and precision of the agar dilution test.
| QC Strain | ATCC Number | Expected MIC Range (mg/L) for relevant drugs |
| Staphylococcus aureus | ATCC® 29213™ | Varies by antimicrobial agent (refer to CLSI/EUCAST guidelines) |
| Enterococcus faecalis | ATCC® 29212™ | Varies by antimicrobial agent (refer to CLSI/EUCAST guidelines) |
| Streptococcus pneumoniae | ATCC® 49619™ | Varies by antimicrobial agent (refer to CLSI/EUCAST guidelines) |
| Bacteroides fragilis | ATCC® 25285™ | Varies by antimicrobial agent (refer to CLSI/EUCAST guidelines for anaerobes) |
| Clostridium difficile | ATCC® 700057™ | Varies by antimicrobial agent (refer to CLSI/EUCAST guidelines for anaerobes) |
Protocol Steps
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of a known concentration (e.g., 1280 mg/L).
-
Dissolve the powder in the chosen solvent. Gentle warming or vortexing may be required to facilitate dissolution.
-
Sterilize the stock solution by membrane filtration (0.22 µm filter) if it is not prepared aseptically.
2. Preparation of Antimicrobial-Containing Agar Plates
-
Prepare the appropriate agar medium (MHA for aerobes, supplemented Brucella Agar for anaerobes) according to the manufacturer's instructions and sterilize by autoclaving.
-
Temper the molten agar in a 50°C water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent (e.g., sterile water or saline) to achieve the desired final concentrations in the agar plates.
-
For each concentration, add a specific volume of the diluted this compound solution to a pre-determined volume of molten agar to achieve the final desired drug concentration. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Thoroughly mix the drug and agar by gentle inversion to avoid air bubbles.
-
Pour the mixture into sterile petri dishes to a uniform depth (e.g., 3-4 mm).
-
Prepare a drug-free control plate (growth control) using the same batch of agar.
-
Allow the agar plates to solidify at room temperature on a level surface.
-
Dry the plates, with lids slightly ajar, in a biological safety cabinet until any excess surface moisture has evaporated.
3. Inoculum Preparation
-
From a fresh (18-24 hour) pure culture of the test organism, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation of Agar Plates
-
Mark the bottom of each plate to identify the location of each isolate to be tested.
-
Using a sterile pipette, calibrated loop, or an inoculum replicating device, spot a fixed volume (e.g., 1-10 µL) of the prepared inoculum onto the surface of each agar plate, starting with the drug-free control plate and proceeding to the plates with increasing concentrations of this compound.
-
Allow the inoculum spots to be completely absorbed into the agar before inverting the plates for incubation.
5. Incubation
-
Incubate the plates under the appropriate atmospheric conditions and temperature:
-
Aerobic bacteria: 35 ± 2°C in ambient air for 16-20 hours.
-
Anaerobic bacteria: 35 ± 2°C in an anaerobic environment for 40-48 hours.
-
6. Reading and Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism. A faint haze or a single colony at the inoculum spot should be disregarded.
-
The growth control plate should show confluent growth.
-
The results for the QC strains should fall within their established acceptable ranges.
Visualizations
Dual Mechanism of Action of this compound
Caption: Dual inhibitory pathways of this compound.
Agar Dilution Method Workflow
Caption: Standard workflow for the agar dilution method.
References
Application Notes and Protocols for MCB-3681 Time-Kill Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a potent, dual-action antibacterial agent, the active form of the prodrug MCB-3837. It exhibits a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action involves the simultaneous inhibition of two essential bacterial processes: DNA synthesis, through the targeting of DNA gyrase and topoisomerase IV, and protein synthesis.[1] This dual-targeting approach is believed to contribute to its potent bactericidal activity and a low propensity for the development of resistance.[1]
Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies provide valuable insights into the rate and extent of bacterial killing at various concentrations of the drug, typically multiples of the Minimum Inhibitory Concentration (MIC). This information is crucial for understanding the concentration-dependent or time-dependent killing kinetics of a new antibiotic, which can help in predicting its efficacy and optimizing dosing regimens for clinical trials.
These application notes provide a detailed methodology for performing time-kill curve analysis of this compound against relevant Gram-positive pathogens.
Mechanism of Action of this compound
This compound's efficacy stems from its ability to concurrently disrupt two vital cellular pathways in bacteria:
-
Inhibition of DNA Synthesis: Like fluoroquinolone antibiotics, this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA supercoiling, a process critical for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, ultimately triggering cell death.
-
Inhibition of Protein Synthesis: Similar to oxazolidinone antibiotics, this compound also targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. It is believed to bind to the 50S ribosomal subunit, interfering with the formation of the initiation complex and thereby preventing the translation of messenger RNA (mRNA) into proteins. This cessation of protein production halts bacterial growth and contributes to the bactericidal effect.
The following diagram illustrates the dual mechanism of action of this compound.
Dual mechanism of action of this compound.
Experimental Protocols
Materials
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., DMSO, sterile water)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300, Enterococcus faecium ATCC 19434)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile saline (0.85% NaCl)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Vortex mixer
-
Sterile Petri dishes
-
Colony counter
Inoculum Preparation
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation (e.g., 200 rpm) until it reaches the mid-logarithmic phase of growth. This is typically achieved at an optical density at 600 nm (OD600) corresponding to approximately 1 x 108 colony-forming units (CFU)/mL.
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL for the time-kill assay. The final volume should be sufficient for all test conditions.
-
Verify the initial inoculum concentration by performing a viable count (plating serial dilutions) at time zero (T0).
Time-Kill Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration. Further dilutions should be made in CAMHB to achieve the desired final concentrations.
-
Dispense the appropriate volume of the diluted this compound into sterile tubes or flasks to achieve final concentrations corresponding to fractions and multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Add the prepared bacterial inoculum to each tube to reach the final starting density of approximately 5 x 105 CFU/mL.
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Immediately perform ten-fold serial dilutions of each aliquot in sterile saline to minimize antibiotic carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that contain between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL for data analysis and plotting.
The following diagram outlines the experimental workflow for the time-kill curve assay.
Time-kill curve assay experimental workflow.
Data Presentation
The results of the time-kill curve analysis should be presented in both tabular and graphical formats for clear interpretation and comparison.
Disclaimer: The following tables present illustrative data for this compound against Staphylococcus aureus and Enterococcus faecium. This data is based on typical results observed for dual-action antibiotics with similar mechanisms and is intended for demonstration purposes only. Actual experimental results may vary.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus (Illustrative Data)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.70 |
| 2 | 6.85 | 6.15 | 5.21 | 4.85 | 4.12 |
| 4 | 7.91 | 6.32 | 4.56 | 3.98 | 3.15 |
| 6 | 8.54 | 6.45 | 3.89 | 3.12 | <2.00 |
| 8 | 8.89 | 6.51 | 3.21 | <2.00 | <2.00 |
| 12 | 9.12 | 6.83 | <2.00 | <2.00 | <2.00 |
| 24 | 9.25 | 7.21 | <2.00 | <2.00 | <2.00 |
Table 2: Time-Kill Kinetics of this compound against Enterococcus faecium (Illustrative Data)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.68 | 5.69 | 5.70 | 5.68 | 5.69 |
| 2 | 6.72 | 6.21 | 5.43 | 5.01 | 4.34 |
| 4 | 7.85 | 6.45 | 4.88 | 4.21 | 3.45 |
| 6 | 8.41 | 6.62 | 4.12 | 3.33 | <2.00 |
| 8 | 8.75 | 6.78 | 3.54 | <2.00 | <2.00 |
| 12 | 9.01 | 7.05 | 2.89 | <2.00 | <2.00 |
| 24 | 9.15 | 7.43 | <2.00 | <2.00 | <2.00 |
Data Analysis and Interpretation
The primary endpoint of a time-kill assay is the change in bacterial density (log10 CFU/mL) from the initial inoculum over a 24-hour period. The following definitions are commonly used:
-
Bacteriostatic activity: A <3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal activity: A ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.
The data should be plotted as log10 CFU/mL versus time for each concentration of this compound and the growth control. These plots visually represent the rate and extent of bacterial killing and help in determining if the activity is concentration-dependent (i.e., a faster and greater reduction in bacterial count with increasing concentrations) or time-dependent.
Conclusion
The time-kill curve analysis is an indispensable tool for characterizing the in vitro activity of novel antimicrobial agents like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain robust and reproducible data to evaluate the bactericidal kinetics of this compound against a range of clinically relevant Gram-positive pathogens. This information is vital for the preclinical and clinical development of this promising dual-action antibiotic.
References
Application Notes and Protocols: Evaluation of MCB-3681 in a Murine Pneumonia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a novel dual-action antibacterial agent that incorporates structural elements of both quinolones and oxazolidinones.[1][2] This unique hybrid structure confers a dual mechanism of action, simultaneously inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, and interfering with protein synthesis.[1] this compound is the active form of the water-soluble prodrug MCB-3837 (also known as Oxaquin), which is rapidly converted to this compound in vivo.[3][4]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a murine model of pneumonia, a critical step in the assessment of its therapeutic potential for respiratory tract infections. The protocols detailed below are designed to ensure robust and reproducible data generation for researchers in the fields of microbiology, pharmacology, and infectious disease.
Mechanism of Action of this compound
This compound's efficacy stems from its ability to simultaneously attack two critical bacterial processes:
-
Inhibition of DNA Synthesis: Like quinolone antibiotics, this compound targets DNA gyrase and topoisomerase IV.[1] These enzymes are vital for relaxing supercoiled DNA and decatenating daughter chromosomes during replication. Their inhibition leads to a rapid cessation of DNA synthesis and is ultimately bactericidal.
-
Inhibition of Protein Synthesis: Similar to oxazolidinone antibiotics, this compound also targets the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis.[1] This action contributes to its bacteriostatic and bactericidal effects.
This dual mechanism is particularly advantageous as it may reduce the likelihood of resistance development compared to single-target antibiotics.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against key respiratory pathogens and the in vivo efficacy of its prodrug, MCB-3837, in a murine pneumonia model.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | < 1 | [1] |
| Staphylococcus epidermidis | < 1 | [1] |
| Enterococcus faecium | < 1 | [1] |
| Enterococcus faecalis | < 1 | [1] |
| Streptococcus pneumoniae | < 1 | [1] |
| Clostridium difficile | 0.008 - 0.5 | [5] |
Table 2: In Vivo Efficacy of MCB-3837 (Prodrug of this compound) in a Murine Pneumonia Model
| Parameter | Value | Reference |
| Mouse Model | Murine Pneumonia | [6] |
| Pathogen | Streptococcus pneumoniae 6A | [6] |
| Infection Route | Intranasal | [6] |
| Treatment | MCB-3837 (7.5-60 mg/kg) | [6] |
| Dosing Regimen | 2-4 doses over 12 hours | [6] |
| Outcome | Log 2 to Log 3 decrease in median colony counts | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of this compound in a murine model of Streptococcus pneumoniae pneumonia.
Protocol 1: Preparation of Streptococcus pneumoniae Inoculum
-
Bacterial Strain: Streptococcus pneumoniae serotype 6A (or other appropriate clinical isolate).
-
Culture Medium: Todd-Hewitt broth supplemented with 0.5% yeast extract or blood agar (B569324) plates.
-
Procedure:
-
Streak the S. pneumoniae strain onto a blood agar plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Inoculate a single colony into 10 mL of Todd-Hewitt broth and grow overnight at 37°C with 5% CO₂.
-
The following day, dilute the overnight culture 1:10 in fresh, pre-warmed broth and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Harvest the bacteria by centrifugation at 3,000 x g for 15 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the final pellet in sterile PBS to the desired concentration for infection (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating on blood agar.
-
Protocol 2: Murine Pneumonia Model
-
Animals: Female BALB/c mice, 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Procedure:
-
Anesthetize the mice until they are unresponsive to a toe pinch.
-
Hold the mouse in a supine position.
-
Instill 50 µL of the prepared S. pneumoniae inoculum intranasally (25 µL per nostril).
-
Allow the mouse to recover in a clean, warm cage.
-
Monitor the animals for signs of infection, such as ruffled fur, hunched posture, and decreased activity.
-
Protocol 3: Administration of MCB-3837 (Prodrug)
-
Drug Preparation: Dissolve MCB-3837 in a sterile vehicle (e.g., sterile water or saline). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Route of Administration: Subcutaneous (s.c.) injection is a common and effective route for this compound.[6]
-
Procedure:
-
Gently restrain the mouse and lift the skin on the back to form a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the calculated volume of the MCB-3837 solution.
-
Administer the treatment according to the predetermined dosing schedule (e.g., twice daily for 2 days).
-
Protocol 4: Quantification of Bacterial Load in the Lungs
-
Euthanasia: At the experimental endpoint (e.g., 48 hours post-infection), euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Sample Collection:
-
Aseptically remove the lungs and place them in a pre-weighed sterile tube containing 1 mL of sterile PBS.
-
Record the weight of the lungs.
-
-
Homogenization and Plating:
-
Homogenize the lung tissue using a mechanical homogenizer until the tissue is completely disrupted.
-
Perform serial 10-fold dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto blood agar plates.
-
Incubate the plates overnight at 37°C with 5% CO₂.
-
-
Data Analysis:
-
Count the number of colonies on the plates with 30-300 colonies.
-
Calculate the number of colony-forming units (CFU) per gram of lung tissue.
-
Compare the bacterial loads between the vehicle-treated, MCB-3837-treated, and any comparator antibiotic-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Application Note and Protocols for Assessing MCB-3681 Efficacy in a Caenorhabditis elegans Infection Model
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental framework for evaluating the in vivo efficacy of the dual-action antibiotic MCB-3681 using a Caenorhabditis elegans infection model. The protocols outlined are designed to be adaptable for various Gram-positive pathogens.
Introduction
Caenorhabditis elegans, a nematode worm, has emerged as a powerful in vivo model for studying host-pathogen interactions and for the discovery and evaluation of novel antimicrobial agents.[1][2][3] Its short lifecycle, genetic tractability, and transparent body, which allows for the visualization of infection progression, make it an ideal system for initial efficacy and toxicity screening of therapeutic compounds.[1][4][5]
This compound is the active form of the prodrug MCB-3837 and functions as a dual-action antibiotic, exhibiting properties of both quinolones and oxazolidinones.[6] Its mechanism of action involves the inhibition of essential bacterial processes: DNA replication and repair through the targeting of DNA gyrase and topoisomerase IV, and protein synthesis. This compound has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile.[7][8][9]
This application note details the experimental setup for assessing the efficacy of this compound in a C. elegans model infected with a representative Gram-positive pathogen, Enterococcus faecalis. The described protocols can be adapted for other susceptible bacterial strains.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide templates for organizing the results.
Table 1: C. elegans Survival Assay Data
| Treatment Group | Mean Lifespan (Days) | Standard Deviation | Percent Survival at 72h | p-value (vs. Infected Control) |
| Uninfected Control (E. coli OP50) | ||||
| Infected Control (E. faecalis) | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) | ||||
| Vehicle Control | ||||
| Positive Control (e.g., Vancomycin) |
Table 2: Bacterial Load Quantification in C. elegans
| Treatment Group | Mean CFU per Worm | Standard Deviation | Log Reduction in CFU (vs. Infected Control) | p-value (vs. Infected Control) |
| Infected Control (E. faecalis) | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) | ||||
| Vehicle Control | ||||
| Positive Control (e.g., Vancomycin) |
Experimental Protocols
Materials and Reagents
-
C. elegans strain: Wild-type N2
-
Bacterial strains: Escherichia coli OP50 (standard food source), Enterococcus faecalis (pathogen)
-
Media: Nematode Growth Medium (NGM), Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA)
-
Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in M9 buffer)
-
Control Antibiotic: Vancomycin
-
Buffers and Solutions: M9 buffer, S-basal, Kanamycin (B1662678) sulfate (B86663) solution
-
Equipment: 96-well microtiter plates, 35 mm Petri dishes, dissecting microscope, incubators, plate reader, vortex mixer, bead beater.
Protocol 1: C. elegans Survival Assay
This assay measures the ability of this compound to protect C. elegans from pathogen-induced killing.
-
Preparation of Bacterial Lawns:
-
Streak E. coli OP50 and E. faecalis on TSA plates and incubate overnight at 37°C.
-
Inoculate single colonies into 5 mL of TSB and grow overnight at 37°C with shaking.
-
Spread 100 µL of the overnight E. faecalis culture onto 35 mm NGM plates. Let the plates dry and incubate at 37°C for 12-16 hours to form a bacterial lawn.
-
Prepare control plates with E. coli OP50 lawns.
-
-
Synchronization of C. elegans :
-
Grow C. elegans N2 on NGM plates with E. coli OP50.
-
Synchronize worms to the L1 stage using a standard hypochlorite (B82951) bleaching method.
-
Plate the synchronized L1 larvae onto NGM plates with E. coli OP50 and incubate at 20°C until they reach the L4 stage (approximately 48 hours).
-
-
Infection and Treatment:
-
Wash the L4 worms off the plates with M9 buffer and transfer them to the prepared E. faecalis lawns.
-
Incubate at 25°C for 4 hours to establish infection.
-
After the infection period, wash the worms with M9 buffer to remove external bacteria.
-
Transfer approximately 20-30 infected worms to each well of a 96-well plate containing liquid medium (S-basal with killed E. coli OP50) and the desired concentrations of this compound, vehicle control, or positive control antibiotic.
-
-
Scoring Survival:
-
Incubate the plates at 25°C.
-
Score the number of live and dead worms daily under a dissecting microscope. Worms that do not respond to gentle prodding are considered dead.
-
Continue scoring until all worms in the infected control group are dead.
-
Protocol 2: Bacterial Load Quantification
This protocol quantifies the number of viable bacteria within the C. elegans intestine.
-
Infection and Treatment:
-
Follow steps 1-3 of the C. elegans Survival Assay protocol.
-
At a predetermined time point (e.g., 24 or 48 hours post-treatment), collect the worms from each treatment group.
-
-
Worm Lysis and Bacterial Plating:
-
Wash the collected worms three times with M9 buffer containing kanamycin (to kill any remaining external E. coli) and a final wash with M9 buffer.
-
Count the number of worms in a small aliquot.
-
Transfer a known number of worms (e.g., 10-20) to a microcentrifuge tube containing M9 buffer and silicon carbide beads.
-
Lyse the worms using a bead beater or vigorous vortexing.
-
Perform serial dilutions of the lysate in M9 buffer.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates overnight at 37°C.
-
-
Quantification:
-
Count the number of bacterial colonies (Colony Forming Units, CFUs) on the plates.
-
Calculate the average number of CFUs per worm for each treatment group.
-
Visualizations
Caption: Experimental workflow for assessing this compound in a C. elegans infection model.
Caption: Dual mechanism of action of this compound.
References
- 1. Caenorhabditis elegans as a model for intracellular pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Caenorhabditis elegans infection by bacterial and fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. Identification of novel antimicrobials using a live-animal infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond Traditional Antimicrobials: A Caenorhabditis elegans Model for Discovery of Novel Anti-infectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbiological Assays of MCB-3681 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a potent, dual-action antibacterial agent with a broad spectrum of activity against Gram-positive bacteria. It is the active form of the prodrug MCB-3837 and incorporates structural elements of both quinolone and oxazolidinone classes of antibiotics.[1] This unique structure allows this compound to inhibit multiple crucial bacterial processes, including DNA replication and protein synthesis, by targeting DNA gyrase, topoisomerase IV, and the 50S ribosomal subunit.[1] Due to its biological nature, determining the potency of this compound requires microbiological assays that measure its inhibitory effect on susceptible microorganisms.
These application notes provide detailed protocols for two standard microbiological methods for determining the potency of this compound: the Agar (B569324) Diffusion Assay (Cylinder-Plate Method) and the Turbidimetric Assay. These methods are widely accepted for antibiotic potency determination and are compliant with USP guidelines.[2][3]
Mechanism of Action of this compound
This compound exerts its antibacterial effect through a dual mechanism of action, targeting both DNA synthesis and protein synthesis. This dual-targeting contributes to its potency and may reduce the development of bacterial resistance.
Potency Determination by Microbiological Assays
The potency of an antibiotic is determined by comparing its ability to inhibit the growth of a susceptible microorganism with that of a reference standard of known activity. The two primary methods recommended for this compound are the agar diffusion and turbidimetric assays.
Agar Diffusion Assay (Cylinder-Plate Method)
This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar medium, resulting in a zone of inhibition of microbial growth. The diameter of the zone is proportional to the concentration of the antibiotic.[4][5]
Experimental Protocol
Materials:
-
This compound Reference Standard
-
This compound Test Sample
-
Mueller-Hinton Agar
-
Sterile Petri dishes (100 mm)
-
Sterile stainless steel cylinders (penicylinders)
-
Susceptible test organism (e.g., Staphylococcus aureus ATCC 29737)
-
Sterile saline solution
-
Spectrophotometer
-
Incubator (35-37°C)
-
Calipers
Procedure:
-
Preparation of Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize.[6]
-
Preparation of Inoculum: Culture the test organism on an agar slant and incubate. Suspend the growth in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Agar Plates: Pour a base layer of agar into Petri dishes and allow it to solidify. Add a seeded layer of agar inoculated with the standardized test organism suspension.
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the this compound reference standard and the test sample. From the stock solutions, prepare a series of dilutions to create a standard curve (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/mL).
-
Assay Procedure:
-
Place sterile cylinders on the surface of the inoculated agar plates.
-
Fill the cylinders with the different concentrations of the standard and sample solutions.
-
Incubate the plates at 35-37°C for 16-18 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers.
-
Plot the logarithm of the concentration of the standard against the diameter of the zone of inhibition.
-
Determine the concentration of the test sample by interpolating from the standard curve.
-
Calculate the potency of the test sample relative to the reference standard.
-
Data Presentation:
| This compound Concentration (µg/mL) | Mean Zone of Inhibition (mm) |
| 0.5 | 12.5 |
| 1.0 | 15.2 |
| 2.0 | 18.0 |
| 4.0 | 20.8 |
| 8.0 | 23.5 |
| Test Sample | 18.2 |
Note: The data in this table is for illustrative purposes only.
Turbidimetric Assay
The turbidimetric method measures the inhibition of microbial growth in a liquid medium by the antibiotic. The turbidity of the microbial culture is inversely proportional to the concentration of the antibiotic.[2][7]
Experimental Protocol
Materials:
-
This compound Reference Standard
-
This compound Test Sample
-
Nutrient Broth
-
Sterile test tubes
-
Susceptible test organism (e.g., Staphylococcus aureus ATCC 29737)
-
Spectrophotometer (e.g., at 530 nm)
-
Incubator with shaker (35-37°C)
-
Formaldehyde (B43269) solution (optional, to stop growth)
Procedure:
-
Preparation of Media and Inoculum: Prepare nutrient broth and a standardized inoculum of the test organism as described for the agar diffusion assay.
-
Preparation of Standard and Sample Solutions: Prepare a stock solution and a series of dilutions of the this compound reference standard and the test sample in the nutrient broth.
-
Assay Procedure:
-
Dispense equal volumes of the different concentrations of the standard and sample solutions into sterile test tubes.
-
Add an equal volume of the inoculated nutrient broth to each tube.
-
Include a control tube with no antibiotic.
-
Incubate the tubes at 35-37°C for 3-5 hours, typically with shaking.
-
-
Data Analysis:
-
Stop the bacterial growth (e.g., by adding formaldehyde or placing on ice).
-
Measure the absorbance (turbidity) of each tube at a suitable wavelength (e.g., 530 nm).[8]
-
Plot the absorbance against the logarithm of the concentration of the standard.
-
Determine the concentration of the test sample by interpolating from the standard curve.
-
Calculate the potency of the test sample relative to the reference standard.
-
Data Presentation:
| This compound Concentration (µg/mL) | Mean Absorbance (530 nm) |
| 0 (Control) | 0.850 |
| 0.25 | 0.680 |
| 0.5 | 0.520 |
| 1.0 | 0.350 |
| 2.0 | 0.180 |
| Test Sample | 0.345 |
Note: The data in this table is for illustrative purposes only.
Summary
The agar diffusion and turbidimetric assays are reliable and reproducible methods for determining the potency of this compound. The choice of method may depend on the specific requirements of the assay, available equipment, and desired throughput. Adherence to standardized procedures and the use of a qualified reference standard are crucial for obtaining accurate and consistent results. These application notes provide a framework for establishing and validating microbiological potency assays for this compound in a research or quality control setting.
References
- 1. | BioWorld [bioworld.com]
- 2. Antibiotic Potency Assays in Microbiology – Chromak Research Laboratory [chromakresearch.com]
- 3. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uspnf.com [uspnf.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Preparing MCB-3681 Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of MCB-3681 stock solutions in various in vitro experiments. This compound is a novel dual-action antibiotic, a quinolonyl-oxazolidinone, that functions as the active form of the prodrug MCB-3837.[1] It exhibits potent activity against a range of Gram-positive bacteria by inhibiting both DNA gyrase/topoisomerase IV and protein synthesis.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₂F₂N₄O₈ | [3] |
| Molecular Weight | 626.61 g/mol | [3] |
| Appearance | Not specified in available literature. Typically a solid powder. |
Preparation of this compound Stock Solutions
Note: Specific manufacturer's guidelines for the preparation of this compound stock solutions are not widely available in the public domain. The following protocol is based on general laboratory practices for similar antimicrobial compounds. It is highly recommended to consult any technical data sheets or certificates of analysis provided with your specific lot of this compound.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is recommended as the initial solvent due to its ability to dissolve a wide range of organic compounds.
Materials:
-
This compound powder
-
Anhydrous or sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or biological safety cabinet.
-
Dissolution:
-
Transfer the weighed powder to a sterile, amber tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 1 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization: As DMSO is a non-aqueous solvent, filter sterilization is generally not required if sterile techniques are used throughout the preparation process.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
For short-term storage (up to a few days), the stock solution may be stored at 4°C, protected from light. However, long-term refrigeration is not recommended without specific stability data.
-
Stability: The stability of antibiotic solutions can vary.[4][5] For quinolone-class antibiotics, solutions are generally stable for at least 6 to 12 months when stored at 4°C.[4] However, as a precaution, it is recommended to prepare fresh stock solutions regularly and visually inspect for any precipitation before use.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Schaedler Anaerobic Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
Workflow Diagram:
References
- 1. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MCB-3681 for the Investigation of Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a novel dual-action antibiotic, a conjugate of a quinolone and an oxazolidinone, demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including strains resistant to conventional antibiotics.[1] Its unique mode of action, targeting both DNA replication and protein synthesis, makes it a valuable tool for studying bacterial resistance mechanisms. This compound inhibits DNA gyrase and topoisomerase IV, crucial enzymes for DNA topology, and also impedes protein synthesis.[1] This multifaceted attack presents a significant challenge to bacteria, resulting in a very slow rate of resistance development.[1] Notably, it retains activity against bacteria resistant to both ciprofloxacin (B1669076) and linezolid (B1675486), indicating it may interact with its targets in a novel way or possess additional targets.[1][2]
These application notes provide a comprehensive overview of the use of this compound in a research setting, with detailed protocols for key experiments to investigate its efficacy and the bacterial responses it elicits.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, including those with defined resistance profiles. This data highlights the potent activity of this compound and its effectiveness against resistant pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain Type | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | Clinical Isolates | < 1 | [1] |
| Staphylococcus epidermidis | Clinical Isolates | < 1 | [1] |
| Enterococcus faecium | Clinical Isolates | < 1 | [1] |
| Enterococcus faecalis | Clinical Isolates | < 1 | [1] |
| Streptococcus pneumoniae | Clinical Isolates | < 1 | [1] |
| Clostridium difficile | 114 Clinical Isolates | 0.008 - 0.5 | [3] |
| Clostridium difficile | 199 PCR Ribotypes | 0.008 - 0.5 | [4] |
Table 2: Comparative MICs of this compound and Other Antibiotics against Clostridium difficile.
| Antibiotic | MIC Range (mg/L) |
| This compound | 0.008 - 0.5 |
| Cadazolid | 0.064 - 0.5 |
| Fidaxomicin | 0.008 - 0.125 |
| Metronidazole | 0.125 - 2 |
| Vancomycin | 0.125 - 1 |
| Tigecycline | 0.032 - 0.25 |
| Linezolid | Resistant isolates at 8 |
| Moxifloxacin | Resistant isolates at 8 - 32 |
| Ciprofloxacin | Resistant isolates at 8 - 256 |
| Clindamycin | Resistant isolates at 8 - 256 |
Data compiled from a study with 114 clinical isolates of Clostridium difficile.[3]
Table 3: Proteomic Response of Staphylococcus aureus to this compound Treatment.
A proteomic analysis of S. aureus following a short exposure to this compound revealed the induction and repression of several key proteins. This provides insight into the cellular response to the drug's action.
| Protein Regulation | Protein Name/Function |
| Induced Proteins | Four ribosomal proteins |
| Repressed Proteins | Proteins from various amino acid synthesis pathways |
| Two aminoacyl-tRNA-synthetases | |
| Methicillin-resistance-factor-protein FemB |
This distinct proteomic signature differs from that observed with ciprofloxacin or linezolid treatment.[2]
Experimental Protocols
These protocols provide detailed methodologies for key experiments to study the effects of this compound on bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are based on the principle of assessing the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial DNA gyrase and topoisomerase IV
-
Relaxed plasmid DNA (for gyrase assay)
-
Catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)
-
Assay buffers specific for each enzyme
-
ATP
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure for DNA Gyrase Supercoiling Inhibition Assay:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DNA gyrase assay buffer, relaxed plasmid DNA, ATP, and varying concentrations of this compound.
-
-
Enzyme Addition:
-
Add a defined unit of DNA gyrase to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
-
Analysis:
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
The inhibition of supercoiling will result in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
-
Procedure for Topoisomerase IV Decatenation Inhibition Assay:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the topoisomerase IV assay buffer, kDNA, ATP, and varying concentrations of this compound.
-
-
Enzyme Addition:
-
Add a defined unit of topoisomerase IV to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution.
-
-
Analysis:
-
Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Inhibition of decatenation will be observed as a decrease in the amount of decatenated minicircles.
-
Protocol 3: Protein Synthesis Inhibition Assay
This protocol measures the incorporation of a radiolabeled amino acid to assess the level of protein synthesis.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Minimal essential medium (MEM) without the amino acid to be labeled
-
Radiolabeled amino acid (e.g., [³H]-Leucine)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria to mid-log phase in a rich medium.
-
Harvest the cells by centrifugation, wash with MEM, and resuspend in fresh, pre-warmed MEM.
-
-
Treatment with this compound:
-
Add varying concentrations of this compound to the bacterial suspension and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Radiolabeling:
-
Add [³H]-Leucine to each culture and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Precipitation of Proteins:
-
Stop the incorporation by adding ice-cold TCA to a final concentration of 5-10%.
-
Incubate on ice for at least 30 minutes to precipitate the proteins.
-
-
Sample Processing:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold TCA and then with ethanol (B145695) to remove unincorporated radiolabel.
-
-
Quantification:
-
Dissolve the precipitate in a suitable solvent or directly add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in this compound-treated samples compared to the untreated control indicates inhibition of protein synthesis.
-
Protocol 4: In Vitro Evolution of Resistance
This protocol allows for the selection and characterization of spontaneous resistant mutants.
Materials:
-
Bacterial strain of interest
-
Agar plates
-
Broth medium
-
This compound
Procedure:
-
Spontaneous Mutant Selection:
-
Grow a large population of the bacterial strain (e.g., 10⁹-10¹⁰ CFU) in broth medium.
-
Plate the culture onto agar plates containing this compound at concentrations 2x, 4x, and 8x the MIC.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Isolation and Confirmation of Mutants:
-
Pick individual colonies that grow on the antibiotic-containing plates.
-
Re-streak the colonies on fresh agar plates with the same concentration of this compound to confirm resistance.
-
-
Characterization of Resistant Mutants:
-
Determine the MIC: Perform MIC testing on the confirmed resistant mutants to quantify the level of resistance.
-
Genetic Analysis: Sequence the genes encoding the targets of this compound (e.g., gyrA, gyrB, parC, parE, and ribosomal protein genes) to identify potential resistance-conferring mutations.
-
Growth Rate Analysis: Compare the growth rate of the resistant mutants to the wild-type strain in the absence of the antibiotic to assess any fitness cost associated with resistance.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for studying resistance.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for in vitro evolution of resistance to this compound.
References
- 1. Incorporation of [3H]Leucine and [3H]Valine into Protein of Freshwater Bacteria: Uptake Kinetics and Intracellular Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing MCB-3681 Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a novel antibacterial agent with a dual mechanism of action, demonstrating potent activity against a range of Gram-positive clinical isolates. As the active form of the prodrug MCB-3837, this compound combines the properties of a quinolone and an oxazolidinone.[1] This unique combination allows it to simultaneously inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, and protein synthesis by binding to the 50S ribosomal subunit.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against clinically relevant Gram-positive bacteria.
Mechanism of Action
This compound exerts its bactericidal or bacteriostatic effects through a dual-pronged attack on essential cellular processes in Gram-positive bacteria.
-
Inhibition of DNA Synthesis and Repair: By targeting DNA gyrase and topoisomerase IV, this compound prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes following replication. This leads to the accumulation of DNA strand breaks and ultimately inhibits bacterial cell division.
-
Inhibition of Protein Synthesis: this compound also binds to the 50S ribosomal subunit, interfering with the formation of the initiation complex and preventing the translation of messenger RNA into proteins. This cessation of protein production halts bacterial growth and metabolism.
This dual mechanism is advantageous as it may reduce the likelihood of the development of resistance compared to single-target antimicrobial agents.
Data Presentation
Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.06 - 1 | 0.25 | 0.5 |
| Enterococcus faecalis | 0.06 - 1 | 0.25 | 1 |
| Enterococcus faecium (including VRE) | 0.06 - 1 | 0.5 | 1 |
| Streptococcus pneumoniae | < 1 | 0.125 | 0.5 |
| Clostridium difficile (114) | 0.008 - 0.5 | 0.03 | 0.06 |
Note: MIC₅₀ and MIC₉₀ values for S. aureus, E. faecalis, E. faecium, and S. pneumoniae are representative values based on available data indicating MICs are generally < 1 µg/mL.[1] Data for C. difficile is derived from published studies.[2]
Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile deionized water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Clinical isolates of Gram-positive bacteria
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 50 µL to subsequent wells.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Clinical isolate of interest
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without the drug.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Enumeration of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
Conclusion
These protocols provide a framework for the comprehensive in vitro evaluation of this compound against clinically relevant Gram-positive isolates. The dual mechanism of action of this compound, coupled with its potent activity against a range of pathogens, makes it a promising candidate for further development in the fight against antimicrobial resistance. Adherence to standardized methodologies is crucial for generating accurate and reproducible data to support preclinical and clinical studies.
References
Application Notes and Protocols for MCB-3681 Administration in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a promising dual-action antibacterial agent, exhibiting a unique mechanism of action that combines the properties of both quinolone and oxazolidinone classes of antibiotics. As the active metabolite of the prodrug MCB-3837, this compound demonstrates a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains.[1] Its mode of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, as well as the disruption of protein synthesis.[1] This multifaceted approach suggests a lower propensity for the development of bacterial resistance.
These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of this compound in established murine models of bacterial infection. The information is intended to guide researchers in designing and executing in vivo efficacy studies to further evaluate the therapeutic potential of this novel compound.
Mechanism of Action
This compound exerts its bactericidal effects through a dual mechanism targeting two fundamental cellular processes in bacteria: DNA replication and protein synthesis.
-
Inhibition of DNA Gyrase and Topoisomerase IV : Like quinolone antibiotics, this compound targets and inhibits the activity of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, this compound leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
-
Inhibition of Protein Synthesis : Similar to oxazolidinone antibiotics, this compound also interferes with bacterial protein synthesis.[1] It is believed to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.
This dual-targeting strategy is advantageous as it can be effective against strains resistant to single-target antibiotics and may reduce the likelihood of resistance development.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of Gram-positive pathogens.
| Bacterial Species | Strain Type | MIC (mg/L) | Reference |
| Staphylococcus aureus | Clinical Isolates | < 1 | [1] |
| Staphylococcus epidermidis | Clinical Isolates | < 1 | [1] |
| Enterococcus faecium | Clinical Isolates | < 1 | [1] |
| Enterococcus faecalis | Clinical Isolates | < 1 | [1] |
| Streptococcus pneumoniae | Clinical Isolates | < 1 | [1] |
| Clostridium difficile | 114 Clinical Isolates | 0.008 - 0.5 | [2] |
In Vivo Efficacy of MCB-3837 (Prodrug of this compound)
The following data were obtained from studies using the prodrug MCB-3837, which is rapidly converted to the active compound this compound in vivo.[2]
| Animal Model | Pathogen | Treatment Regimen | Key Findings | Reference |
| Murine Peritonitis | Streptococcus pneumoniae 2916 | 0.9-60 mg/kg s.c. at 1 and 3 hours post-infection | Dose-dependent effect, ED50 = 3.6 mg/kg, maximal 3-log kill | [1] |
| Murine Pneumonia | Streptococcus pneumoniae 6A | 7.5-60 mg/kg in 2-4 doses over 12 hours | 2 to 3-log decrease in median colony counts | [1] |
Experimental Protocols
The following protocols are based on published methodologies for murine infection models and general principles of antibiotic administration. Note: As specific formulation and pharmacokinetic data for this compound in mice are not publicly available, the following protocols are provided as a starting point and should be optimized with appropriate formulation development and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Murine Peritonitis Model
This model is suitable for evaluating the efficacy of this compound against systemic infections caused by Gram-positive bacteria.
Materials:
-
This compound
-
Vehicle (e.g., 5% dextrose in water (D5W), saline with a solubilizing agent like DMSO and Tween 80 - requires optimization )
-
Streptococcus pneumoniae (e.g., strain 2916)
-
6-8 week old female BALB/c or CD-1 mice
-
Sterile saline
-
Syringes and needles (27-30 gauge)
-
Animal anesthesia (e.g., isoflurane)
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least 3-5 days prior to the experiment.
-
Infection:
-
Culture S. pneumoniae to mid-log phase and dilute in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal inoculum should be determined in pilot studies to achieve a non-lethal but established infection at the time of treatment initiation.
-
Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the bacterial suspension.
-
-
This compound Preparation and Administration:
-
Formulation (Crucial Optimization Step): Due to the likely poor water solubility of this compound, a suitable vehicle must be developed. A common approach for similar compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a sterile aqueous vehicle such as saline or D5W, often with a surfactant like Tween 80 to maintain solubility. The final concentration of the organic solvent should be minimized and tested for toxicity in a pilot study.
-
Dosing: Based on the prodrug data, a starting dose range of 5-50 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.) is recommended. The dosing frequency should be determined based on pharmacokinetic studies. A twice-daily (BID) regimen is a common starting point for antibiotics with moderate half-lives in mice.
-
Administer the first dose of this compound or vehicle control at a specified time post-infection (e.g., 1-2 hours).
-
-
Monitoring: Observe the animals for clinical signs of infection (e.g., lethargy, ruffled fur) at regular intervals.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then withdrawing a known volume of sterile saline into the peritoneal cavity.
-
Perform serial dilutions of the lavage fluid and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/mL).
-
Blood can also be collected via cardiac puncture for determination of bacteremia.
-
Murine Pneumonia Model
This model is used to assess the efficacy of this compound in a localized lung infection.
References
Application Notes and Protocols: Measuring MCB-3681 Efficacy in Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides a protective barrier against environmental stresses, host immune responses, and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. Staphylococcus aureus is a prominent pathogen known for its ability to form robust biofilms on both biotic and abiotic surfaces, leading to chronic and recurrent infections.
MCB-3681 is a novel antibacterial agent with a dual mechanism of action, inhibiting both bacterial DNA gyrase/topoisomerase IV and protein synthesis.[1] It has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including strains resistant to fluoroquinolones and linezolid.[1] While the efficacy of this compound against planktonic bacteria is established[2][3], its effectiveness against the more resilient biofilm forms of these pathogens is a critical area of investigation.
These application notes provide detailed protocols for evaluating the efficacy of this compound against Staphylococcus aureus biofilms in vitro. The described methods will enable researchers to determine key parameters such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Materials and Methods
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate known for strong biofilm formation).
-
Growth Medium: Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.[4][5]
-
Incubation Conditions: 37°C in a humidified incubator.
Experimental Protocols
The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[6][7][8][9]
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in TSB supplemented with 1% glucose to a final concentration of approximately 1 x 106 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the this compound stock solution in TSB with 1% glucose in a 96-well flat-bottom microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive controls (bacteria with no drug) and negative controls (medium only).
-
Incubate the plate at 37°C for 24 hours under static conditions.[10]
-
-
Quantification of Biofilm Inhibition (Crystal Violet Assay):
-
Gently aspirate the medium from each well to remove planktonic cells.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).[10]
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.[11][12][13]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.[11]
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the formula:
-
Biofilm Inhibition (%) = [1 - (OD of test well / OD of positive control well)] x 100%
-
-
The MBIC is defined as the lowest concentration of this compound that shows a significant inhibition of biofilm formation (e.g., ≥90%).[4]
-
The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[14][15][16][17][18]
-
Biofilm Formation:
-
Prepare a bacterial inoculum of S. aureus as described in the MBIC protocol.
-
Dispense 200 µL of the inoculum into the wells of a 96-well microtiter plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Exposure to this compound:
-
After incubation, gently remove the planktonic cells and wash the wells twice with sterile PBS.
-
Prepare two-fold serial dilutions of this compound in fresh TSB with 1% glucose.
-
Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with no drug) and a negative control (medium only).
-
Incubate the plate at 37°C for an additional 24 hours.
-
-
Quantification of Biofilm Eradication:
-
Following incubation with this compound, quantify the remaining viable bacteria in the biofilm. This can be done by:
-
Crystal Violet Staining: As described in the MBIC protocol to assess the remaining biofilm biomass.
-
Viable Cell Counting (CFU enumeration):
-
Wash the wells to remove non-adherent cells.
-
Add 200 µL of sterile PBS to each well and scrape the biofilm from the well surface.
-
Perform serial dilutions of the bacterial suspension and plate on Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL.
-
-
-
-
Data Analysis:
-
The MBEC is defined as the lowest concentration of this compound that results in a significant reduction in the number of viable cells within the biofilm (e.g., a 3-log reduction or no detectable CFU).[4]
-
Expected Results
The following tables present hypothetical data on the efficacy of this compound against Staphylococcus aureus biofilms. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Hypothetical Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and Comparator Agents against Staphylococcus aureus
| Compound | Planktonic MIC (µg/mL) | MBIC50 (µg/mL) | MBIC90 (µg/mL) |
| This compound | 0.25 | 2 | 8 |
| Ciprofloxacin | 0.5 | 16 | >64 |
| Linezolid | 1 | 8 | 32 |
MBIC50 and MBIC90 represent the concentrations required to inhibit 50% and 90% of biofilm formation, respectively.
Table 2: Hypothetical Minimum Biofilm Eradication Concentration (MBEC) of this compound and Comparator Agents against Pre-formed Staphylococcus aureus Biofilms
| Compound | MBEC (µg/mL) for 3-log reduction in CFU |
| This compound | 32 |
| Ciprofloxacin | >256 |
| Linezolid | 128 |
Diagrams
Caption: Workflow for MBIC and MBEC assays.
Caption: this compound mechanism in biofilms.
Discussion
The protocols outlined in these application notes provide a standardized framework for assessing the anti-biofilm activity of this compound against Staphylococcus aureus. The dual mechanism of action of this compound, targeting both DNA replication and protein synthesis, is anticipated to be effective against the metabolically diverse populations of bacteria within a biofilm.[1]
The hypothetical data presented in Tables 1 and 2 illustrate that higher concentrations of this compound are expected to be required to inhibit and eradicate biofilms compared to their planktonic counterparts. This is a common phenomenon observed with most antimicrobial agents due to the protective nature of the biofilm matrix and the altered physiological state of biofilm-embedded bacteria.
The significant difference between the MBIC and MBEC values would highlight the increased recalcitrance of established biofilms. The ability of this compound to inhibit biofilm formation at lower concentrations suggests its potential prophylactic use in preventing biofilm-associated infections on medical devices. Furthermore, its efficacy in eradicating mature biofilms, even at higher concentrations, underscores its therapeutic potential for treating existing chronic infections.
These in vitro models serve as a crucial first step in evaluating the anti-biofilm potential of this compound. Further studies using more complex biofilm models, such as flow cell systems or in vivo animal models, would be beneficial to validate these findings and to better understand the pharmacokinetic and pharmacodynamic properties of this compound in the context of biofilm infections.
References
- 1. | BioWorld [bioworld.com]
- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Minimum Biofilm Inhibitory Concentration (MBIC) [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. 4.6. Minimum Biofilm Inhibitory Concentration (MBIC) [bio-protocol.org]
- 9. hielscher.com [hielscher.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. static.igem.org [static.igem.org]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 15. innovotech.ca [innovotech.ca]
- 16. emerypharma.com [emerypharma.com]
- 17. emerypharma.com [emerypharma.com]
- 18. ors.org [ors.org]
Application Notes and Protocols for Studying the Synergy of MCB-3681 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the synergistic potential of MCB-3681, a dual-action antibiotic, with other antimicrobial agents. This compound exhibits a unique mechanism of action, inhibiting both DNA gyrase/topoisomerase IV and protein synthesis, making it a compelling candidate for combination therapies against resistant Gram-positive bacteria.[1]
Introduction to this compound and Antibiotic Synergy
This compound is a novel antibiotic with a broad spectrum of activity against Gram-positive organisms, including clinically important isolates like Staphylococcus aureus, Enterococcus faecium, Enterococcus faecalis, and Streptococcus pneumoniae.[1] Its dual-targeting mechanism offers a potential advantage in overcoming resistance that may develop to single-target agents.[1] The study of antibiotic synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—is a critical strategy in combating multidrug-resistant (MDR) pathogens. Synergistic combinations can enhance bactericidal activity, reduce the required dosages of individual agents, minimize toxicity, and potentially suppress the emergence of resistance.
Key Techniques for Synergy Assessment
Two primary in vitro methods are widely used to quantify the interaction between two antimicrobial agents: the Checkerboard Assay and the Time-Kill Curve Analysis . These methods provide quantitative data to classify interactions as synergistic, additive, indifferent, or antagonistic.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
The results of a checkerboard assay are typically summarized in a table that includes the Minimum Inhibitory Concentrations (MICs) of each antibiotic alone and in combination, and the calculated FIC index.
Note: As of the latest available data, specific FIC indices for this compound in combination with other antibiotics have not been published. The following table is a template demonstrating how such data would be presented.
| Bacterial Strain | Antibiotic A | MIC of A Alone (µg/mL) | Antibiotic B | MIC of B Alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FIC of A | FIC of B | FIC Index (FICI) | Interpretation |
| S. aureus ATCC 29213 | This compound | e.g., 0.25 | Vancomycin | e.g., 1 | e.g., 0.0625 | e.g., 0.25 | 0.25 | 0.25 | 0.5 | Synergy |
| E. faecalis VRE Isolate | This compound | e.g., 0.5 | Daptomycin | e.g., 2 | e.g., 0.25 | e.g., 1 | 0.5 | 0.5 | 1.0 | Additive |
| S. pneumoniae Clinical Isolate | This compound | e.g., 0.125 | Ceftaroline | e.g., 0.5 | e.g., 0.0625 | e.g., 0.5 | 0.5 | 1.0 | 1.5 | Indifference |
Interpretation of FIC Index (FICI):
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
This protocol outlines the steps for performing a checkerboard assay to assess the synergy between this compound and another antibiotic.
Materials:
-
This compound and second antibiotic of interest (stock solutions of known concentration)
-
Bacterial strain to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional, for OD measurements)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create serial dilutions of this compound along the x-axis (columns) and the second antibiotic along the y-axis (rows).
-
Typically, dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the highest concentration of the second antibiotic to the first well of each column and perform serial dilutions down the rows.
-
Add 50 µL of the highest concentration of this compound to the first well of each row and perform serial dilutions across the columns.
-
This creates a gradient of concentrations for both antibiotics.
-
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum and broth.
-
Sterility Control: A well containing only broth.
-
MIC of each antibiotic alone: Include a row and a column with serial dilutions of each antibiotic individually.
-
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate FIC Index:
-
For each well showing no growth, calculate the FIC for each antibiotic:
-
FIC A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Calculate the FICI for each combination: FICI = FIC A + FIC B.
-
The FICI for the combination is the lowest FICI value obtained.
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time. This dynamic method is particularly useful for confirming synergy and determining if a combination is bactericidal.
Results from time-kill assays are presented as the change in bacterial viability (log₁₀ CFU/mL) over a 24-hour period.
Note: As no specific time-kill curve data for this compound combinations are publicly available, the following table is a template illustrating how to present such findings.
| Bacterial Strain | Antibiotic Combination (Concentration) | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 4h | Log₁₀ CFU/mL at 8h | Log₁₀ CFU/mL at 24h | Change in Log₁₀ CFU/mL at 24h (vs. most active single agent) | Interpretation |
| S. aureus MRSA Isolate | Growth Control | 5.7 | 7.2 | 8.5 | 9.1 | - | - |
| This compound (0.5x MIC) | 5.7 | 5.5 | 5.8 | 6.5 | - | - | |
| Linezolid (0.5x MIC) | 5.7 | 5.6 | 6.0 | 6.8 | - | - | |
| This compound + Linezolid | 5.7 | 4.1 | 3.2 | <2.0 | ≥ 2 log₁₀ decrease | Synergy |
Interpretation of Time-Kill Curve Results:
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: < 2 log₁₀ increase or decrease in CFU/mL between the combination and its most active single agent.
-
Antagonism: ≥ 2 log₁₀ increase in CFU/mL between the combination and its most active single agent.
-
Bactericidal activity: ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.
Materials:
-
This compound and second antibiotic of interest
-
Bacterial strain to be tested
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader, colony counter)
Procedure:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in the mid-logarithmic phase of growth. Dilute this culture in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)
-
Second antibiotic alone (at a specific concentration)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual tubes)
-
-
Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension. Incubate at 35°C with shaking.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Analyze the curves to determine synergy, indifference, or antagonism as defined above.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for the Checkerboard Synergy Assay.
References
laboratory guidelines for handling and storage of MCB-3681
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-3681 is a potent, dual-action antibacterial agent, the active form of the prodrug MCB-3837.[1] Structurally, it combines features of both a quinolone and an oxazolidinone.[2][3] This hybrid nature allows this compound to exert its antimicrobial effects through two distinct mechanisms: the inhibition of bacterial DNA gyrase and topoisomerase IV, characteristic of fluoroquinolones, and the inhibition of protein synthesis at the ribosomal level, a hallmark of oxazolidinones.[2]
This compound demonstrates a broad spectrum of activity against Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridium difficile.[1][2][3][4] Notably, it has been shown to be effective against Gram-positive strains that are resistant to both ciprofloxacin (B1669076) and linezolid.[2] The prodrug, MCB-3837, is water-soluble and is rapidly converted to the active this compound form following administration.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various Gram-positive bacterial species.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Gram-Positive Organisms
| Bacterial Species | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | < 1 | [2] |
| Staphylococcus epidermidis | < 1 | [2] |
| Enterococcus faecium | < 1 | [2] |
| Enterococcus faecalis | < 1 | [2] |
| Streptococcus pneumoniae | < 1 | [2] |
Table 2: In Vitro Activity of this compound Against Clostridium difficile
| Number of Strains | MIC Range (mg/L) |
| 114 | 0.008 - 0.5 |
Laboratory Handling and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidelines are based on best practices for handling fluoroquinolone and oxazolidinone antibiotics and general laboratory safety protocols.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Hygiene: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly with soap and water after handling.
-
Spills: In case of a spill, isolate the area. Wear appropriate PPE and absorb the spill with an inert material. Decontaminate the area with a suitable disinfectant.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Storage
-
Container: Store this compound in a tightly sealed, light-resistant container.
-
Temperature: Store in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, though storage at -20°C is common for antibiotic powders.
-
Solutions: Stock solutions should be filter-sterilized and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of quinolones in solution can be affected by multiple freeze-thaw cycles.
Signaling Pathway and Mechanism of Action
This compound's dual-action mechanism targets two critical cellular processes in bacteria: DNA replication and protein synthesis.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile water - verify solubility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
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Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 mg/L).
-
Prepare Serial Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate the Plate: Add 50 µL of the final bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL and further dilute the drug concentrations by half, achieving the desired final concentrations.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Murine Peritonitis Model
This is a generalized protocol for assessing the in vivo efficacy of an antibiotic against a Gram-positive bacterial infection. Specific parameters (e.g., bacterial strain, inoculum size, dosing) should be optimized.
Caption: Workflow for the Murine Peritonitis Model.
Materials:
-
This compound (or its prodrug MCB-3837 for in vivo studies)
-
Vehicle for drug administration (e.g., sterile saline)
-
Gram-positive bacterial strain (e.g., S. pneumoniae)
-
Growth medium for bacteria (e.g., Tryptic Soy Broth)
-
Laboratory mice (e.g., BALB/c)
-
Sterile syringes and needles
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the selected Gram-positive bacterium to mid-log phase in an appropriate broth.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 10⁷ CFU/mL). The optimal inoculum should be determined in pilot studies to cause a non-lethal but established infection.
-
-
Infection Induction:
-
Anesthetize the mice according to approved animal care and use protocols.
-
Inject a defined volume (e.g., 0.5 mL) of the bacterial suspension intraperitoneally.
-
-
Drug Administration:
-
At a specified time post-infection (e.g., 1 and 3 hours), administer the appropriate dose of this compound (or MCB-3837) or the vehicle control via a suitable route (e.g., subcutaneous injection). Doses should be determined based on prior pharmacokinetic studies or dose-ranging experiments.
-
-
Outcome Assessment:
-
Survival: Monitor the mice at regular intervals for a defined period (e.g., 7 days) and record survival.
-
Bacterial Load: At selected time points post-treatment (e.g., 24 hours), a subset of mice from each group can be euthanized.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.
-
Collect blood via cardiac puncture.
-
Serially dilute the peritoneal lavage fluid and blood and plate on appropriate agar to determine the number of CFU per mL.
-
-
-
Data Analysis: Compare the survival rates between the treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis). Compare the bacterial loads between groups using methods such as the Mann-Whitney U test.
References
- 1. A new model of bacterial peritonitis in mice for evaluation of antibiotics. Effects of aspoxicillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Murine model of polymicrobial septic peritonitis using cecal ligation and puncture (CLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MCB-3681 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of MCB-3681 for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro assays?
A1: this compound is a potent, dual-action antibacterial agent that combines the properties of a fluoroquinolone and an oxazolidinone.[1] It is the active form of the prodrug MCB-3837.[2] While its prodrug is water-soluble, this compound, like many oxazolidinones, is poorly soluble in aqueous solutions.[2][3] This can lead to precipitation in culture media, resulting in inaccurate and unreliable data in in vitro susceptibility and cell-based assays.
Q2: What is the primary mechanism of action of this compound?
A2: this compound exhibits a dual mechanism of action. It inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, characteristic of fluoroquinolones.[4][5] Simultaneously, it inhibits protein synthesis by binding to the 50S ribosomal subunit, a hallmark of oxazolidinone antibiotics.[6][7]
Q3: Which solvent is recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its ability to dissolve a wide range of organic compounds. For many poorly soluble antibiotics, a stock solution is prepared in 100% DMSO.
Q4: What is the maximum concentration of DMSO that can be used in most cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the assay medium should typically not exceed 1% (v/v). However, it is crucial to perform a solvent toxicity control to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions. Some studies suggest that even low concentrations of DMSO can affect biofilm formation, so proper controls are essential.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The aqueous solubility of this compound has been exceeded. | - Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but remains non-toxic to your cells. - Use a Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, keeping the final DMSO percentage low. - Serial Dilutions: Perform serial dilutions of the DMSO stock solution in DMSO first, before making the final dilution into the aqueous medium. - Gentle Warming: Briefly warm the solution to 37°C to aid in dissolution, but be cautious of potential compound degradation with prolonged heat exposure. |
| Inconsistent or non-reproducible results in antimicrobial susceptibility tests (e.g., MIC assays). | - Incomplete dissolution of this compound. - Precipitation of the compound during the assay. | - Sonication: After initial dissolution in DMSO, briefly sonicate the stock solution to break up any small aggregates. - Pre-warm Media: Warm the assay medium to 37°C before adding the this compound stock solution. - Visual Inspection: Before inoculating with bacteria, visually inspect the assay plates for any signs of precipitation. |
| Observed cytotoxicity is not dose-dependent or is higher than expected. | The cytotoxic effects may be due to the solvent (DMSO) rather than this compound. | - Perform a Solvent Control: Always include a control group treated with the same concentration of DMSO used in your highest drug concentration to assess the effect of the solvent alone. - Lower DMSO Concentration: If solvent toxicity is observed, reduce the final DMSO concentration in your assay by preparing a more concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Sonication (Optional): If any particulates are visible, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Do not autoclave DMSO solutions.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound DMSO stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Ensure the final DMSO concentration in all wells is below the cytotoxic level (typically ≤1%).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without any this compound.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: A well containing inoculated CAMHB with the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. | BioWorld [bioworld.com]
- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MCB-3681 Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting susceptibility testing with MCB-3681.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-action antibacterial agent, incorporating the properties of both a quinolone and an oxazolidinone. Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication. Additionally, it inhibits protein synthesis. This dual-action allows it to be effective against a range of Gram-positive bacteria, including strains that have developed resistance to quinolones or linezolid (B1675486) alone.[1]
Q2: What are the standard methods for this compound susceptibility testing?
A2: Standard methods for determining the Minimum Inhibitory Concentration (MIC) of this compound include broth microdilution and agar (B569324) dilution, following established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Q3: What is the general spectrum of activity for this compound?
A3: this compound has demonstrated a broad spectrum of activity against Gram-positive organisms. This includes clinically significant isolates such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis, and Streptococcus pneumoniae.[1] It is also notably active against Clostridium difficile.[2][3]
Q4: Is this compound affected by resistance to other antibiotics?
A4: A key feature of this compound is its effectiveness against Gram-positive strains that are resistant to linezolid and ciprofloxacin.[1] Studies have shown no evidence of this compound resistance in C. difficile isolates that exhibit resistance to moxifloxacin (B1663623) and/or linezolid.[3]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High MIC Variability | Inconsistent inoculum density. Pipetting errors during serial dilutions. Variations in incubation time or temperature. | Standardize inoculum to a 0.5 McFarland standard. Verify pipette calibration and technique. Ensure consistent incubation parameters as per protocol. |
| Unexpectedly High MICs for Quinolone-Susceptible Strains | Low pH of the testing medium. High concentration of divalent cations (e.g., Mg2+, Ca2+) in the medium. | Ensure the pH of the Mueller-Hinton agar/broth is within the recommended range (typically 7.2-7.4). Use cation-adjusted Mueller-Hinton media.[4] |
| "Skipped Wells" in Broth Microdilution | Technical errors in pipetting. Contamination of the well. The paradoxical effect at high drug concentrations. | Review pipetting technique to ensure accuracy. Maintain strict aseptic technique. If consistently observed, consider a different testing method like agar dilution. |
| Trailing Growth (Reduced Growth over a Range of Concentrations) | The drug may be bacteriostatic at certain concentrations. The inoculum density may be too high. | Read the MIC at the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the positive control. Ensure inoculum density is standardized. |
| No Growth in Positive Control | Inactive or non-viable bacterial inoculum. Contamination with a non-viable organism. Errors in media preparation. | Use a fresh, viable culture for inoculum preparation. Re-streak the culture to ensure purity. Verify the quality and preparation of the growth medium. |
Data on this compound In Vitro Activity
Table 1: MIC Range of this compound Against Various Bacterial Species
| Organism | MIC Range (mg/L) |
| Staphylococcus aureus | < 1 |
| Staphylococcus epidermidis | < 1 |
| Enterococcus faecium | < 1 |
| Enterococcus faecalis | < 1 |
| Streptococcus pneumoniae | < 1 |
| Clostridium difficile | 0.008 - 0.5 |
Table 2: Comparative MIC50 and MIC90 Values for this compound against Clostridium difficile
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.125 | 0.25 |
| Fidaxomicin | 0.05 | 0.05 |
| Metronidazole | 0.33 | 0.33 |
| Vancomycin | 1.02 | 1.02 |
Source:[3]
Experimental Protocols
Broth Microdilution MIC Testing Protocol (Adapted from CLSI guidelines)
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest concentration to be tested.
-
Prepare 96-Well Plate: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the 2x this compound working solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (no drug) and a sterility control (no bacteria) on each plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Agar Dilution MIC Testing Protocol (Adapted from a study on C. difficile)
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare Agar Plates: Prepare a series of agar plates (e.g., Brucella blood agar for anaerobes) containing two-fold dilutions of this compound. Also, prepare a drug-free plate as a growth control.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot approximately 1-2 µL of the bacterial suspension onto each agar plate, including the control plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 48 hours for C. difficile).
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. | BioWorld [bioworld.com]
- 2. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditions affecting the results of susceptibility testing for the quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor MCB-3681 Stability in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with MCB-3681 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel hybrid antibiotic with structural elements of both a fluoroquinolone and an oxazolidinone.[1] It is the active form of the water-soluble prodrug MCB-3837.[2][3] Its dual mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV (characteristic of fluoroquinolones) and the inhibition of protein synthesis (characteristic of oxazolidinones).[4] This dual action makes it effective against a range of Gram-positive bacteria, including strains resistant to other antibiotics.[4]
Q2: I am observing variable or lower-than-expected activity of this compound in my multi-day cell culture experiments. Could this be a stability issue?
A2: While specific data on the aqueous stability of this compound in culture media is limited in publicly available literature, it is plausible that the compound may degrade over time under typical cell culture conditions (37°C, aqueous environment). Both fluoroquinolone and oxazolidinone classes of antibiotics can be susceptible to degradation, which can be influenced by factors such as pH, temperature, and light exposure.[5] Therefore, decreased activity in longer-term experiments could be indicative of compound instability.
Q3: Are there known solubility issues with this compound?
A3: As a hybrid molecule, the solubility of this compound in aqueous solutions like cell culture media may be limited. Often, stock solutions are prepared in organic solvents like DMSO. If precipitation is observed upon dilution into your culture medium, this indicates that the aqueous solubility limit has been exceeded.
Q4: How should I prepare and store this compound to maximize its stability?
A4: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) and store them at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution into your culture medium immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | The concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final concentration of this compound in the culture medium.- Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it remains below toxic levels for your cell line (typically <0.5%).- Prepare a fresh dilution from the stock solution for each experiment. |
| Loss of activity in long-term experiments | Degradation of this compound in the culture medium over time. | - Replenish the culture medium with freshly prepared this compound every 24-48 hours.- Conduct a time-course experiment to assess the stability of this compound under your specific experimental conditions (see Experimental Protocols).- Minimize exposure of media containing this compound to light. |
| Inconsistent results between experiments | - Inconsistent preparation of this compound solutions.- Degradation of the stock solution. | - Standardize the protocol for preparing and diluting this compound.- Use fresh aliquots of the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.- Periodically check the activity of a new batch of this compound against a known sensitive bacterial strain to ensure its potency. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Immediately before adding to your cell culture, dilute the stock solution directly into the pre-warmed culture medium to the desired final concentration.
-
Gently mix the medium by inverting the tube to ensure homogeneity. Avoid vigorous vortexing which may cause the compound to precipitate.
-
Visually inspect the medium for any signs of precipitation. If observed, refer to the troubleshooting guide.
-
Protocol 2: Assessing the In Vitro Stability of this compound
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.
-
Preparation of Stability Samples:
-
Prepare a working solution of this compound in your cell culture medium at the concentration used in your experiments.
-
Dispense the solution into multiple sterile, sealed tubes.
-
Prepare a "time zero" sample by immediately freezing one tube at -80°C.
-
Incubate the remaining tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator and freeze it at -80°C.
-
-
Analysis:
-
Once all samples are collected, they can be analyzed to determine the concentration of the remaining intact this compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis.
-
Compare the concentration of this compound at each time point to the "time zero" sample to determine the rate of degradation.
-
-
Functional Assay (Optional but Recommended):
-
In parallel with the analytical stability assessment, you can perform a functional assay.
-
Prepare a fresh batch of this compound in media at each time point and compare its biological activity (e.g., minimum inhibitory concentration against a reference bacterial strain) to the activity of the incubated samples. This will help correlate the chemical stability with the biological activity.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. dovepress.com [dovepress.com]
troubleshooting inconsistent MIC results for MCB-3681
Disclaimer: No specific information is publicly available for a compound designated "MCB-3681." The following troubleshooting guide provides general principles and best practices for addressing inconsistent Minimum Inhibitory Concentration (MIC) results for a hypothetical antimicrobial agent, applicable to researchers, scientists, and drug development professionals.
Troubleshooting Inconsistent MIC Results
This guide is designed to help you identify and resolve common issues leading to variability in MIC assays. Follow the steps in a logical sequence to rule out potential sources of error.
Question: My MIC values for this compound are fluctuating between experiments. Where should I start troubleshooting?
Answer: Inconsistent MIC results can stem from various factors, from technical variations to the inherent biology of the test organism. A systematic approach is crucial to pinpoint the source of the variability. Start by evaluating the core components of your experimental setup.
Here is a logical workflow to guide your troubleshooting efforts:
Caption: Troubleshooting workflow for inconsistent MIC results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in MIC testing?
A1: The most significant factors contributing to variability in MIC assays include:
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Inoculum Size: An inoculum that is too dense or too sparse can drastically alter the apparent MIC.[1]
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Media Composition: The type and quality of the growth medium can affect both bacterial growth and the activity of the antimicrobial agent.[1]
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Incubation Conditions: Deviations in temperature, time, and atmospheric conditions can lead to inconsistent results.[1]
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Operator Error: Inconsistent pipetting, incorrect dilutions, and subjective reading of endpoints are common human-related errors.[2]
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Culture Purity: Contamination with other microorganisms can lead to erroneous MIC values.[3]
Q2: How much variation in MIC results is considered acceptable?
A2: According to standard guidelines, a variation of +/- one two-fold dilution is generally considered acceptable for most organism-antimicrobial combinations.[2] For example, if the expected MIC is 4 µg/mL, results of 2, 4, and 8 µg/mL across replicate tests would be within the acceptable range. Essential agreement is often defined as the MIC value being within 1-log2 dilution.[2]
Q3: My MIC for a quality control (QC) strain is out of the expected range. What should I do?
A3: An out-of-range QC result indicates a systematic issue with the assay. Do not proceed with testing experimental samples. First, confirm the identity and purity of the QC strain. Then, systematically check all reagents, media, and the inoculum preparation. Rerunning the assay with a fresh QC culture is essential. If the problem persists, consider preparing fresh media and dilutions of the antimicrobial agent.
Q4: Could the properties of this compound itself be causing the inconsistency?
A4: Yes, the physicochemical properties of the compound can contribute to variability. Consider the following:
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Solubility: If this compound is not fully dissolved, the effective concentration will be lower than expected. Ensure the correct solvent is used and that the stock solution is free of precipitate.
-
Stability: The compound may degrade over time, especially if not stored correctly. Use freshly prepared dilutions for each experiment.
-
Binding: Some compounds can bind to plasticware, reducing the available concentration. Using low-binding plates may mitigate this issue.
Data Presentation: Common MIC Discrepancies and Potential Causes
| Observed Discrepancy | Potential Cause | Recommended Action |
| MIC values are consistently higher than expected. | Inoculum density is too high. | Standardize inoculum to 0.5 McFarland before dilution. |
| This compound stock solution has degraded. | Prepare a fresh stock solution from powder. | |
| Presence of a resistant subpopulation. | Streak the culture for purity and re-test a single colony.[3] | |
| MIC values are consistently lower than expected. | Inoculum density is too low. | Verify spectrophotometer readings and dilution calculations. |
| This compound stock concentration is incorrect. | Verify initial weighing and dilution calculations. | |
| Incorrect incubation time (too short). | Ensure incubation for the full recommended time (e.g., 16-20 hours).[4] | |
| MIC values are erratic and show no clear trend. | Pipetting or dilution errors. | Calibrate pipettes and review dilution series technique.[1] |
| Contamination of the culture or media. | Perform sterility checks on media and ensure aseptic technique. | |
| Inconsistent reading of MIC endpoints. | Use a standardized reading method (e.g., a plate reader or consistent visual inspection). |
Experimental Protocols
Detailed Methodology: Broth Microdilution MIC Assay (based on CLSI guidelines)
This protocol outlines the standard procedure for determining the MIC of an antimicrobial agent against an aerobically growing bacterium.[5][6]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
preventing MCB-3681 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MCB-3681 during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is the active form of the prodrug MCB-3837.[1][2] It functions as a dual-action antibiotic, combining the structural and functional characteristics of both quinolone and oxazolidinone classes of antibiotics.[3] This hybrid nature gives it a broad spectrum of activity against Gram-positive bacteria.[3] As a quinolone-like compound, it likely inhibits DNA gyrase and topoisomerase IV, while its oxazolidinone component is expected to inhibit protein synthesis.[3]
Q2: What are the primary factors that can cause this compound degradation during my experiments?
While specific degradation pathways for this compound have not been detailed in publicly available literature, based on its quinolone and oxazolidinone components, the primary factors of concern are:
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Photodegradation: Quinolone antibiotics are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[4]
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pH Instability: Oxazolidinones can be susceptible to degradation in acidic or alkaline conditions. Oxidative degradation of some oxazolidinones has been shown to be pH-dependent.[5]
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Oxidation: The oxazolidinone ring system can be prone to oxidative degradation.[5]
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Presence of Divalent Cations: Quinolones can form complexes with divalent cations, which may affect their stability and activity.[6]
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Temperature: Like most small molecules, prolonged exposure to elevated temperatures can accelerate degradation.[7]
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of this compound, stock solutions should be prepared and stored with the following considerations:
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Solvent: Use a suitable, high-purity solvent such as DMSO for preparing concentrated stock solutions.
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Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store aliquots at -20°C or, for enhanced stability, at -80°C.[8]
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Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light.[1]
Q4: How can I minimize degradation of this compound in my cell culture medium during an experiment?
Degradation in aqueous culture media is a common issue.[9] To mitigate this:
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Prepare Fresh dilutions: Prepare working dilutions of this compound in your culture medium immediately before each experiment.
-
Minimize Light Exposure: Protect your culture plates from direct light as much as possible during incubation and handling.
-
pH Monitoring: Ensure the pH of your culture medium is stable throughout the experiment, as significant shifts could promote degradation.
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Control for Divalent Cations: Be aware of the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in your media, as they may interact with the quinolone moiety.
-
Time-Course Experiments: For long-term experiments, consider replenishing the this compound-containing medium at regular intervals to maintain a consistent effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound activity in the middle of a multi-day experiment. | Degradation in the aqueous culture medium at 37°C.[10] | 1. Perform a time-kill assay to determine the stability of this compound under your specific experimental conditions. 2. Replenish the culture medium with freshly diluted this compound every 24-48 hours. 3. Include a positive control with a known stable antibiotic to ensure the issue is specific to this compound. |
| Inconsistent results between experimental replicates. | 1. Incomplete solubilization of this compound. 2. Degradation of stock solution due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).[8] 3. Variability in experimental setup (e.g., differences in light exposure between plates). | 1. Ensure complete dissolution of the stock solution before preparing working dilutions. Vortex thoroughly. 2. Always use a fresh aliquot of the stock solution for each experiment. 3. Standardize your experimental workflow to minimize variability in handling and incubation conditions. |
| Precipitate formation upon dilution of this compound stock solution in aqueous buffer or media. | Poor aqueous solubility of this compound. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of DMSO in the final working solution (typically up to 0.5% is well-tolerated by most cell lines, but should be validated). 3. Test different aqueous buffers or media to see if solubility improves. |
| Reduced activity of this compound when using a specific batch of fetal bovine serum (FBS). | Presence of divalent cations in the FBS that may be chelating with the quinolone moiety of this compound.[6] | 1. Test different lots of FBS to see if the issue persists. 2. Consider using a serum-free medium if your experimental design allows. 3. Perform an in vitro binding assay to assess the interaction between this compound and components of the FBS. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
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Incubator at 37°C with 5% CO₂
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High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in your cell culture medium (with and without serum). Prepare enough volume for all time points.
-
Incubation: Aliquot 1 mL of each working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube for each condition and immediately store it at -80°C to halt any further degradation.
-
HPLC Analysis: Once all samples are collected, analyze them by HPLC to determine the concentration of intact this compound. The time point 0 sample will serve as the 100% reference.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Quantitative Data Summary: Hypothetical Stability of this compound
The following table presents hypothetical stability data for this compound based on the protocol above.
| Time (hours) | % Remaining (Medium without Serum) | % Remaining (Medium with 10% Serum) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 97 |
| 8 | 88 | 92 |
| 24 | 65 | 75 |
| 48 | 40 | 55 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Dual mechanism of action of this compound.
References
- 1. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of quinolone antibiotics in various environments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INFLUENCE OF ANTIBIOTIC STABILITY ON THE RESULTS OF IN VITRO TESTING PROCEDURES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of MCB-3681 Time-Kill Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of time-kill assays involving MCB-3681, a novel dual-action quinolone-oxazolidinone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hybrid antibiotic that combines the structural features of both quinolone and oxazolidinone classes. Its dual mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV (targets of quinolones), and the inhibition of protein synthesis (target of oxazolidinones).[1][2] This dual action is intended to enhance antimicrobial activity and reduce the development of resistance.[1]
Q2: What is a time-kill assay and what is its purpose?
A time-kill assay is a laboratory procedure used to assess the pharmacodynamics of an antimicrobial agent. It measures the rate and extent of bacterial killing over time when exposed to the drug.[3] The primary goal is to determine whether an antimicrobial agent is bactericidal (causes a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits bacterial growth).[3]
Q3: What are the critical parameters that can affect the reproducibility of this compound time-kill assays?
Several factors can influence the outcome and reproducibility of time-kill assays, including:
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Inoculum Preparation and Density: The initial concentration of bacteria can significantly impact the efficacy of the antibiotic, a phenomenon known as the "inoculum effect".[4]
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Compound Solubility and Stability: The solubility and stability of this compound in the test medium are crucial for maintaining the desired concentration throughout the experiment.
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Media Composition: Components of the culture medium can potentially interact with the compound, affecting its activity.
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Bacterial Growth Phase: The susceptibility of bacteria to antimicrobial agents can vary depending on their growth phase (e.g., lag, exponential, or stationary).
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Sampling and Plating Technique: Inconsistent serial dilutions and plating can lead to high variability in colony counts.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound time-kill assays.
| Problem | Potential Cause | Recommended Solution |
| High variability in Colony Forming Unit (CFU) counts between replicates. | Inconsistent inoculum preparation. | Standardize the inoculum preparation by using a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) and then diluting to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[6] |
| Inaccurate serial dilutions. | Use calibrated pipettes and fresh, sterile tips for each dilution step. Ensure thorough mixing at each dilution step.[7][8] | |
| Bacterial clumping/aggregation. | Visually inspect the bacterial culture for clumps. If present, gently vortex the culture before preparing the inoculum. Consider using a culture medium with anti-clumping agents if aggregation is persistent. | |
| No significant killing observed, even at high concentrations of this compound. | Poor solubility or degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. If solubility in the test medium (e.g., Mueller-Hinton Broth) is a concern, consider using a small amount of a suitable solvent like DMSO for the initial stock, ensuring the final solvent concentration in the assay does not affect bacterial growth. The stability of the compound in the medium at 37°C over 24 hours should be verified. |
| High inoculum density (inoculum effect). | Ensure the starting inoculum concentration is within the recommended range (e.g., 5 x 10^5 to 1 x 10^6 CFU/mL). A higher inoculum may require a higher concentration of the antibiotic to achieve the same killing effect.[4] | |
| Bacterial resistance. | If the bacterial strain is suspected to be resistant, confirm its Minimum Inhibitory Concentration (MIC) before performing the time-kill assay. | |
| A biphasic killing curve is observed (rapid initial killing followed by a plateau or regrowth). | Presence of a persister subpopulation. | A biphasic curve can indicate the presence of a small, antibiotic-tolerant subpopulation of "persister" cells that are not killed by the initial antibiotic exposure.[9][10] This is a known phenomenon and should be noted in the results. |
| Drug degradation. | If the antibiotic degrades over the course of the experiment, its effective concentration will decrease, potentially allowing for bacterial regrowth. Confirm the stability of this compound under assay conditions. | |
| A paradoxical effect is observed (less killing at higher concentrations of this compound). | Complex interactions at the target sites. | The paradoxical effect, or "Eagle effect," has been observed with some antibiotics and may be related to concentration-dependent effects on different cellular processes.[11] If observed, it is important to test a wider range of concentrations to fully characterize the dose-response relationship. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria, as reported in the literature. This data is essential for selecting appropriate concentrations for time-kill assays.
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | Reference |
| Clostridium difficile | 114 | 0.008 - 0.5 | [12] |
| Staphylococcus aureus | Not Specified | < 1 | [1] |
| Staphylococcus epidermidis | Not Specified | < 1 | [1] |
| Enterococcus faecium | Not Specified | < 1 | [1] |
| Enterococcus faecalis | Not Specified | < 1 | [1] |
| Streptococcus pneumoniae | Not Specified | < 1 | [1] |
Experimental Protocols
Detailed Methodology for a Standard Time-Kill Assay
This protocol provides a general framework for performing a time-kill assay with this compound. Specific parameters may need to be optimized for the bacterial strain and research question.
-
Preparation of Bacterial Inoculum:
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From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
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Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically 2-6 hours).
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Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test tubes/wells.[13]
-
-
Preparation of this compound Dilutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve the desired test concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the MIC).[14]
-
-
Time-Kill Assay Procedure:
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Dispense the prepared this compound dilutions into sterile tubes or a 96-well microtiter plate.
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Add the prepared bacterial inoculum to each tube/well.
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Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
Incubate all tubes/plates at 37°C with shaking.
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At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube/well.[15]
-
-
Enumeration of Viable Bacteria:
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Perform ten-fold serial dilutions of each collected aliquot in sterile saline or phosphate-buffered saline (PBS).[7][8]
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Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto suitable agar (B569324) plates (e.g., Tryptic Soy Agar).
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Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
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Count the number of colonies on the plates that have between 30 and 300 colonies.
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Calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
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Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Determine the extent of killing at each time point compared to the initial inoculum (time 0). A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[3]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound in a bacterial cell.
Experimental Workflow for Time-Kill Assay
Caption: General experimental workflow for a time-kill assay.
Logical Relationship for Troubleshooting Inconsistent Results
References
- 1. | BioWorld [bioworld.com]
- 2. Novel oxazolidinone-quinolone hybrid antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paradoxical effects of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. researchgate.net [researchgate.net]
addressing MCB-3681 precipitation in stock solutions
Welcome to the technical support center for MCB-3681. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during the handling and use of this compound, with a specific focus on preventing and resolving precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antibacterial agent that is active against a range of Gram-positive bacteria.[1] It is the active form of the water-soluble prodrug MCB-3837, which is rapidly converted to this compound in vivo.[1] The primary mechanism of action of this compound is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5] By inhibiting these enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death.
Q2: My this compound stock solution appears cloudy or has visible precipitate. What is the likely cause?
A2: Precipitation in stock solutions of small molecule inhibitors like this compound is a common issue, often stemming from the compound's low aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the compound can fall out of solution. Other contributing factors can include improper storage, multiple freeze-thaw cycles, or the use of a solvent that is not optimal for this specific compound.
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid the detrimental effects of repeated freezing and thawing, the stock solution should be aliquoted into smaller, single-use volumes. If the compound is in solid form, it should be stored at -20°C.
Q4: Can I use sonication or vortexing to redissolve precipitated this compound?
A4: Yes, gentle vortexing and sonication can be effective in redissolving small amounts of precipitate. However, if the compound has significantly precipitated, this may only be a temporary solution. It is crucial to visually inspect the solution to ensure all precipitate has dissolved before use. If precipitation persists, it may indicate that the concentration is too high for the chosen solvent system.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon preparing the stock solution.
This suggests that the solubility limit of this compound in the chosen solvent has been exceeded.
| Troubleshooting Steps | Expected Outcome |
| 1. Verify Solvent and Concentration: Confirm that you are using a recommended solvent (e.g., high-purity DMSO) and that your target concentration is within the known solubility range. | The compound should dissolve completely if the concentration is appropriate for the solvent. |
| 2. Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) while vortexing. | Increased temperature can enhance the solubility of some compounds. |
| 3. Sonication: Place the vial in a sonicator bath for 5-10 minutes. | Sonication can help to break up and dissolve stubborn particulates. |
| 4. Prepare a More Dilute Stock: If precipitation persists, prepare a new stock solution at a lower concentration. | A lower concentration is more likely to remain in solution. |
Issue 2: Precipitation observed after diluting the stock solution into an aqueous medium.
This is a common occurrence when a hydrophobic compound is introduced into an aqueous environment.
| Troubleshooting Steps | Expected Outcome |
| 1. Minimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically <0.5% v/v). | A lower percentage of organic solvent minimizes its impact on both the biological system and compound solubility. |
| 2. Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. | Gradual dilution can prevent the compound from crashing out of solution. |
| 3. Pre-warm the Aqueous Medium: Warming the aqueous buffer or cell culture medium to 37°C before adding the stock solution can improve solubility. | A warmer medium can better accommodate the introduction of the compound. |
| 4. Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility. The addition of solubilizing agents like cyclodextrins or non-ionic detergents (e.g., Tween® 80) can also be explored, but their compatibility with your specific assay must be verified. | Altering the buffer properties may increase the solubility of this compound. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Diluting this compound Stock Solution into Aqueous Medium
-
Pre-warm Medium: Warm your cell culture medium or experimental buffer to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If making a large dilution, first create an intermediate dilution of your stock in the same solvent (e.g., dilute 10 mM stock to 1 mM in DMSO).
-
Final Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 1 mL of medium.
-
Visual Inspection: After dilution, carefully inspect the solution for any signs of precipitation. If the solution is clear, it is ready for your experiment.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: The mechanism of action of this compound.
References
- 1. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing dosing regimens for MCB-3837 in animal studies
Technical Support Center: MCB-3837 Animal Studies
Welcome to the technical support center for MCB-3837. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing dosing regimens and troubleshooting common issues encountered during preclinical animal studies.
Compound Profile: MCB-3837 (Hypothetical)
-
Class: Novel antibacterial agent.
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Mechanism of Action: Inhibitor of the CpxRA two-component signaling pathway in Gram-negative bacteria, which is critical for sensing and responding to cell envelope stress.[1][2] By inhibiting this pathway, MCB-3837 disrupts bacterial integrity and survival mechanisms.
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Primary Indication: Treatment of infections caused by multidrug-resistant Gram-negative bacteria.
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Pharmacokinetics: Exhibits moderate oral bioavailability with primary clearance through renal excretion.
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Potential Toxicity: High doses may be associated with a risk of nephrotoxicity.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the proposed mechanism of action for MCB-3837?
A1: MCB-3837 is a potent inhibitor of the CpxRA two-component signal transduction system.[1][3] This system, composed of the sensor kinase CpxA and the response regulator CpxR, allows Gram-negative bacteria to detect and respond to stresses that damage the cell envelope.[2][4] MCB-3837 blocks the autophosphorylation of CpxA, preventing the subsequent activation of CpxR.[3] This leads to the downregulation of crucial stress-response genes, ultimately compromising the bacterial cell envelope and leading to cell death.[2]
Efficacy and Dosing Regimen Optimization
Q2: We are not observing the expected efficacy in our murine thigh infection model. What are common causes?
A2: A lack of efficacy can stem from multiple factors.[5] Consider the following troubleshooting steps:
-
Pharmacokinetics (PK): The drug exposure in your specific animal strain may be lower than expected. It is crucial to perform a PK study in the same strain used for efficacy experiments.[6]
-
Dosing Regimen: MCB-3837's efficacy is likely linked to a specific PK/PD index (e.g., %Time > MIC, AUC/MIC).[7] A dose fractionation study can help determine the optimal dosing schedule (e.g., more frequent, smaller doses vs. less frequent, larger doses).[8]
-
Inoculum Effect: High bacterial loads at the infection site can sometimes reduce the effectiveness of an antibiotic. Verify the bacterial CFU count in the thigh at the start of treatment.[9]
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Drug Formulation: Ensure the compound is fully solubilized and stable in the vehicle used for administration. Precipitated drug will not be bioavailable.
-
Model Suitability: The neutropenic thigh model is standard for evaluating antimicrobial efficacy.[10][11] Ensure that neutropenia has been successfully induced, as an intact immune system can interfere with the assessment of the drug's direct antibacterial effect.[12]
Q3: How do we establish an optimal dosing regimen for MCB-3837?
A3: Establishing an optimal dosing regimen involves a systematic approach to link drug exposure with antibacterial effect.[13][14]
-
Determine the PK/PD Index: Conduct dose-fractionation studies where the same total daily dose is administered in different schedules (e.g., 100 mg/kg once daily, 50 mg/kg twice daily, 25 mg/kg four times daily). Relate the bacterial reduction to PK parameters like Cmax, AUC, and the time the drug concentration exceeds the MIC.[6] This will identify the primary driver of efficacy.
-
Dose-Ranging Studies: Once the optimal schedule is known, perform a dose-ranging study to identify the dose that produces the desired level of bacterial killing (e.g., stasis, 1-log kill, 2-log kill).[8]
-
Translate to Other Models: The PK/PD targets identified in the thigh infection model can be used to predict effective doses in other infection models, such as a lung or sepsis model.[15]
Troubleshooting Toxicity
Q4: We are observing signs of nephrotoxicity (e.g., elevated BUN/creatinine, kidney pathology) at higher doses. How can we mitigate this?
A4: Mitigating toxicity is crucial for determining a therapeutic window.[16]
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Confirm the Finding: First, ensure the observation is drug-related by including a vehicle-only control group.
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Dose and Schedule Adjustment: Since MCB-3837 is cleared renally, high peak concentrations (Cmax) may be driving kidney toxicity. If efficacy is driven by AUC or Time > MIC, lowering the individual dose and increasing the dosing frequency could maintain efficacy while reducing Cmax-related toxicity.
-
Hydration Status: Ensure animals have free access to water. Dehydration can exacerbate kidney injury caused by renally-cleared compounds.
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Alternative Formulation: In some cases, the drug's formulation can influence its distribution and potential for organ accumulation. Consider if alternative vehicles could alter the pharmacokinetic profile to reduce kidney exposure.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of MCB-3837 in Preclinical Species
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |
| Dose (mg/kg, IV) | 10 | 10 |
| Cmax (µg/mL) | 8.2 | 9.5 |
| AUC₀-∞ (µg·h/mL) | 15.6 | 22.4 |
| Half-life (t½, h) | 1.5 | 2.1 |
| Clearance (mL/h/kg) | 641 | 446 |
| Volume of Distribution (Vd, L/kg) | 1.4 | 1.3 |
| Dose (mg/kg, PO) | 50 | 50 |
| Oral Bioavailability (%) | 45 | 55 |
Table 2: Hypothetical In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model (Pathogen: E. coli, MIC = 0.5 µg/mL)
| Dosing Regimen (mg/kg) | Dosing Frequency | 24h Change in Bacterial Load (log₁₀ CFU/thigh) |
| Vehicle Control | BID | +2.1 |
| 25 | BID | +0.5 (Stasis) |
| 50 | BID | -1.2 |
| 100 | BID | -2.5 |
| 100 | QD | -0.8 |
| 50 | BID | -1.2 |
| 25 | QID | -1.3 |
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol is adapted from standard methodologies used for evaluating antimicrobial agents.[9][10][12][17]
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Animal Model: Use 6-8 week old female ICR or Swiss Webster mice.
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Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[12] This renders the animals neutropenic (<100 neutrophils/mm³), minimizing the host immune response to focus on the drug's activity.[9]
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Infection: On day 0, anesthetize the mice and inject 0.1 mL of a log-phase bacterial suspension (approx. 10⁷ CFU/mL) into the posterior thigh muscle.
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Treatment: Initiate treatment at a specified time post-infection (typically 2 hours). Administer MCB-3837 or vehicle control via the desired route (e.g., subcutaneous, oral gavage) at the predetermined dosing schedule. Groups should include at least 3-5 mice.[9]
-
Endpoint: At 24 hours after the start of treatment, humanely euthanize the mice. Aseptically remove the entire thigh muscle, weigh it, and homogenize it in sterile saline.
-
Quantification: Perform serial dilutions of the thigh homogenate and plate on appropriate agar (B569324) plates. Incubate overnight and count the colonies to determine the bacterial load (CFU/thigh).[12] The efficacy of the dosing regimen is measured by the change in log₁₀ CFU/thigh compared to the 0-hour control group.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use the same strain, age, and sex of mice as in the efficacy studies.
-
Group Allocation: Assign mice to different groups for each route of administration (e.g., intravenous, oral). For each time point, 3 mice are typically used.
-
Drug Administration: Administer a single dose of MCB-3837. For IV administration, use the tail vein. For oral administration, use gavage.
-
Sample Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (typically via cardiac puncture under terminal anesthesia). Place samples into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of MCB-3837 in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
References
- 1. Signal Detection and Target Gene Induction by the CpxRA Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Identification of CpxRA-Regulated Genes and Their Roles in Escherichia coli Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. forbes.com [forbes.com]
- 6. Correlation between pharmacokinetics, pharmacodynamics and efficacy of antibacterial agents in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 11. criver.com [criver.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
- 17. Mouse thigh infection model. [bio-protocol.org]
potential for MCB-3681 off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MCB-3681 in cellular models. The information provided is designed to help anticipate and address potential experimental challenges, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel quinolonyl-oxazolidinone hybrid antibacterial agent. Its primary mode of action is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, a characteristic of quinolones, and the inhibition of bacterial protein synthesis, a hallmark of oxazolidinones.[1][2] This dual mechanism makes it effective against a range of Gram-positive bacteria, including strains resistant to either quinolones or linezolid (B1675486) alone.[2]
Q2: I am observing a decrease in the proliferation of my mammalian cell line after treatment with this compound. Is this expected?
While this compound is designed to be selective for bacterial targets, its constituent drug classes, oxazolidinones and quinolones, have been reported to have effects on mammalian cells that could lead to decreased proliferation. The oxazolidinone component may inhibit mammalian mitochondrial protein synthesis, which can be time- and concentration-dependent and lead to a longer cell doubling time.[3][4] The quinolone component has also been associated with mitochondrial dysfunction.[1] Therefore, a reduction in cell proliferation, especially at higher concentrations or with prolonged exposure, is a potential off-target effect to monitor.
Q3: Are there any known specific off-target effects of this compound in eukaryotic cells?
Direct studies on the off-target effects of this compound in eukaryotic cellular models are limited. However, based on the activities of its parent compounds, potential off-target effects can be anticipated:
-
Mitochondrial Toxicity : Both oxazolidinones and quinolones can impair mitochondrial function. Oxazolidinones are known to inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[5][6][7] Fluoroquinolones can also induce mitochondrial dysfunction by affecting the electron transport chain.[1]
-
Epigenetic Modifications : Fluoroquinolones can act as iron chelators, which may lead to the inhibition of iron-dependent dioxygenases. This can result in the hypermethylation of histones and DNA.[8][9]
-
Effects on Human Topoisomerases : While the primary targets are bacterial topoisomerases, some quinolone derivatives have been shown to inhibit human topoisomerase I and II at high concentrations, potentially inducing cell cycle arrest and apoptosis in cancer cell lines.[10] However, other studies suggest that clinically relevant concentrations of ciprofloxacin (B1669076) do not significantly impact human topoisomerase II.[11]
-
Immunomodulatory Effects : Linezolid, an oxazolidinone, has been observed to have immunomodulatory effects, such as suppressing the synthesis and secretion of cytokines in immune cells.[12][13]
Q4: My experiment involves sensitive mitochondrial assays. What precautions should I take when using this compound?
Given the potential for mitochondrial off-target effects, it is crucial to include appropriate controls. We recommend performing a dose-response curve to determine the optimal concentration of this compound that minimizes effects on mitochondrial function in your specific cell line. Consider running parallel assays to monitor mitochondrial health, such as measuring mitochondrial membrane potential or oxygen consumption rates.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity or reduced cell viability in mammalian cell culture. | Off-target inhibition of mitochondrial protein synthesis by the oxazolidinone moiety.[3] | 1. Perform a dose-response and time-course experiment to determine the IC50 value in your cell line. 2. Use the lowest effective concentration for your experiments. 3. Assess mitochondrial function using assays like MTT, Seahorse, or TMRE staining. |
| Changes in gene expression related to cellular metabolism or respiration. | Mitochondrial dysfunction induced by either the quinolone or oxazolidinone component.[1][4] | 1. Validate gene expression changes with qPCR. 2. Measure cellular ATP levels and lactate (B86563) production to assess metabolic shifts. 3. Consider using a positive control for mitochondrial stress (e.g., rotenone (B1679576) or CCCP). |
| Alterations in histone or DNA methylation patterns. | Iron chelation by the quinolone moiety inhibiting iron-dependent dioxygenases.[8][9] | 1. If your research is sensitive to epigenetic changes, consider quantifying global methylation levels. 2. Include a known iron chelator (e.g., deferoxamine) as a positive control in relevant assays. |
| Inconsistent results in immune cell-based assays (e.g., cytokine production). | Potential immunomodulatory effects from the oxazolidinone component.[12][13] | 1. Establish a baseline for cytokine secretion in your untreated control cells. 2. Perform a dose-response analysis of this compound on cytokine production. 3. Compare results with a known immunomodulator relevant to your pathway of interest. |
Quantitative Data Summary: Potential Off-Target Effects
The following table summarizes the known off-target effects of the parent drug classes of this compound in mammalian cells. This data can help researchers anticipate potential effects in their own experimental systems.
| Drug Class | Potential Off-Target | Effect | Affected Cell Lines/Systems | Reference |
| Oxazolidinones | Mitochondrial Ribosomes | Inhibition of protein synthesis | Rat heart and liver mitochondria, K562 human erythroleukemia cells | [3][5] |
| Cell Proliferation | Time- and concentration-dependent inhibition | K562 human erythroleukemia cells | [3] | |
| Immune Response | Suppression of cytokine synthesis and secretion | Human immune cells | [12][13] | |
| Quinolones | Mitochondria | Dysfunction of electron transport chain complexes I and IV | Human cells | [1] |
| Mitochondrial Proteins | Interaction with AIFM1 and IDH2 | Human cells | [1] | |
| Iron-dependent Dioxygenases | Inhibition leading to epigenetic changes | HEK293 cells | [8] | |
| Human Topoisomerase I & II | Inhibition, cell cycle arrest, apoptosis (at high concentrations) | Cancer cell lines (e.g., LOX IMVI, SMMC-7721, MCF-7) | [10] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRE
Objective: To evaluate the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Cell line of interest
-
This compound
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control and a positive control (FCCP).
-
In the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 100-200 nM.
-
Incubate at 37°C, protected from light.
-
Wash the cells with pre-warmed PBS.
-
Add fresh pre-warmed PBS or culture medium without phenol (B47542) red.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation/Emission ~549/575 nm).
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 2: Western Blot for Detection of Mitochondrial Protein Synthesis Inhibition
Objective: To determine if this compound inhibits the synthesis of mitochondrial-encoded proteins.
Materials:
-
Cell line of interest
-
This compound
-
Chloramphenicol (B1208) (positive control for mitochondrial protein synthesis inhibition)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against a mitochondrial-encoded protein (e.g., MT-CO1) and a nuclear-encoded mitochondrial protein (e.g., SDHA) as a loading control.
-
Standard Western blotting reagents and equipment.
Procedure:
-
Treat cells with this compound or chloramphenicol for an extended period (e.g., 24-72 hours) to allow for protein turnover.
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MT-CO1 and SDHA.
-
Incubate with appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
A decrease in the MT-CO1/SDHA ratio in this compound-treated cells compared to the control indicates inhibition of mitochondrial protein synthesis.
Visualizations
Caption: On-target vs. potential off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for MCB-3681 Biofilm Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MCB-3681 in bacterial biofilm studies. The information is designed to assist in optimizing experimental conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known mechanism of action?
A1: this compound is a novel investigational antibiotic with structural elements of both a quinolone and an oxazolidinone.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, as well as inhibition of protein synthesis.[2] It has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including Clostridium difficile, Staphylococcus aureus, and Streptococcus pneumoniae.[2][3][4] While its specific effects on biofilm have not been extensively published, its dual mechanism suggests potential for both preventing biofilm formation and acting on established biofilms.
Q2: Which bacterial species are recommended for initial biofilm studies with this compound?
A2: Given its known spectrum of activity, initial studies should focus on robust biofilm-forming strains of Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains)[5][6], Staphylococcus epidermidis, and Enterococcus faecalis. Pseudomonas aeruginosa can also be considered as a Gram-negative control, although the efficacy of this compound against this organism is not as well-documented.[7][8]
Q3: What are the standard starting concentrations for this compound in a biofilm assay?
A3: As a starting point, it is recommended to use a concentration range based on the Minimum Inhibitory Concentration (MIC) of this compound for the planktonic form of the target bacterium. A typical range to investigate would be from 0.1x to 100x the MIC. It is important to note that bacteria within biofilms can be up to 1,000 times more tolerant to antibiotics than their planktonic counterparts.[9] Therefore, higher concentrations may be necessary to observe an effect on established biofilms.
Q4: How can I minimize the "edge effect" in my 96-well plate biofilm assays?
A4: The "edge effect" is a common source of variability in microtiter plate assays, where wells on the perimeter of the plate experience greater evaporation and temperature fluctuations.[10][11] To mitigate this, it is best practice to fill the outer wells with sterile media or water and only use the inner 60 wells for the experiment.[11] Using a humidified incubator and sealing plates with parafilm can also help reduce evaporation.[11]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in biofilm assays is a frequent challenge that can obscure the true effect of this compound.[12][13]
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Inoculum | Ensure the bacterial culture is thoroughly vortexed before inoculation to break up clumps. Prepare inoculum from a fresh overnight culture in the same growth phase for consistency.[10] |
| Pipetting Errors | Use a multichannel pipette for dispensing bacterial culture, media, and this compound to ensure consistency across wells. Calibrate pipettes regularly.[11] |
| Uneven Washing | Washing steps to remove planktonic bacteria are critical. Standardize the washing technique. Gentle immersion of the plate in a basin of distilled water can be more consistent than individual well aspiration.[10] Avoid directing the stream of washing solution directly onto the biofilm. |
| Edge Effects | As mentioned in the FAQs, avoid using the outer wells of the 96-well plate.[11] |
Issue 2: Poor or No Biofilm Formation in Control Wells
This issue prevents the assessment of this compound's anti-biofilm activity.
| Potential Cause | Troubleshooting Recommendation |
| Bacterial Strain | Confirm that the bacterial strain being used is a known biofilm former. Include a well-characterized biofilm-forming strain as a positive control. |
| Growth Medium | The composition of the growth medium can significantly impact biofilm formation.[14] For S. aureus, Tryptic Soy Broth (TSB) supplemented with glucose is often used to promote biofilm growth.[8] For P. aeruginosa, M63 minimal medium is a standard choice.[7] |
| Incubation Conditions | Optimize incubation time, temperature, and aeration. Biofilm formation can take anywhere from 4 to 48 hours depending on the species.[7][12] Static conditions are generally used for microtiter plate assays.[7] |
| Plate Type | Use tissue-culture treated polystyrene plates, as these surfaces are typically more conducive to bacterial attachment. |
Issue 3: Crystal Violet (CV) Staining Issues
The crystal violet assay is a common method for quantifying biofilm biomass, but it is prone to artifacts.[7][15]
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Staining | Ensure the entire biofilm is submerged in the crystal violet solution. Use a volume of CV solution that is greater than the initial culture volume.[16] |
| Incomplete Washing | Residual crystal violet can lead to artificially high absorbance readings. After discarding the stain, wash the wells multiple times with distilled water until the wash water runs clear.[16] |
| Incomplete Solubilization | After washing and drying, ensure the solubilizing agent (e.g., 30% acetic acid or ethanol) is added for a sufficient amount of time to completely dissolve the stain from the biofilm.[7][16] |
| This compound Precipitation | At high concentrations, this compound might precipitate and be stained by crystal violet, leading to a false positive. Visually inspect the wells for any precipitate before and after staining. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes from biofilm inhibition and eradication assays with this compound.
Table 1: Example Data for this compound Biofilm Inhibition Assay against S. aureus
| This compound Conc. (µg/mL) | Average OD570 | Std. Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.25 | 0.15 | 0% |
| 0.5 | 1.10 | 0.12 | 12% |
| 1 | 0.85 | 0.10 | 32% |
| 2 | 0.50 | 0.08 | 60% |
| 4 | 0.25 | 0.05 | 80% |
| 8 | 0.10 | 0.03 | 92% |
Table 2: Example Data for this compound Biofilm Eradication Assay against S. aureus
| This compound Conc. (µg/mL) | Average OD570 | Std. Deviation | % Biofilm Eradication |
| 0 (Control) | 1.50 | 0.20 | 0% |
| 8 | 1.35 | 0.18 | 10% |
| 16 | 1.10 | 0.15 | 27% |
| 32 | 0.80 | 0.12 | 47% |
| 64 | 0.50 | 0.10 | 67% |
| 128 | 0.30 | 0.08 | 80% |
Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Formation Assay
This protocol is adapted from standard methods for quantifying biofilm formation.[7]
-
Inoculum Preparation: Grow a culture of the target bacteria overnight in an appropriate broth medium (e.g., TSB for S. aureus). Dilute the overnight culture 1:100 into fresh medium.
-
Plate Inoculation: Add 100 µL of the diluted culture to the inner wells of a 96-well tissue-culture treated plate. For biofilm inhibition studies, add varying concentrations of this compound at this step.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Washing: Gently remove the planktonic culture from each well. Wash the wells twice with 150 µL of sterile distilled water to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of distilled water.
-
Solubilization: Add 150 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate at room temperature for 15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate and measure the absorbance at 570 nm using a plate reader.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.[17][18]
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or chamber slides under the desired conditions with or without this compound.
-
Washing: Gently wash the biofilms with a suitable buffer (e.g., PBS) to remove planktonic cells.
-
Staining: Stain the biofilms using a bacterial viability kit (e.g., LIVE/DEAD BacLight), which typically contains SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red). Incubate in the dark according to the manufacturer's instructions.
-
Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify biofilm properties such as thickness, biomass, and the ratio of live to dead cells.
Visualizations
Caption: Workflow for Crystal Violet Biofilm Assay.
Caption: Potential this compound Impact on Biofilm Pathways.
References
- 1. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
- 9. Sensing the unreachable: challenges and opportunities in biofilm detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 18. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
Navigating the Nuances of MCB-3681 Synergy Testing: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the interpretation of synergy testing results for the novel antibiotic MCB-3681. As a dual-action agent with a unique mechanism, understanding its interactions with other antimicrobials is crucial for its development and potential clinical applications. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of in vitro synergy assays.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel dual-action antibiotic, a hybrid of a quinolone and an oxazolidinone. Its mechanism of action involves the inhibition of two critical bacterial processes:
-
DNA Replication: It targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and segregation.
-
Protein Synthesis: It also inhibits bacterial protein synthesis.
This dual-targeting approach is designed to have potent bactericidal activity and a low propensity for resistance development.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including clinically important pathogens such as Clostridium difficile, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE).[1][2][3][4]
Synergy Testing Principles
Q3: What is synergy testing and why is it important for this compound?
A3: Synergy testing, often performed using methods like the checkerboard assay, evaluates the combined effect of two or more drugs. The goal is to determine if the combination's effect is greater than the sum of the individual effects of each drug. For this compound, synergy testing is important to:
-
Identify potential partner antibiotics that could enhance its efficacy.
-
Broaden its spectrum of activity.
-
Combat the emergence of drug resistance.
-
Potentially reduce required dosages and minimize toxicity.
Q4: How is synergy typically quantified in a checkerboard assay?
A4: The most common method to quantify synergy in a checkerboard assay is by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in the combination.
The interpretation of the FICI value is as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additivity): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Interpreting this compound Synergy Data
Q5: I am not seeing a clear synergistic effect (FICI ≤ 0.5) when combining this compound with another antibiotic. Does this mean the combination is not useful?
A5: Not necessarily. An "indifferent" or "additive" result (0.5 < FICI ≤ 4) does not preclude clinical utility. An additive interaction can still be beneficial, as it may allow for lower doses of each drug, potentially reducing toxicity. The clinical significance of in vitro synergy data should always be confirmed with further in vivo studies.
Q6: Could the dual mechanism of action of this compound influence the interpretation of synergy results?
A6: Yes. Because this compound targets both DNA replication and protein synthesis, its interactions with other antibiotics can be complex. For example, combining it with another agent that targets one of these pathways might not show strong synergy if this compound's other mechanism is already highly effective. Conversely, a synergistic effect might be observed with a drug that targets a completely different pathway, such as cell wall synthesis.
Troubleshooting Guide for Checkerboard Assays with this compound
This guide addresses common issues encountered during checkerboard synergy testing.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MICs for this compound alone | Inaccurate drug concentrations, improper inoculum preparation, or variability in reading the endpoint. | Ensure accurate serial dilutions of this compound. Standardize the inoculum density using a spectrophotometer. Use a consistent method for determining the MIC (e.g., the lowest concentration with no visible growth). |
| "Skipped" wells (growth in wells with higher drug concentrations) | This can be due to the "Eagle effect" (paradoxical effect), where a drug is less effective at higher concentrations. It can also result from contamination or technical errors. | Repeat the assay with careful attention to aseptic technique. If the effect persists, it may be a true paradoxical effect. Consider using a time-kill assay to further investigate the interaction over time. |
| Edge effects in the microtiter plate | Evaporation from the outer wells can lead to increased drug concentrations. | Fill the outer wells of the plate with sterile broth or water and do not use them for experimental data. |
| Difficulty in interpreting the FICI | Subjective determination of the MIC for each drug in combination. | Use a microplate reader to obtain quantitative growth data (OD600) to more objectively determine the MIC. |
| Discrepancy between checkerboard and time-kill assay results | The checkerboard assay is a static endpoint measurement, while the time-kill assay is dynamic. A combination may be synergistic in its rate of killing but not in the final inhibitory concentration. | Consider the nature of the information you need. If the rate of killing is important, the time-kill assay is more appropriate. If the goal is to determine the inhibitory concentrations, the checkerboard assay is suitable. |
Quantitative Data
The following tables summarize the in vitro activity of this compound against various Gram-positive pathogens. Note that this data represents the activity of this compound alone, as publically available synergy data is limited.
Table 1: In Vitro Activity of this compound against Clostridium difficile
| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Clostridium difficile | 114 | 0.008 - 0.5 | 0.03 | 0.06 |
| Clostridium difficile (including resistant ribotypes) | 199 | 0.008 - 0.5 | 0.125 | 0.25 |
Data from Rashid et al., 2014 and Freeman et al., 2017.[2][3]
Table 2: In Vitro Activity of this compound against Various Gram-Positive Bacteria
| Organism | Number of Isolates | MIC Range (mg/L) |
| Staphylococcus aureus (including MRSA) | Not Specified | < 1 |
| Staphylococcus epidermidis | Not Specified | < 1 |
| Enterococcus faecium (including VRE) | Not Specified | < 1 |
| Enterococcus faecalis (including VRE) | Not Specified | < 1 |
| Streptococcus pneumoniae | Not Specified | < 1 |
Data from Gray, C.P. et al., 2005 as reported by BioWorld.[1]
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Perform serial two-fold dilutions of each drug in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Plate Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI for each well that shows no growth using the following formulas:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
FICI = FICA + FICB
-
Visualizations
Signaling Pathway of this compound Action
Caption: Dual mechanism of action of this compound.
Checkerboard Assay Workflow
Caption: Workflow for a checkerboard synergy assay.
Logical Relationship for FICI Interpretation
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. | BioWorld [bioworld.com]
- 2. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: MCB-3681 in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MCB-3681 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify the compound's known mechanisms and applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active form of the prodrug MCB-3837. It is a novel antibacterial agent with a dual-action mechanism, incorporating properties of both a quinolone and an oxazolidinone.[1] Its primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, as well as the inhibition of protein synthesis.[1] This dual mechanism contributes to its potent activity against a wide spectrum of Gram-positive bacteria.[1]
Q2: In which types of assays is this compound typically evaluated?
This compound is primarily assessed in antibacterial susceptibility and mechanism-of-action studies. Key assays include:
-
Minimum Inhibitory Concentration (MIC) Assays: These are used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3][4][5]
-
Time-Kill Assays: These experiments evaluate the rate at which this compound kills a bacterial population over time.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays: These biochemical assays directly measure the inhibitory activity of this compound on these target enzymes.[1]
-
Protein Synthesis Inhibition Assays: These assays, often performed in cell-free systems or by monitoring the incorporation of radiolabeled amino acids in bacteria, assess the compound's impact on translation.[1]
-
In Vivo Efficacy Models: Animal models, such as murine peritonitis or pneumonia models, are used to evaluate the therapeutic potential of the prodrug MCB-3837.[1]
Q3: Is there any known interference of this compound in common biochemical assays?
Currently, there is no published evidence to suggest that this compound interferes with common biochemical assays outside of its intended antibacterial targets. Its known mechanism is specific to bacterial DNA replication and protein synthesis machinery.[1] However, as with any small molecule, off-target effects are a theoretical possibility. If unexpected results are observed in unrelated assays, it is crucial to establish appropriate controls.
Troubleshooting Guide
While specific interference issues with this compound in biochemical assays are not documented, researchers can follow these general troubleshooting steps if they suspect compound-related artifacts.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Cytotoxicity of this compound at high concentrations. | Determine the cytotoxic concentration of this compound in your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion). Conduct experiments at non-toxic concentrations. |
| Contamination of cell cultures with susceptible bacteria. | Routinely test cell cultures for microbial contamination. If contamination is a recurring issue, consider adding a broad-spectrum antibiotic not under investigation to the culture medium. | |
| Variable enzyme kinetics in biochemical assays | Direct inhibition of the assay enzyme by this compound. | Perform control experiments with the enzyme and this compound in the absence of the substrate to assess for direct inhibition. |
| Interference with the detection method (e.g., fluorescence quenching, absorbance). | Run a control experiment with this compound and the detection reagents in the absence of the enzyme and substrate to check for direct interference. | |
| Unexpected changes in gene expression in eukaryotic cells | Off-target effects on signaling pathways. | Validate key findings using an alternative method (e.g., Western blot for protein expression, qPCR for gene expression of a different downstream target). |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is adapted from methodologies used to assess the in vitro activity of this compound against Clostridium difficile.[2][4]
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Wilkins-Chalgren agar) containing doubling dilutions of this compound. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Culture the bacterial strains to be tested to a 0.5 McFarland standard in a suitable broth.
-
Inoculation: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 48 hours for C. difficile).[4]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Luciferase Reporter Assay for Androgen Receptor (AR) Activity
While there is no indication that this compound affects AR signaling, this protocol can be used to screen for potential off-target effects on nuclear receptor pathways.[6][7][8]
-
Cell Culture: Plate mammalian cells stably expressing the human androgen receptor and a luciferase reporter gene linked to an AR-responsive promoter in a 96-well plate.[7][8]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a known AR agonist (e.g., dihydrotestosterone) as a positive control and a vehicle control (e.g., DMSO).[6] To test for antagonistic activity, co-treat cells with the AR agonist and this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.[8]
-
Lysis and Luciferase Detection: Lyse the cells and add a luciferase detection reagent.[7]
-
Data Acquisition: Measure the luminescence signal using a luminometer. A significant change in luciferase expression in the presence of this compound compared to the vehicle control would indicate a potential off-target effect.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various bacterial species.
| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Clostridium difficile | 114 | 0.008 - 0.5 | Not Reported | Not Reported |
| Clostridium difficile (diverse ribotypes) | 199 | Not Reported | 0.125 | 0.25 |
| Staphylococcus aureus (clinical isolates) | Not Specified | < 1 | Not Reported | Not Reported |
| Staphylococcus epidermidis (clinical isolates) | Not Specified | < 1 | Not Reported | Not Reported |
| Enterococcus faecium (clinical isolates) | Not Specified | < 1 | Not Reported | Not Reported |
| Enterococcus faecalis (clinical isolates) | Not Specified | < 1 | Not Reported | Not Reported |
| Streptococcus pneumoniae (clinical isolates) | Not Specified | < 1 | Not Reported | Not Reported |
Data compiled from multiple sources.[1][2][4][5]
Visualizations
Caption: Dual-action mechanism of this compound in bacteria.
Caption: General workflow for troubleshooting compound interference.
References
- 1. | BioWorld [bioworld.com]
- 2. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Best Practices for Quality Control in MCB-3681 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual-action antibiotic, MCB-3681. Adherence to these best practices will enhance the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antibiotic that incorporates the structural features of both quinolone and oxazolidinone classes. Its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1] Additionally, it has been shown to inhibit bacterial protein synthesis.[1] This multi-targeted approach contributes to its potent activity against a range of Gram-positive bacteria, including clinically relevant strains like Clostridium difficile and Staphylococcus aureus.[2][3]
Q2: How should this compound be stored to ensure its stability?
Proper storage is critical for maintaining the potency of this compound. For long-term storage, the powdered form of the compound should be kept in a tightly sealed container in a dark and dry environment, preferably at -20°C or -80°C.[4] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4] Before use, allow aliquots to thaw completely and come to room temperature to prevent condensation.
Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What are the potential causes?
Inconsistent MIC results are a common challenge and can arise from several factors:
-
Inoculum Density: The concentration of bacteria used in the assay is a critical parameter. A higher than standard inoculum can lead to artificially elevated MIC values, a phenomenon known as the "inoculum effect". Conversely, a low inoculum may result in falsely low MICs.[5]
-
Compound Stability and Solubility: Ensure that your this compound stock solution is not degraded. If the compound precipitates in the assay medium, its effective concentration will be reduced, leading to higher apparent MICs.
-
Assay Conditions: Variations in incubation time, temperature, and media composition can all impact bacterial growth and the apparent activity of the antibiotic.[6]
-
Pipetting and Handling Errors: Inaccurate serial dilutions or inconsistent pipetting can introduce significant variability.
Q4: How can we ensure the quality of our bacterial strains and cell lines for this compound experiments?
Maintaining the integrity of your biological materials is fundamental to reproducible research.
-
Bacterial Strains: Use well-characterized reference strains (e.g., from ATCC) for quality control in susceptibility testing.[3][7] Regularly verify the purity of your bacterial cultures by streaking for single colonies and performing Gram staining.
-
Cell Lines (for toxicity or off-target studies):
-
Authentication: Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling to confirm the identity of your human cell lines and rule out cross-contamination.[8][9]
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.[2][10] PCR-based methods are rapid and sensitive for mycoplasma detection.[2]
-
Passage Number: Keep track of the passage number of your cell lines and use low-passage cells for experiments to avoid issues with genetic drift and altered phenotypes.[8]
-
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of an MIC Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Edge Effects | Fill the outer wells of the microplate with sterile media or buffer and do not use them for experimental samples. | Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.[11] |
| Inconsistent Inoculum | Ensure the bacterial suspension is homogenous before and during inoculation. Mix gently before aliquoting into wells. | A non-uniform distribution of bacteria will lead to variability in growth between wells. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If observed, consider using a lower starting concentration or a different solvent if compatible with the assay. | Precipitation reduces the bioavailable concentration of the compound, leading to erratic results. |
| Inadequate Mixing | After adding the bacterial inoculum to the wells containing the compound dilutions, mix the contents of the wells thoroughly using a multi-channel pipette. | Proper mixing ensures a uniform distribution of both the compound and the bacteria within each well. |
Issue 2: this compound Appears Less Potent Than Expected (Consistently High MICs)
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Compound | Prepare a fresh stock solution of this compound from the powdered form. Test its efficacy against a sensitive quality control strain with a known MIC range. | Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound. |
| High Inoculum Density | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution. | A higher bacterial load requires a higher concentration of the antibiotic to inhibit growth.[5] |
| Binding to Plastics | If high lipophilicity is suspected, consider using low-binding microtiter plates for your assays. | Hydrophobic compounds can adsorb to the surface of standard polystyrene plates, reducing the effective concentration in the media.[12] |
| Media Incompatibility | Ensure the pH of the Mueller-Hinton broth is between 7.2 and 7.4. Certain media components can interfere with the activity of some antibiotics. | The potency of quinolones can be affected by the pH of the medium.[13] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of this compound Stock Solution:
-
Prepare a 100x stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Store the stock solution in aliquots at -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 2x starting concentration of this compound (prepared in MHB) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria, no compound), and well 12 will be the negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 100 µg/mL BSA).[14]
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate.
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Purified DNA gyrase enzyme.
-
Serial dilutions of this compound or a vehicle control (DMSO).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.
-
Treat with Proteinase K to digest the enzyme.
-
-
Analysis by Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling will be indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.
-
Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: Mechanism of action of this compound.
References
- 1. rapidmicrobiology.com [rapidmicrobiology.com]
- 2. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bsac.org.uk [bsac.org.uk]
- 8. cellculturedish.com [cellculturedish.com]
- 9. biocompare.com [biocompare.com]
- 10. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iacld.com [iacld.com]
- 14. topogen.com [topogen.com]
avoiding common pitfalls in MCB-3681 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo research with MCB-3681.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antibiotic, a hybrid of a quinolone and an oxazolidinone. It is the active form of the water-soluble prodrug MCB-3837.[1][2] Its bactericidal activity stems from a dual mechanism:
-
Inhibition of DNA Synthesis : Like quinolones, it targets and inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3]
-
Inhibition of Protein Synthesis : Like oxazolidinones, it targets the bacterial ribosome to prevent protein synthesis.[3]
This dual action makes it effective against a wide range of Gram-positive bacteria, including strains resistant to ciprofloxacin (B1669076) and linezolid.[3][4]
Q2: What is the recommended solvent and storage for this compound?
For in vitro assays, this compound can be dissolved in DMSO. For in vivo studies in animal models, a formulation of 10% DMSO in 90% corn oil has been suggested.[5]
-
Stock Solutions : Prepare stock solutions in DMSO. A supplier suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[5] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[5]
Q3: Does this compound have activity against Gram-negative bacteria?
This compound's primary activity is against Gram-positive bacteria.[1][2] While some quinolone-oxazolidinone hybrids have shown activity against fastidious Gram-negative organisms, this compound is noted for proving efficacious in vivo without significantly affecting Gram-negative microflora.[1][6]
Q4: Is there known resistance to this compound?
This compound has demonstrated a very slow rate of resistance development.[3] Importantly, it has shown efficacy against bacterial strains that are already resistant to quinolones (like ciprofloxacin) and oxazolidinones (like linezolid).[3][4]
Troubleshooting In Vitro Assays (e.g., MIC Determination)
Problem 1: Inconsistent or variable Minimum Inhibitory Concentration (MIC) values between experiments.
-
Possible Cause 1: Inoculum Density Variation. The "inoculum effect" is a significant factor where even small differences in the initial bacterial concentration can alter MIC results.
-
Solution: Strictly standardize your inoculum preparation. Always adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and verify the density.
-
-
Possible Cause 2: Impure Bacterial Culture. Contamination with other microbes will lead to unreliable results.
-
Solution: Before starting your MIC assay, streak your bacterial stock on an appropriate agar (B569324) plate to isolate single colonies. Perform a Gram stain and check colony morphology to confirm purity.
-
-
Possible Cause 3: Compound Instability. this compound, like many antibiotics, can degrade if not stored or handled properly.
-
Solution: Use freshly prepared dilutions for each experiment. Ensure stock solutions are stored at -80°C for long-term storage or -20°C for short-term, and avoid multiple freeze-thaw cycles by preparing aliquots.[5]
-
Problem 2: "Trailing" or "Skipped" wells in broth microdilution assays.
-
Possible Cause: Bacteriostatic vs. Bactericidal Action. Trailing, where reduced but visible growth appears across a range of concentrations, can occur if the agent is bacteriostatic at higher concentrations.
-
Solution: When reading the MIC, adhere to a strict definition, such as the lowest concentration that causes a significant (e.g., ~80%) reduction in growth compared to the positive control.
-
-
Possible Cause: Compound Precipitation. this compound may precipitate at higher concentrations in aqueous media, leading to an artificially high MIC reading in those wells.
-
Solution: Visually inspect your dilution series for any signs of precipitation before adding the bacterial inoculum. If precipitation is observed, consider using a different solvent system for the initial stock or adjusting the highest concentration tested.
-
Troubleshooting In Vivo Murine Models
Problem 1: Unexpected mortality in the control group of a sepsis model.
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Possible Cause: Variation in CLP (Cecal Ligation and Puncture) severity. The CLP model is highly dependent on technique. Minor variations in ligation length or needle gauge can dramatically alter the severity of the induced sepsis.
-
Solution: Standardize the CLP procedure meticulously. Ensure all researchers are trained on the exact same technique for ligation and puncture. It may be beneficial to use a scoring system to assess sepsis severity consistently.
-
Problem 2: Lack of therapeutic effect despite proven in vitro activity.
-
Possible Cause 1: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD). In vitro activity does not always translate directly to in vivo efficacy. Factors like drug distribution, metabolism, and clearance play a crucial role.
-
Solution: Ensure the dosing regimen is appropriate for the animal model. The prodrug MCB-3837 is administered intravenously and rapidly converts to this compound.[1] The chosen dose and frequency should be based on available PK/PD data for this compound in mice.
-
-
Possible Cause 2: Formulation and Administration Issues. Improper formulation can lead to poor bioavailability.
-
Solution: For intraperitoneal or subcutaneous administration of this compound, ensure it is properly dissolved. A formulation of 10% DMSO in 90% corn oil is a suggested starting point for achieving a clear solution for in vivo use.[5]
-
-
Possible Cause 3: Antibiotic-induced endotoxin (B1171834) release. In models using Gram-negative sepsis (less common for this compound studies), antibiotic-induced bacterial lysis can release endotoxins, potentially exacerbating the inflammatory response.
-
Solution: While this compound primarily targets Gram-positive bacteria, this is a general consideration in sepsis models. Monitor inflammatory cytokine levels (e.g., TNF-α, IL-6) to understand the host response to treatment.
-
Data Summary
In Vitro Activity of this compound (MICs)
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | Clinical Isolates | < 1 | N/A | N/A | [3] |
| Staphylococcus epidermidis | Clinical Isolates | < 1 | N/A | N/A | [3] |
| Enterococcus faecium | Clinical Isolates | < 1 | N/A | N/A | [3] |
| Enterococcus faecalis | Clinical Isolates | < 1 | N/A | N/A | [3] |
| Streptococcus pneumoniae | Clinical Isolates | < 1 | N/A | N/A | [3] |
| Clostridium difficile | 114 | 0.008 - 0.5 | N/A | N/A | [7] |
| Clostridium difficile | 199 | 0.008 - 0.5 | 0.125 | 0.25 |
N/A: Not available from the cited sources.
Key Experimental Protocols
Broth Microdilution MIC Assay (Based on CLSI/NCCLS Guidelines)
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Perform Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Murine Peritonitis/Sepsis Model
-
Animal Preparation: Use outbred female mice (e.g., Swiss or CF1), approximately 8 weeks old.
-
Bacterial Challenge:
-
Grow S. pneumoniae to mid-log phase.
-
Prepare an inoculum of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL in a suitable medium (e.g., beef broth) containing 5% (w/v) mucin to enhance virulence.
-
Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) into each mouse.
-
-
Treatment:
-
Administer the MCB-3837 prodrug (formulated in a sterile vehicle) or this compound (in a suitable vehicle like 10% DMSO/corn oil) via the desired route (e.g., subcutaneous or intravenous for the prodrug).
-
Initiate treatment at a specified time post-infection (e.g., 1 hour).
-
Administer treatment at predetermined intervals (e.g., every 12 hours) for the duration of the study.
-
-
Monitoring and Endpoints:
-
Monitor animals for signs of sepsis and survival for a set period (e.g., 6-7 days).
-
Primary endpoint is typically the 50% effective dose (ED₅₀), calculated based on survival rates at different dosage levels.
-
Secondary endpoints can include bacterial load in peritoneal fluid or blood at specific time points.
-
Visualizations
Caption: Dual mechanism of action for this compound.
Caption: Logical workflow for troubleshooting MIC assay variability.
References
- 1. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and biological evaluation of oxazolidinone-quinolone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Efficacy of MCB-3681
Welcome to the technical support center for MCB-3681. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this novel dual-action antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the antibacterially active substance of the water-soluble prodrug MCB-3837. Following intravenous infusion, MCB-3837 is rapidly converted to this compound.[1] It is a dual-action antibiotic that incorporates the structural elements of an oxazolidinone and a quinolone.[2] This hybrid nature allows it to inhibit two essential bacterial processes simultaneously:
-
Protein Synthesis Inhibition: The oxazolidinone component targets the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting protein synthesis.
-
DNA Replication and Repair Inhibition: The quinolone component targets and inhibits the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[2]
This dual mechanism of action is a key strategy to combat the development of bacterial resistance.
Q2: What are the primary bacterial targets of this compound?
This compound has demonstrated a wide spectrum of activity against Gram-positive organisms.[2] It is particularly effective against clinically relevant strains, including:
-
Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA)
-
Staphylococcus epidermidis
-
Enterococcus faecium (including vancomycin-resistant enterococci - VRE)
-
Enterococcus faecalis
-
Streptococcus pneumoniae
-
Clostridium difficile[3]
Importantly, this compound has shown efficacy against strains that are resistant to both linezolid (B1675486) and ciprofloxacin.[2]
Q3: My in vivo results with this compound are not as potent as expected. What are some potential reasons and troubleshooting steps?
Several factors can influence the in vivo efficacy of an antibiotic. Here are some common issues and corresponding troubleshooting strategies:
-
Pharmacokinetics and Bioavailability:
-
Issue: The compound may have suboptimal pharmacokinetic properties in your animal model, such as rapid clearance or a high volume of distribution, leading to insufficient drug concentration at the site of infection.
-
Troubleshooting:
-
Pharmacokinetic Studies: If not already done, perform a pharmacokinetic study in your specific animal model to determine key parameters like half-life, clearance, and volume of distribution. This will inform optimal dosing regimens.
-
Dosing Regimen Adjustment: Based on pharmacokinetic data, adjust the dosing frequency and concentration to maintain the drug concentration above the minimum inhibitory concentration (MIC) for a sufficient duration.
-
Route of Administration: Ensure the route of administration is appropriate for achieving systemic exposure. MCB-3837, the prodrug of this compound, is designed for intravenous infusion.[1]
-
-
-
Drug Delivery:
-
Issue: The drug may not be effectively reaching the specific site of infection, particularly in deep-seated or biofilm-associated infections.
-
Troubleshooting:
-
Formulation Strategies: Consider formulating this compound in a drug delivery system, such as liposomes or nanoparticles. These can improve drug solubility, stability, and circulation time, and can be designed for targeted delivery to the infection site.
-
-
-
Animal Model and Infection Severity:
-
Issue: The chosen animal model or the severity of the infection may be too stringent for the tested dose.
-
Troubleshooting:
-
Model Validation: Ensure your infection model is well-characterized and reproducible.
-
Dose-Response Study: Conduct a dose-response study to determine the effective dose range for your specific model and pathogen.
-
-
Q4: Can the efficacy of this compound be enhanced by combination therapy?
Yes, combination therapy is a promising strategy for enhancing the efficacy of antibiotics and combating resistance. While specific combination studies with this compound are not widely reported in the available literature, the following general principles can be applied:
-
Synergistic Partners: Consider combining this compound with antibiotics that have different mechanisms of action. This can lead to synergistic killing and reduce the likelihood of resistance emergence.
-
Adjuvants: The use of non-antibiotic adjuvants can also enhance efficacy. For example, compounds that permeabilize the bacterial outer membrane could improve the penetration of this compound, particularly in Gram-negative bacteria if future research explores this application.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its prodrug, MCB-3837.
Table 1: In Vitro Activity of this compound against Clostridium difficile
| Antimicrobial Agent | MIC Range (mg/L) |
| This compound | 0.008 - 0.5 |
| Cadazolid | 0.064 - 0.5 |
| Fidaxomicin | 0.008 - 0.125 |
| Metronidazole | 0.125 - 2 |
| Vancomycin | 0.125 - 1 |
| Tigecycline | 0.032 - 0.25 |
Data from a study of 114 C. difficile isolates.[3]
Table 2: In Vivo Efficacy of MCB-3837 (Prodrug of this compound) in Murine Infection Models
| Infection Model | Pathogen | Dosing Regimen (mg/kg) | Efficacy Outcome | Reference |
| Murine Peritonitis | S. pneumoniae 2916 | 0.9 - 60 (s.c.) | ED50 = 3.6 mg/kg ; Maximal log 3 kill | [2] |
| Murine Pneumonia | S. pneumoniae 6A | 7.5 - 60 (2-4 doses over 12h) | Log 2 to log 3 decrease in median colony counts | [2] |
Experimental Protocols
Protocol 1: Murine Peritonitis Model for Efficacy Testing
This protocol is a generalized procedure for establishing a murine peritonitis model to evaluate the in vivo efficacy of antibiotics like this compound.
-
Animal Model: Use specific-pathogen-free mice (e.g., BALB/c or CD-1), typically 6-8 weeks old.
-
Pathogen Preparation: Culture the desired bacterial strain (e.g., S. pneumoniae) to mid-log phase. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection Induction:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the bacterial suspension intraperitoneally (i.p.). The injection volume is typically 0.1 mL.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the therapeutic agent (e.g., MCB-3837) via the desired route (e.g., subcutaneous or intravenous).
-
Include a control group that receives a vehicle control (e.g., sterile saline).
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness and mortality for a set period (e.g., 7-10 days).
-
To determine bacterial load, a separate cohort of mice can be euthanized at specific time points post-treatment. Peritoneal lavage fluid and/or spleen can be collected, homogenized, serially diluted, and plated on appropriate agar (B569324) to enumerate colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the 50% effective dose (ED50) based on survival data.
-
Compare the CFU counts between treated and control groups to determine the log reduction in bacterial load.
-
Protocol 2: Murine Pneumonia Model for Efficacy Testing
This protocol provides a general framework for a murine pneumonia model.
-
Animal Model: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Pathogen Preparation: Prepare the bacterial culture as described in the peritonitis model.
-
Infection Induction:
-
Anesthetize the mice.
-
Induce pneumonia by intranasal instillation of the bacterial suspension. A typical volume is 20-50 µL.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-4 hours). Administer the test compound via the chosen route.
-
Include a vehicle-treated control group.
-
-
Monitoring and Endpoints:
-
Monitor mice for signs of respiratory distress and survival.
-
For bacterial load determination, euthanize mice at defined time points. Harvest the lungs, homogenize the tissue, and perform serial dilutions for CFU plating.
-
-
Data Analysis:
-
Analyze survival data and compare bacterial loads in the lungs between treated and control groups.
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of protein synthesis inhibition by the oxazolidinone component of this compound.
Caption: Mechanism of DNA replication inhibition by the quinolone component of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MCB-3681 and Linezolid Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in-vitro activity of the novel antibacterial agent MCB-3681 against the established antibiotic linezolid (B1675486), with a specific focus on their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is supported by available experimental data to inform research and development efforts in the critical area of antibiotic resistance.
Mechanism of Action: A Tale of Two Strategies
Linezolid, the first clinically available oxazolidinone antibiotic, exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, a crucial step in the translation process. This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors.
This compound, the active form of the prodrug MCB-3837, employs a dual-action mechanism, distinguishing it from single-target antibiotics. It functions as a quinolonyl-oxazolidinone hybrid, concurrently inhibiting both bacterial protein synthesis and the activity of DNA gyrase and topoisomerase IV.[1] This multi-targeted approach suggests a potential advantage in overcoming resistance mechanisms that may affect single-target agents. A proteomic study on S. aureus revealed that the impact of this compound on the bacterial proteome is distinct from that of ciprofloxacin (B1669076) or linezolid alone, further highlighting its unique mode of action.[2]
In Vitro Activity Against MRSA: A Quantitative Comparison
The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of this activity.
| Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | S. aureus (including clinical isolates) | < 1 | Not Reported | Not Reported | [1] |
| S. aureus RN1HG001 & ATCC 29213 | 0.25 | Not Reported | Not Reported | [2] | |
| Linezolid | MRSA (Clinical Isolates) | 2 - 4 | 2 | 4 | [3] |
| MRSA (Clinical Isolates) | Not Specified | 2 | 4 | [4] | |
| MRSA (85 isolates) | (up to 256 for resistant strains) | Not Reported | Not Reported | [5] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
The available data suggests that this compound demonstrates potent in vitro activity against S. aureus, with reported MICs at or below 1 µg/mL.[1][2] One study specifically reports an MIC of 0.25 mg/L for two S. aureus strains.[2] For linezolid, MIC values against MRSA are typically in the range of 2 to 4 µg/mL.[3][4][6] Notably, one abstract indicates that Gram-positive strains resistant to linezolid were found to be susceptible to this compound, suggesting its potential utility against resistant phenotypes.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used for determining the in vitro activity of these antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for both this compound and linezolid are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Broth Microdilution MIC Assay
References
- 1. | BioWorld [bioworld.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Linezolid versus vancomycin in vitro activity against methicillin-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of MCB-3681 and Ciprofloxacin Efficacy Against Enterococci
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the investigational drug MCB-3681 and the established antibiotic ciprofloxacin (B1669076) against clinically relevant Enterococcus species. The following sections detail their mechanisms of action, comparative potency based on available data, and the experimental protocols used to derive these findings.
Executive Summary
Enterococcus species, particularly Enterococcus faecalis and Enterococcus faecium, are significant nosocomial pathogens notorious for their intrinsic and acquired resistance to multiple antibiotics. While ciprofloxacin, a fluoroquinolone antibiotic, has been used to treat various bacterial infections, its efficacy against enterococci is often compromised by high rates of resistance. This compound, a novel dual-action antibiotic, presents a promising alternative with potent activity against Gram-positive bacteria, including ciprofloxacin-resistant enterococcal strains.
Mechanism of Action
This compound is a quinolonyl-oxazolidinone conjugate. This hybrid structure allows for a dual mechanism of action, inhibiting both DNA replication and protein synthesis.[1] Specifically, it targets DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, and also interferes with the initiation of protein synthesis.[1]
Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV.[2] Resistance to ciprofloxacin in enterococci commonly arises from mutations in the genes encoding these enzymes, particularly in the quinolone resistance-determining regions (QRDRs).[3]
Comparative In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a range of Gram-positive organisms, including Enterococcus faecalis and Enterococcus faecium.[1] Notably, it retains its activity against strains that are resistant to ciprofloxacin.[1]
Ciprofloxacin, on the other hand, exhibits variable and often poor activity against enterococci due to widespread resistance.[3][4][5][6][7] The minimum inhibitory concentrations (MICs) of ciprofloxacin for enterococci are frequently elevated, indicating resistance.[8][9]
The following table summarizes the available quantitative data on the in vitro activity of this compound and ciprofloxacin against Enterococcus species from various studies.
| Antibiotic | Enterococcus Species | Isolate Phenotype | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| This compound | E. faecalis, E. faecium | Not Specified | < 1 | Not Reported | Not Reported | [1] |
| Ciprofloxacin | Enterococcus spp. | High Inoculum | Not Reported | ≥ 128 | ≥ 128 | [8][9] |
| Ciprofloxacin | E. faecalis | Not Specified | Not Reported | 1 | >128 | [8][9] |
| Ciprofloxacin | E. faecalis | Ciprofloxacin-Resistant | Not Reported | Not Reported | Not Reported | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Select three to five isolated colonies of the Enterococcus strain from an 18- to 24-hour agar (B569324) plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent at a known concentration.
-
Perform serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C for 16 to 20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the microtiter plates for visible bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Time-Kill Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the Enterococcus strain as described for the MIC determination, with a final concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.
-
-
Exposure to Antimicrobial Agent:
-
Add the antimicrobial agent at the desired concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial suspension.
-
Include a growth control tube without any antimicrobial agent.
-
Incubate all tubes at 35°C with agitation.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35°C for 18 to 24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.
-
Visualizations
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the in vitro efficacy of this compound and ciprofloxacin.
Mechanisms of Action of this compound and Ciprofloxacin
Caption: Simplified signaling pathways illustrating the mechanisms of action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effects of Ciprofloxacin on the Production and Composition of Cellular Microcystins in Microcystis aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Virulence Factors and Susceptibility to Ciprofloxacin, Vancomycin, Triclosan, and Chlorhexidine among Enterococci from Clinical Specimens, Food, and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virulence Factors and Susceptibility to Ciprofloxacin, Vancomycin, Triclosan, and Chlorhexidine among Enterococci from Clinical Specimens, Food, and Wastewater FULIR [fulir.irb.hr]
- 8. High-Level Ciprofloxacin Resistance from Point Mutations in gyrA and parC Confined to Global Hospital-Adapted Clonal Lineage CC17 of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MCB-3681 and Vancomycin for Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development of novel therapeutic agents. This guide provides a detailed, data-driven comparison of MCB-3681, an investigational quinolonyl-oxazolidinone hybrid antibiotic, and vancomycin (B549263), a long-standing standard of care for CDI.
Mechanism of Action: A Tale of Two Strategies
This compound and vancomycin employ fundamentally different mechanisms to exert their antimicrobial effects against C. difficile.
This compound: A Dual-Action Approach
This compound is a novel small molecule that combines structural elements of both a quinolone and an oxazolidinone.[1][2] This hybrid structure allows it to attack the bacterial cell through two distinct pathways:
-
Inhibition of DNA Synthesis: The quinolone component of this compound targets bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair. By inhibiting these enzymes, this compound prevents the bacterial cell from replicating its genetic material, ultimately leading to cell death.
-
Inhibition of Protein Synthesis: The oxazolidinone moiety of this compound binds to the 50S ribosomal subunit of the bacterial ribosome, interfering with the initiation of protein synthesis.[1] This disruption of essential protein production further contributes to its bactericidal activity.
This dual mechanism of action may contribute to its potent activity and potentially lower the likelihood of resistance development.[1]
Vancomycin: Targeting the Cell Wall
Vancomycin is a glycopeptide antibiotic that has been a cornerstone of CDI treatment for decades.[3] Its mechanism of action is well-established and focuses on the inhibition of cell wall synthesis.[3]
Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors (Lipid II).[4] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for the elongation and cross-linking of the peptidoglycan chains, which are critical components of the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.
In Vitro Efficacy: A Quantitative Comparison
Multiple studies have evaluated the in vitro activity of this compound and vancomycin against a range of C. difficile isolates. The data consistently demonstrates the potent activity of this compound.
| Antimicrobial Agent | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| This compound | 114 | 0.008 - 0.5 | Not Reported | Not Reported | Not Reported | [3] |
| Vancomycin | 114 | 0.125 - 1 | Not Reported | Not Reported | Not Reported | [3] |
| This compound | 199 | 0.008 - 0.5 | 0.125 | 0.25 | 0.12 | [2] |
| Vancomycin | 199 | Not Reported | Not Reported | Not Reported | 1.02 | [2] |
MIC50 and MIC90 are the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
The data indicates that this compound has a lower MIC range and geometric mean MIC compared to vancomycin, suggesting greater in vitro potency against C. difficile.[2][3] Notably, this compound has shown good activity against C. difficile isolates that are resistant to other antibiotics like linezolid, ciprofloxacin, and moxifloxacin.[1]
Experimental Protocol: Agar (B569324) Dilution for MIC Determination
The Minimum Inhibitory Concentrations (MICs) are determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound and vancomycin are prepared according to the manufacturer's instructions.
-
Preparation of Agar Plates: Wilkins-Chalgren agar is prepared and autoclaved. After cooling to 50°C, serial twofold dilutions of the antimicrobial agents are incorporated into the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: C. difficile isolates are cultured in an anaerobic environment on appropriate media (e.g., Schaedler anaerobic broth) at 37°C for 24-48 hours. The bacterial suspension is then diluted to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing and control agar plates.
-
Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
In Vivo Efficacy: Hamster Model of C. difficile Infection
While direct head-to-head in vivo comparative studies for this compound and vancomycin are not extensively published, the golden Syrian hamster model is the standard for evaluating the efficacy of new treatments for CDI. Below is a representative experimental workflow based on established protocols.
Representative Experimental Protocol: Hamster Model
-
Animal Model: Male golden Syrian hamsters are used.
-
Induction of CDI: Hamsters are pre-treated with an oral dose of clindamycin to disrupt the normal gut microbiota, making them susceptible to C. difficile infection.
-
C. difficile Challenge: 24 hours after clindamycin administration, hamsters are challenged via oral gavage with a predetermined dose of C. difficile spores.
-
Treatment: At the onset of symptoms (e.g., diarrhea, weight loss), animals are randomized into treatment groups:
-
Group 1: this compound (dose and frequency to be determined by pharmacokinetic studies).
-
Group 2: Vancomycin (e.g., 20-50 mg/kg, administered orally).
-
Group 3: Vehicle control.
-
-
Monitoring and Endpoints: Animals are monitored daily for survival, body weight, and signs of disease. The primary endpoint is survival over a specified period (e.g., 21 days). Secondary endpoints may include time to death, cecal toxin titers, and histopathological analysis of the cecum and colon.
Cytotoxicity: Assessing the Impact on Host Cells
Representative Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for a predetermined period (e.g., 24 hours).
-
Drug Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or vancomycin. A control group with no drug is also included. The cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage of the control group, and the IC50 (the concentration of the drug that causes 50% inhibition of cell viability) can be determined.
Conclusion
This compound represents a promising novel therapeutic candidate for the treatment of C. difficile infection. Its dual mechanism of action, targeting both DNA and protein synthesis, translates to potent in vitro activity that surpasses that of vancomycin. While further in vivo and clinical studies are necessary to fully elucidate its efficacy and safety profile, the available preclinical data suggests that this compound has the potential to be a valuable addition to the therapeutic armamentarium against CDI. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this and other novel anti-C. difficile agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of an amphiphilic vancomycin aglycone derivative inspired by polymyxins: overcoming glycopeptide resistance in Gram-positive and Gram-negative bacteria in synergy with teicoplanin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
MCB-3681: A Comparative Analysis of Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
MCB-3681, the active form of the prodrug MCB-3837, is a dual-action antibiotic that exhibits a broad spectrum of activity against Gram-positive bacteria, including drug-resistant strains, and Clostridium difficile. Its unique mechanism, targeting both DNA replication and protein synthesis, presents a promising avenue in the fight against challenging bacterial infections. This guide provides a comparative overview of the efficacy of this compound in various animal models, juxtaposed with relevant alternative therapies. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.
Efficacy in Gram-Positive Infections: Murine Models
MCB-3837 has demonstrated significant efficacy in murine models of peritonitis and pneumonia caused by Streptococcus pneumoniae.
Murine Peritonitis Model (S. pneumoniae)
In a murine model of peritonitis induced by intraperitoneal inoculation of S. pneumoniae strain 2916, MCB-3837, administered subcutaneously at 1 and 3 hours post-infection, exhibited a dose-dependent antibacterial effect. The 50% effective dose (ED50) was determined to be 3.6 mg/kg, achieving a maximal reduction of 3 log10 in bacterial kill. The efficacy of MCB-3837 in this model was reported to be similar to that of penicillin and more effective than erythromycin.[1]
Murine Pneumonia Model (S. pneumoniae)
In a murine pneumonia model established via intranasal administration of S. pneumoniae 6A, treatment with MCB-3837 at doses ranging from 7.5 to 60 mg/kg, administered in 2-4 doses over 12 hours, resulted in a significant decrease in bacterial load in the lungs. Specifically, a reduction of 2 to 3 log10 in the median colony counts was observed, highlighting the potential of MCB-3837 in treating respiratory infections caused by this pathogen.[1]
Table 1: Efficacy of MCB-3837 in Murine Infection Models
| Animal Model | Pathogen | MCB-3837 Dose | Efficacy Endpoint | Comparator Efficacy |
| Murine Peritonitis | Streptococcus pneumoniae 2916 | 0.9-60 mg/kg (s.c.) | ED50 = 3.6 mg/kg; Max 3-log kill | Similar to Penicillin, More effective than Erythromycin |
| Murine Pneumonia | Streptococcus pneumoniae 6A | 7.5-60 mg/kg (2-4 doses over 12h) | 2 to 3-log decrease in median colony counts | Not specified |
In Vitro Activity Against Clostridium difficile
This compound has demonstrated potent in vitro activity against a large panel of Clostridium difficile clinical isolates. A study evaluating 114 isolates found that all were susceptible to this compound, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.5 mg/L.[2] This potent activity extends to strains resistant to other antibiotics.
For comparison, the MIC ranges for other antibiotics against the same panel of C. difficile isolates are presented in Table 2.
Table 2: Comparative In Vitro Activity (MIC in mg/L) Against Clostridium difficile [2]
| Antibiotic | MIC Range |
| This compound | 0.008 - 0.5 |
| Cadazolid | 0.064 - 0.5 |
| Fidaxomicin (B1672665) | 0.008 - 0.125 |
| Metronidazole | 0.125 - 2 |
| Vancomycin | 0.125 - 1 |
| Tigecycline | 0.032 - 0.25 |
| Linezolid | Resistant isolates present (MIC > 8) |
| Moxifloxacin | Resistant isolates present (MIC > 8-32) |
| Clindamycin | Resistant isolates present (MIC > 8-256) |
| Ciprofloxacin | Resistant isolates present (MIC > 8-256) |
While in vivo efficacy data for this compound in a C. difficile infection model is not yet available in the public domain, the low MIC values suggest a strong potential for therapeutic efficacy. For context, the efficacy of two other agents, fidaxomicin and bezlotoxumab, in animal models of C. difficile infection is described in the experimental protocols section.
Mechanism of Action
This compound is a unique hybrid molecule incorporating elements of both a quinolone and an oxazolidinone. This dual structure allows it to target two distinct and essential bacterial processes:
-
DNA Synthesis Inhibition: Like quinolones, this compound inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, this compound prevents the bacterial cell from accurately managing its DNA, leading to cell death.[1]
-
Protein Synthesis Inhibition: Similar to oxazolidinones, this compound also targets bacterial protein synthesis. It is believed to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary to start protein production. This disruption of protein synthesis further contributes to its bactericidal activity.[1]
The following diagram illustrates the proposed dual mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Murine Peritonitis Model (Streptococcus pneumoniae)
-
Animal Model: Male or female BALB/c mice.
-
Infection: Intraperitoneal (i.p.) injection of a lethal dose of Streptococcus pneumoniae strain 2916.
-
Treatment: The prodrug, MCB-3837, is administered subcutaneously (s.c.) at specified doses (e.g., 0.9-60 mg/kg) at 1 and 3 hours post-infection. Comparator antibiotics (e.g., penicillin, erythromycin) are administered via a clinically relevant route and dosing schedule.
-
Efficacy Endpoint: The primary endpoint is the 50% effective dose (ED50), defined as the dose that protects 50% of the animals from death. A secondary endpoint is the reduction in bacterial load in the peritoneal fluid, typically measured as a log10 reduction in colony-forming units (CFU) per milliliter.
Murine Pneumonia Model (Streptococcus pneumoniae)
-
Animal Model: Male or female BALB/c mice.
-
Infection: Intranasal (i.n.) instillation of a suspension of Streptococcus pneumoniae strain 6A to establish a lung infection.
-
Treatment: MCB-3837 is administered at various doses (e.g., 7.5-60 mg/kg) via a relevant route (e.g., subcutaneous or intravenous) in multiple doses over a 12-hour period.
-
Efficacy Endpoint: The primary endpoint is the reduction in bacterial burden in the lungs. This is determined by homogenizing the lung tissue at a specific time point after treatment and quantifying the number of viable bacteria (CFU/gram of lung tissue).
In Vitro Susceptibility Testing (Clostridium difficile)
-
Method: Agar (B569324) dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: A standardized inoculum of each C. difficile isolate is applied to a series of agar plates containing serial twofold dilutions of the antimicrobial agents being tested.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that completely inhibits the visible growth of the organism after incubation under appropriate anaerobic conditions.
Hamster Model of Clostridium difficile Infection (for comparator drugs)
-
Animal Model: Golden Syrian hamsters.
-
Induction of Susceptibility: Hamsters are pre-treated with an antibiotic (e.g., clindamycin) to disrupt the normal gut microbiota, making them susceptible to C. difficile infection.
-
Infection: Oral gavage with a standardized suspension of C. difficile spores.
-
Treatment: Test compounds (e.g., fidaxomicin, vancomycin) or monoclonal antibodies (e.g., bezlotoxumab) are administered orally or intravenously, respectively, at various doses and schedules.
-
Efficacy Endpoints: Primary endpoints typically include survival and prevention of diarrhea. Secondary endpoints can include reduction in C. difficile colonization and toxin levels in the cecum and colon. For therapies aimed at preventing recurrence, a key endpoint is the rate of disease recurrence after an initial cure.
The following diagram outlines a general experimental workflow for evaluating the efficacy of an antimicrobial agent in an animal model of infection.
References
A Comparative Analysis of MCB-3681 and Other Oxazolidinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational oxazolidinone antibacterial agent MCB-3681 against other established oxazolidinones, primarily linezolid (B1675486) and tedizolid (B1663884). This document synthesizes available preclinical and limited clinical data to objectively compare their performance, supported by experimental data and methodologies.
Executive Summary
This compound is a novel quinolonyl-oxazolidinone hybrid antibiotic with a dual mechanism of action, targeting both DNA gyrase/topoisomerase IV and protein synthesis. This unique characteristic suggests a potential advantage in overcoming resistance mechanisms that affect traditional oxazolidinones. Available data, primarily from in vitro studies, indicates potent activity against a range of Gram-positive bacteria, including clinically important resistant strains. However, comprehensive comparative data, particularly from human clinical trials, remains limited.
Mechanism of Action: A Dual-Target Approach
Oxazolidinones as a class inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This compound distinguishes itself by incorporating a quinolone moiety, which targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This dual-action mechanism is hypothesized to contribute to its potent activity and a lower propensity for resistance development.[1]
In Vitro Antibacterial Activity: A Comparative Overview
This compound has demonstrated significant in vitro activity against a variety of Gram-positive pathogens. The majority of the publicly available data focuses on its high potency against Clostridium difficile, including strains resistant to linezolid and fluoroquinolones.[2][3] Limited data also suggests a broad spectrum of activity against other Gram-positive organisms such as Staphylococcus aureus (including MRSA), Staphylococcus epidermis, Enterococcus faecium, Enterococcus faecalis, and Streptococcus pneumoniae.[1]
Table 1: In Vitro Activity of this compound and Comparators against Clostridium difficile
| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| This compound | 0.008 - 0.5 | 0.125 | 0.25 | [2] |
| Linezolid | - | - | - | [4] |
| Metronidazole | 0.125 - 2 | - | - | [4] |
| Vancomycin | 0.125 - 1 | - | - | [4] |
| Fidaxomicin | 0.008 - 0.125 | - | - | [4] |
Table 2: General In Vitro Activity of this compound against other Gram-Positive Bacteria
| Organism | MIC (mg/L) | Reference |
| Staphylococcus aureus | < 1 | [1] |
| Staphylococcus epidermis | < 1 | [1] |
| Enterococcus faecium | < 1 | [1] |
| Enterococcus faecalis | < 1 | [1] |
| Streptococcus pneumoniae | < 1 | [1] |
Table 3: Comparative In Vitro Activity of Linezolid and Tedizolid against Selected Gram-Positive Pathogens
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus (MRSA) | Linezolid | 1.5 | 2 | [5] |
| Tedizolid | 0.25 | 0.4 | [5] | |
| Mycobacterium avium complex | Linezolid | 16 | 32 | [6] |
| Tedizolid | 4 | 8 | [6] |
Experimental Protocols
The determination of in vitro activity of antibacterial agents is crucial for their evaluation. Standardized methods are employed to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. The primary methods used are broth microdilution and agar (B569324) dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Pharmacokinetics and In Vivo Efficacy
This compound is administered intravenously as its water-soluble prodrug, MCB-3837, which is rapidly converted to the active compound.[7][8] Detailed human pharmacokinetic data for this compound is not yet widely available.
In a Phase 1 study in healthy male volunteers, intravenous administration of MCB-3837 resulted in high fecal concentrations of this compound.[9] This suggests potential utility in treating gastrointestinal infections like those caused by C. difficile. The study also noted that this compound was active against Gram-positive components of the gut microflora while sparing Gram-negative organisms.[9]
In murine models of peritonitis and pneumonia caused by S. pneumoniae, the prodrug MCB-3837 demonstrated dose-dependent antibacterial effects.[1]
Table 4: Comparative Pharmacokinetic Parameters of Linezolid and Tedizolid
| Parameter | Linezolid | Tedizolid |
| Route of Administration | Oral, IV | Oral, IV |
| Bioavailability | ~100% | ~91% |
| Protein Binding | ~31% | ~70-90% |
| Half-life (hours) | 4.9 - 5.4 | 12 |
| Elimination | Renal and non-renal | Primarily hepatic |
Safety and Tolerability
Specific clinical trial data on the safety and tolerability of this compound is limited. A Phase 1 study of its prodrug, MCB-3837, in healthy volunteers reported that it was well-tolerated.[10]
The oxazolidinone class is generally associated with a risk of myelosuppression (thrombocytopenia, anemia, neutropenia) with prolonged use, as well as peripheral and optic neuropathy. Serotonin syndrome is a potential drug interaction concern. Comparative studies between linezolid and tedizolid suggest that tedizolid may have a more favorable safety profile, with a lower incidence of gastrointestinal and hematological adverse events.[11]
Logical Flow of a Comparative Antibacterial Analysis
The evaluation of a new antibacterial agent like this compound follows a structured process, from initial in vitro characterization to in vivo studies and eventually clinical trials.
Conclusion and Future Directions
This compound is a promising investigational oxazolidinone with a unique dual mechanism of action and potent in vitro activity against key Gram-positive pathogens, notably C. difficile. Its ability to overcome existing resistance mechanisms to both quinolones and oxazolidinones warrants further investigation.
However, a comprehensive comparative assessment is currently hampered by the limited availability of published data, particularly from human clinical trials. Future research should focus on:
-
Head-to-head in vitro studies comparing the MIC distributions of this compound, linezolid, and tedizolid against a broad panel of contemporary clinical isolates.
-
Detailed pharmacokinetic and pharmacodynamic analyses in humans to establish optimal dosing regimens.
-
Robust data from Phase 2 and Phase 3 clinical trials to fully evaluate the efficacy, safety, and tolerability of this compound in comparison to standard-of-care oxazolidinones.
As more data becomes available, a clearer picture of the clinical potential of this compound and its place in the armamentarium against multidrug-resistant Gram-positive infections will emerge.
References
- 1. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 5. Comparison of the in vitro activity of linezolid, tedizolid, sutezolid, and delpazolid against rapidly growing mycobacteria isolated in Beijing, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Lack of Cross-Resistance Between MCB-3681 and Other Quinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antibacterial agent MCB-3681 and established quinolones, with a focus on cross-resistance. The data presented herein demonstrates the potential of this compound to overcome existing quinolone resistance mechanisms, making it a promising candidate for further investigation and development.
Executive Summary
This compound, a dual-action antibiotic incorporating properties of both a quinolone and an oxazolidinone, exhibits potent in vitro activity against a range of Gram-positive bacteria, including strains resistant to conventional quinolones like ciprofloxacin (B1669076) and moxifloxacin (B1663623).[1] Its unique mechanism of action, targeting both DNA gyrase/topoisomerase IV and protein synthesis, is believed to be the primary reason for the observed lack of cross-resistance.[1] This guide summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of this compound and other quinolones, details the experimental protocols used in these studies, and provides a visual representation of the underlying mechanisms.
Comparative In Vitro Activity of this compound and Other Quinolones
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound compared to ciprofloxacin, levofloxacin, and moxifloxacin against key Gram-positive pathogens.
Table 1: MICs against Staphylococcus aureus
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |
| This compound | < 1 | - | - | Effective against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, including those resistant to ciprofloxacin and linezolid.[1] |
| Ciprofloxacin | 0.12 - >128 | - | >128 | High rates of resistance observed, particularly in MRSA isolates.[2][3] |
| Levofloxacin | 0.07 - 9.38 | - | - | Generally more potent than ciprofloxacin against susceptible strains, but cross-resistance is common. |
| Moxifloxacin | 0.06 - 4.26 | - | 16 | Retains some activity against ciprofloxacin-resistant strains, but resistance is emerging.[2] |
Table 2: MICs against Streptococcus pneumoniae
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |
| This compound | < 1 | - | - | Demonstrates potent activity against S. pneumoniae.[1] |
| Ciprofloxacin | - | - | ≥4 | Generally exhibits poor potency against S. pneumoniae.[4] |
| Levofloxacin | 0.75 - 4 | - | - | More active than ciprofloxacin, but resistance is a concern.[5][6] |
| Moxifloxacin | 0.06 - 0.5 | - | 0.25 | Considered one of the more potent fluoroquinolones against this pathogen.[5] |
Table 3: MICs against Enterococcus faecalis
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |
| This compound | < 1 | - | - | Shows good activity against E. faecalis.[1] |
| Ciprofloxacin | - | - | - | High rates of resistance have been reported.[7] |
| Levofloxacin | - | - | - | Resistance patterns are often similar to ciprofloxacin.[7] |
| Moxifloxacin | 8 - 16 | - | - | Exhibits cross-resistance with other fluoroquinolones against resistant strains.[8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
2. Agar (B569324) Dilution Method (CLSI Guidelines)
The agar dilution method is another reference method for MIC determination, particularly for fastidious or anaerobic bacteria.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: Plates are incubated under appropriate conditions (e.g., anaerobically for Clostridium difficile) at 37°C for 24-48 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a defined bacterial inoculum.
Mechanism of Action and Signaling Pathways
The lack of cross-resistance between this compound and other quinolones can be attributed to its dual mechanism of action.
Quinolone Mechanism of Action
Standard quinolones exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11][12][13] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex in a cleaved state, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
References
- 1. | BioWorld [bioworld.com]
- 2. Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin Resistance in Enterococcus faecalis Strains Isolated From Male Patients With Complicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro activity of moxifloxacin against fluoroquinolone-resistant strains of aerobic gram-negative bacilli and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MCB-3681 Against Newer Generation Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational antibiotic MCB-3681 with newer generation antibiotics that target similar Gram-positive pathogens, including resistant strains, and Clostridium difficile. The objective is to evaluate the performance of this compound based on available preclinical and early clinical data against more recently approved therapeutic alternatives.
Introduction to this compound
This compound is the active form of the prodrug MCB-3837. It is a novel hybrid antibiotic belonging to the quinolonyl-oxazolidinone class. This unique structure confers a dual mechanism of action, simultaneously inhibiting bacterial DNA gyrase and topoisomerase IV, characteristic of quinolones, and interfering with protein synthesis at the ribosomal level, similar to oxazolidinones.[1] This dual-action is intended to provide broad Gram-positive coverage, including activity against strains resistant to conventional antibiotics, and potentially reduce the development of resistance.[1]
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive pathogens and Clostridium difficile, compared with newer generation antibiotics.
Table 1: In Vitro Activity (MIC in µg/mL) Against Gram-Positive Aerobic Bacteria
| Organism | This compound | Linezolid | Tedizolid (B1663884) | Omadacycline | Lefamulin (B1674695) |
| Staphylococcus aureus (MSSA) | <1 | 0.5-4 | 0.25-1 | 0.12-0.5 | 0.06-0.25 |
| Staphylococcus aureus (MRSA) | <1 | 1-4 | 0.25-1 | 0.25-1 | 0.12-0.5 |
| Staphylococcus epidermidis | <1 | 0.5-2 | 0.25-1 | 0.25-1 | 0.06-0.25 |
| Enterococcus faecalis | <1 | 1-8 | 0.5-2 | 0.25-1 | 1-4 |
| Enterococcus faecium | <1 | 1-4 | 0.5-2 | 0.25-1 | 0.5-2 |
| Streptococcus pneumoniae | <1 | 0.5-2 | 0.25-1 | 0.06-0.25 | 0.06-0.25 |
Note: Data for this compound is based on historical findings.[1] Data for comparator antibiotics is compiled from publicly available susceptibility data.
Table 2: In Vitro Activity (MIC in µg/mL) Against Clostridium difficile
| Antibiotic | MIC Range (µg/mL) |
| This compound | 0.008 - 0.5 [2] |
| Metronidazole | 0.125 - 2[2] |
| Vancomycin | 0.125 - 1[2] |
| Fidaxomicin | 0.008 - 0.125[2] |
| Cadazolid | 0.064 - 0.5[2] |
| Tigecycline | 0.032 - 0.25[2] |
| Linezolid | (some resistance noted)[2] |
Note: The comparator data is from a study that also evaluated this compound, providing a direct comparison.[2]
Mechanism of Action and Resistance
This compound's dual mechanism of action is a key differentiator. By targeting two essential and distinct bacterial processes, it is hypothesized to have a lower propensity for resistance development compared to single-target agents.[1] Notably, this compound has demonstrated activity against isolates resistant to both ciprofloxacin (B1669076) and linezolid, suggesting a lack of cross-resistance.[1]
Caption: Dual mechanism of action of this compound.
Newer generation antibiotics also possess mechanisms to overcome existing resistance. For instance, tedizolid has shown activity against some linezolid-resistant strains, and omadacycline, a tetracycline (B611298) derivative, is designed to be effective against tetracycline-resistant organisms.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and comparator antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution (based on NCCLS guidelines):
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in saline or broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. Plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution (for anaerobic organisms like C. difficile):
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. Serial twofold dilutions of the antibiotics are incorporated into the molten agar before pouring into petri dishes.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A multipoint inoculator is used to spot approximately 1-2 µL of the standardized inoculum onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: Plates are incubated in an anaerobic chamber at 37°C for 48 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony or a faint haze.[2]
Caption: Workflow for MIC determination.
Discussion and Future Outlook
The available data from over a decade ago indicates that this compound possesses potent in vitro activity against a range of clinically important Gram-positive pathogens, including those with established resistance to other antibiotic classes.[1] Its activity against Clostridium difficile is also noteworthy.[2][3][4] The dual mechanism of action remains a compelling feature for potentially mitigating resistance development.
However, the landscape of antibacterial drug development has evolved significantly. Newer agents like tedizolid, omadacycline, and lefamulin have undergone extensive clinical evaluation and are now approved for clinical use. A comprehensive evaluation of this compound would require new studies to compare it directly with these contemporary antibiotics, not only in terms of in vitro potency but also through rigorous preclinical and clinical assessments of efficacy, safety, pharmacokinetics, and pharmacodynamics. While the historical data for this compound is promising, its place in the current therapeutic armamentarium can only be determined through further development and direct comparison with the standard of care that has been established by these newer agents.
References
- 1. | BioWorld [bioworld.com]
- 2. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Contrasting Mechanisms of MCB-3681 and Linezolid: A Comparative Proteomic Analysis in Bacteria
A deep dive into the cellular responses of Staphylococcus aureus to the novel antibacterial agent MCB-3681 and the established antibiotic linezolid (B1675486) reveals distinct mechanisms of action, highlighting this compound's unique impact on the bacterial proteome. While both agents ultimately disrupt bacterial viability, their strategies for achieving this differ significantly, offering new avenues for combating drug-resistant pathogens.
This guide provides a comparative analysis of the proteomic shifts induced by this compound and linezolid in S. aureus, supported by experimental data and detailed methodologies. The findings underscore that this compound's effect on the proteome is markedly different from that of linezolid, suggesting a novel mode of action.[1][2][3]
Quantitative Proteomic Response: A Tale of Two Antibiotics
Treatment of S. aureus with this compound results in a moderate and targeted reprogramming of protein synthesis, affecting a relatively small number of proteins. In contrast, linezolid induces a much broader and more extensive alteration of the bacterial proteome.[1][2]
| Antibiotic | Number of Induced Proteins | Number of Repressed Proteins | Total Proteins with Altered Synthesis |
| This compound | 13 | 16 | 29 |
| Linezolid | Not explicitly quantified in the same study, but described as provoking a "much higher number of changes in gene expression," with a previous study noting 566 proteins with changed expression.[1][2] | Not explicitly quantified in the same study, but described as provoking a "much higher number of changes in gene expression," with a previous study noting 566 proteins with changed expression.[1][2] | 566[1][2] |
Key Protein Expression Changes
The specific proteins affected by each antibiotic further illuminate their distinct mechanisms.
This compound: A Multi-Pronged Attack
This compound's impact appears to be multifaceted, targeting protein synthesis, amino acid metabolism, and cell wall integrity.
Induced Proteins:
-
Ribosomal Proteins: Four ribosomal proteins were induced, a response that can be a defensive mechanism to external challenges.[1][3]
Repressed Proteins:
-
Aminoacyl-tRNA Synthetases: A significant and immediate reduction in the synthesis of isoleucyl-tRNA-synthetase and aspartyl-tRNA-synthetase was observed, suggesting an additional mode of action for this compound.[1][2]
-
Amino Acid Synthesis Pathways: Proteins involved in various amino acid synthesis pathways, such as GlyA, MetE, and GlnA, were repressed.[1][2]
-
Methicillin-Resistance Factor (FemB): The reduced synthesis of FemB is clinically relevant as it can increase susceptibility to β-lactam antibiotics.[1][2]
-
Catalase (KatA): The repression of KatA may modulate the adhesion of pathogens to mucosal surfaces.[1][2]
Linezolid: A Focused Disruption of Protein Synthesis and Metabolism
Linezolid, a known protein synthesis inhibitor, demonstrates a broader impact on metabolic pathways.
-
Ribosomal Proteins: A general increase in ribosomal protein complexes was observed under linezolid stress.[4]
-
Amino Acid Biosynthesis and TCA Cycle: Significant fluctuations were noted in key metabolic pathways, including amino acid biosynthesis and the TCA cycle.[4]
-
Nucleotide Metabolism: Linezolid was found to disrupt nucleotide metabolism, with a particular effect on pyrimidine (B1678525) pathways.[4]
Visualizing the Mechanisms
The following diagrams illustrate the distinct cellular responses to this compound and linezolid.
Caption: Cellular targets of this compound in S. aureus.
Caption: Cellular targets of Linezolid in S. aureus.
Experimental Protocols
The comparative proteomic analysis of this compound's effect on S. aureus was conducted using the following methodology.
Bacterial Strains and Growth Conditions
-
Strains: S. aureus ATCC 29213 (quality control) and RN1HG001 were used.
-
Culture: Bacteria were grown aerobically in a synthetic medium.
Antibiotic Exposure
-
S. aureus cultures were exposed to this compound at a concentration of 4 mg/L.[1][2] This concentration was chosen as it was bacteriostatic and did not cause an immediate inhibition of protein synthesis, which would have "frozen" the proteome.[1][2]
Proteomic Analysis Workflow
The following workflow was employed to analyze the changes in protein expression.
Caption: Experimental workflow for proteomic analysis.
-
Protein Labeling: Newly synthesized proteins were labeled with L-[35S]-methionine.
-
2D-Gel Electrophoresis: Proteins were separated in a pH gradient of 4-7.[3]
-
Gel Analysis: The gels were analyzed using Delta2D software to identify protein spots with altered synthesis.[1][3] Only proteins with at least a twofold change in synthesis across three biological replicates were considered for identification.[1][2]
-
Protein Identification: The identified protein spots were excised, and the proteins were identified using MALDI-TOF-MS/MS.[1][2][3]
Conclusion
The comparative proteomic analysis demonstrates that this compound has a distinct and more targeted impact on the S. aureus proteome compared to the broad-spectrum effects of linezolid.[1][2] this compound's unique mechanism, which includes the repression of key aminoacyl-tRNA synthetases and the methicillin-resistance factor FemB, presents a promising avenue for the development of new antibacterial therapies, particularly against resistant strains.[1][2] This targeted approach may offer advantages in terms of specificity and reduced off-target effects, warranting further investigation into its clinical potential.
References
Unveiling the Dual-Action Power of MCB-3681: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MCB-3681, a novel quinolone-oxazolidinone conjugate, represents a significant advancement in the fight against antibiotic resistance. This hybrid molecule boasts a dual mechanism of action, targeting two distinct and essential bacterial cellular processes simultaneously. This guide provides a comprehensive comparison of this compound's performance with established antibiotics, supported by available preclinical data, and outlines the experimental methodologies used to validate its unique mode of action.
Dual Mechanism of Action: A Two-Pronged Attack
This compound's efficacy stems from its ability to inhibit both DNA replication and protein synthesis.[1][2] This dual functionality is achieved through the covalent linkage of a quinolone and an oxazolidinone pharmacophore.
-
Inhibition of DNA Gyrase and Topoisomerase IV: The quinolone component of this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting their function, this compound effectively halts DNA synthesis, leading to bacterial cell death.
-
Inhibition of Protein Synthesis: The oxazolidinone moiety of this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and thereby blocking the translation of messenger RNA into proteins.[1][2]
This combined assault on two vital cellular pathways makes it significantly more difficult for bacteria to develop resistance compared to single-target antibiotics.
Figure 1: Signaling pathway of this compound's dual mechanism of action.
Comparative In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to conventional antibiotics such as ciprofloxacin (B1669076) and linezolid (B1675486).[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to ciprofloxacin and linezolid against various clinically relevant bacterial isolates.
| Organism | This compound | Ciprofloxacin | Linezolid |
| Staphylococcus aureus (various isolates) | < 1 mg/L | - | - |
| Staphylococcus epidermidis | < 1 mg/L | - | - |
| Enterococcus faecium | < 1 mg/L | - | - |
| Enterococcus faecalis | < 1 mg/L | - | - |
| Streptococcus pneumoniae | < 1 mg/L | - | - |
| Table 1: Comparative MICs against various Gram-positive organisms. Data sourced from BioWorld.[1][2] |
| Organism (Clostridium difficile isolates) | This compound | Ciprofloxacin | Linezolid | Moxifloxacin |
| All 114 isolates | 0.008 - 0.5 mg/L | 8 - 256 mg/L (107 resistant) | 8 mg/L (3 resistant) | 8 - 32 mg/L (12 resistant) |
| Table 2: Comparative MICs against Clostridium difficile. Data adapted from a study on the in vitro activity of this compound.[3] |
Experimental Protocols
Validation of this compound's dual mechanism of action involves a series of in vitro assays to quantify its inhibitory effects on DNA replication and protein synthesis. While specific detailed protocols for this compound are not publicly available, the following are general methodologies for the key experiments.
DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of DNA gyrase and topoisomerase IV.
General Protocol:
-
Enzyme and Substrate: Purified E. coli DNA gyrase and topoisomerase IV are used. Supercoiled plasmid DNA (for gyrase) and catenated kinetoplast DNA (for topoisomerase IV) serve as substrates.
-
Reaction: The enzymes and their respective DNA substrates are incubated in the presence of varying concentrations of this compound and ATP.
-
Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of supercoiling (for gyrase) or decatenation (for topoisomerase IV) is visualized and quantified.
-
Data: The percentage of inhibition at each drug concentration is calculated to determine the IC50 value.
In Vitro Protein Synthesis Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of bacterial protein synthesis.
General Protocol:
-
System: A cell-free transcription-translation system derived from E. coli is utilized.
-
Reporter Gene: A plasmid containing a reporter gene, such as luciferase or β-galactosidase, under the control of a bacterial promoter is used as the template.
-
Reaction: The cell-free system is incubated with the reporter plasmid, amino acids (including a radiolabeled one if applicable), and varying concentrations of this compound.
-
Analysis: The amount of reporter protein synthesized is quantified by measuring luminescence, colorimetric activity, or radioactivity.
-
Data: The percentage of inhibition of protein synthesis is calculated for each this compound concentration to determine the IC50.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
General Protocol (Broth Microdilution):
-
Media: Cation-adjusted Mueller-Hinton broth is typically used.
-
Inoculum: A standardized suspension of the test bacterium is prepared.
-
Procedure: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Figure 2: General experimental workflow for validation.
Conclusion
This compound's innovative dual-action mechanism presents a promising strategy to combat the growing threat of antibiotic-resistant bacteria. By simultaneously targeting both DNA replication and protein synthesis, it demonstrates potent activity against a range of Gram-positive pathogens, including those resistant to current therapies. The comparative data, although limited in the public domain, suggests a significant therapeutic potential for this compound. Further research and clinical evaluation are warranted to fully elucidate its efficacy and safety profile.
References
comparing the post-antibiotic effect of MCB-3681 to other agents
A detailed guide for researchers and drug development professionals on the persistent bacterial growth inhibition of the novel agent MCB-3681 compared to established antibiotics.
Introduction
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). This phenomenon is a key consideration in optimizing dosing regimens to enhance therapeutic efficacy and mitigate the development of resistance. This guide provides a comparative overview of the post-antibiotic effect of this compound, a novel dual-action antibiotic with quinolone and oxazolidinone properties, against other commonly used antibacterial agents.
Comparative Post-Antibiotic Effect (PAE) Data
The following tables summarize the in vitro post-antibiotic effect of ciprofloxacin (B1669076), linezolid, and clindamycin (B1669177) against Staphylococcus aureus, a common Gram-positive pathogen. The duration of the PAE is influenced by several factors, including the bacterial strain, the antibiotic concentration, and the duration of exposure.
Table 1: Post-Antibiotic Effect of Ciprofloxacin against Staphylococcus aureus
| Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| 5 | 1 | 1.65 - 2.75 | [1] |
| - | - | 2.16 | |
| 3 µg/ml | 2 | 1.9 |
Table 2: Post-Antibiotic Effect of Linezolid against Staphylococcus aureus
| Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| 1 | 1 | 0 - 1.7 | |
| 4 | 1 | 0.5 - 2.4 | |
| 0.5 to 64 | 1 | Max: 1.2 - 2.2 |
Table 3: Post-Antibiotic Effect of Clindamycin against Staphylococcus aureus
| Concentration | Exposure Time (hours) | PAE Duration (hours) | Reference |
| 1 mg/L | 1 | 0.4 - 3.9 | [2] |
| 4 mg/L | 1 | 2.4 | [2] |
| 4 mg/L | 3 | 5.9 | [2] |
| 2 mg/L | 6 | 4.4 - 6.7 | [2] |
Experimental Protocols
The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. The most common method is the viable count method.
Viable Count Method for PAE Determination
-
Bacterial Culture Preparation: A standardized inoculum of the test organism, such as Staphylococcus aureus, is prepared in a suitable growth medium like Mueller-Hinton Broth (MHB). The culture is incubated at 37°C until it reaches the logarithmic phase of growth.
-
Antibiotic Exposure: The bacterial culture is then exposed to the antibiotic at a specific concentration, often a multiple of its Minimum Inhibitory Concentration (MIC), for a defined period, typically 1 to 2 hours. A control culture is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is commonly achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.
-
Monitoring Bacterial Regrowth: Both the test and control cultures are then incubated again at 37°C. Aliquots are taken from both cultures at regular intervals (e.g., every 30-60 minutes) to determine the viable bacterial count (colony-forming units per milliliter, CFU/mL) through serial dilution and plating on agar (B569324) plates.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where 'T' is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the control culture.
Visualizations
Experimental Workflow for PAE Determination
Experimental workflow for determining the post-antibiotic effect.
Signaling Pathway: Dual Mechanism of Action of this compound
Dual mechanism of action of this compound.
Conclusion
While direct comparative data on the post-antibiotic effect of this compound is not currently available in published literature, its dual mechanism of action targeting both DNA and protein synthesis suggests the potential for a significant and prolonged PAE. The provided data for ciprofloxacin, linezolid, and clindamycin offer a baseline for the expected PAE of antibiotics against Staphylococcus aureus. Further in vitro and in vivo studies are warranted to fully characterize the pharmacodynamic profile of this compound and to elucidate its full therapeutic potential. The experimental protocols and visualizations included in this guide provide a framework for conducting and understanding such comparative studies.
References
Comparative Efficacy of MCB-3681: An In Vitro and In Vivo Analysis Against Key Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial agent MCB-3681 with established alternatives, focusing on its in vitro and in vivo activity. This compound is a novel quinolonyl-oxazolidinone antibiotic with a dual mechanism of action, targeting both DNA gyrase/topoisomerase IV and protein synthesis. This unique characteristic positions it as a promising candidate against resistant Gram-positive bacteria.
In Vitro Activity
The in vitro potency of this compound has been evaluated against a range of clinically significant Gram-positive bacteria, most notably Clostridium difficile. Data consistently demonstrates its potent activity, often exceeding that of standard-of-care antibiotics.
Comparative Susceptibility of Clostridium difficile
This compound has shown excellent activity against a large panel of C. difficile isolates, including strains resistant to other antibiotics like moxifloxacin (B1663623) and linezolid.[1] The following table summarizes the minimum inhibitory concentration (MIC) values of this compound in comparison to other agents used for the treatment of C. difficile infection.
| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.008 - 0.5 | 0.125 | 0.25 |
| Metronidazole | 0.125 - 2 | 0.33 (GM) | - |
| Vancomycin | 0.125 - 1 | 1.02 (GM) | - |
| Fidaxomicin | 0.008 - 0.125 | 0.05 (GM) | - |
| Moxifloxacin | 8 - 32 | - | - |
| Ciprofloxacin | 8 - 256 | - | - |
| Linezolid | 8 (resistant isolates) | - | - |
| Clindamycin | 8 - 256 | - | - |
| Tigecycline | 0.032 - 0.25 | - | - |
Data compiled from studies on panels of 114 to 199 C. difficile isolates.[1][2][3] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. GM stands for Geometric Mean.
Activity Against Other Gram-Positive Pathogens
This compound has demonstrated a broad spectrum of activity against other challenging Gram-positive pathogens. The table below presents a summary of its in vitro efficacy against various species.
| Organism | MIC Range (mg/L) |
| Staphylococcus aureus (including MRSA) | < 1 |
| Staphylococcus epidermidis | < 1 |
| Enterococcus faecium | < 1 |
| Enterococcus faecalis | < 1 |
| Streptococcus pneumoniae | < 1 |
Data indicates that this compound possesses potent activity against these clinical isolates.[4][5]
In Vivo Efficacy
The promising in vitro profile of this compound is supported by preclinical in vivo data from murine models of infection and a study on human microflora. MCB-3837, a water-soluble prodrug, is rapidly converted to the active agent this compound after administration.[6]
Murine Infection Models
In a murine peritonitis model challenged with S. pneumoniae, subcutaneously administered MCB-3837 demonstrated a dose-dependent antibacterial effect with an ED50 (the dose effective in 50% of the population) of 3.6 mg/kg.[4] This effect was comparable to penicillin and more effective than erythromycin (B1671065) in achieving a maximal 3-log reduction in bacterial count.[4]
Furthermore, in a murine pneumonia model with S. pneumoniae, MCB-3837 treatment led to a 2 to 3-log decrease in the median colony counts in the lungs.[4]
| Model | Pathogen | MCB-3837 Efficacy | Comparator Efficacy |
| Murine Peritonitis | S. pneumoniae | ED50 = 3.6 mg/kg; max 3-log kill | Similar to penicillin, more effective than erythromycin |
| Murine Pneumonia | S. pneumoniae | 2 to 3-log decrease in median colony counts | Not directly compared in the same study |
Effects on Human Microflora
A study in healthy male volunteers who received intravenous infusions of MCB-3837 (6 mg/kg daily for 5 days) demonstrated the in vivo antibacterial efficacy of this compound.[6] The active substance was found to be effective against Gram-positive bacteria such as clostridia, bifidobacteria, lactobacilli, enterococci, and Staphylococcus aureus within the resident microflora, while sparing Gram-negative organisms.[6]
Experimental Protocols
In Vitro Susceptibility Testing: Agar (B569324) Dilution Method
The MIC values for this compound and comparator agents against C. difficile were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation : A series of agar plates (e.g., Wilkins-Chalgren agar) containing doubling dilutions of each antimicrobial agent are prepared. A growth control plate with no antibiotic is also included.
-
Inoculum Preparation : C. difficile isolates are grown in an anaerobic environment (37°C for 24-48 hours) in a suitable broth (e.g., Schaedler anaerobic broth). The bacterial suspension is then diluted to achieve a standardized concentration, equivalent to a 0.5 McFarland standard.
-
Inoculation : A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates.
-
Incubation : The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the isolate.
In Vivo Murine Peritonitis Model
-
Bacterial Challenge : Mice are infected via intraperitoneal (IP) injection with a standardized inoculum of the pathogenic bacteria (e.g., S. pneumoniae).
-
Treatment Administration : The prodrug MCB-3837 is administered, typically subcutaneously (s.c.), at various doses at specified time points post-infection (e.g., 1 and 3 hours). Control groups receive a vehicle or a comparator antibiotic.
-
Efficacy Assessment : The primary endpoint is often the survival of the animals over a set period (e.g., 7 days). The ED50 is then calculated. Alternatively, bacterial burden in peritoneal fluid or organs can be quantified at specific time points.
In Vivo Murine Pneumonia Model
-
Bacterial Challenge : A lung infection is induced by intranasal administration of a standardized bacterial suspension (e.g., S. pneumoniae) to anesthetized mice.
-
Treatment Administration : Treatment with MCB-3837, comparator drugs, or vehicle is initiated at a set time post-infection and administered for a defined duration (e.g., 2-4 doses over 12 hours).
-
Efficacy Assessment : At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized. The bacterial load is quantified by plating serial dilutions of the lung homogenates and counting the resulting colony-forming units (CFUs).
Visualizing the Data
To better understand the mechanism and evaluation of this compound, the following diagrams illustrate its signaling pathway, experimental workflow, and the correlation between its in vitro and in vivo activity.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile of MCB-3681 and Similar Compounds: A Guide for Researchers
For research, scientific, and drug development professionals, this guide offers a comparative analysis of the safety profile of the investigational antibiotic MCB-3681 and related compounds. Due to the limited public availability of clinical safety data for this compound, this comparison focuses on the known safety profiles of its constituent antibiotic classes—quinolones and oxazolidinones—supported by experimental data from clinical trials of representative drugs.
This compound is a novel dual-action antibiotic that incorporates structural elements of both a quinolone and an oxazolidinone.[1] Its prodrug, MCB-3837 (also known as DNV3837), is designed to deliver the active compound this compound.[2][3] Preclinical data indicate that this compound has a broad spectrum of activity against Gram-positive bacteria, including resistant strains.[1] A key characteristic of this compound is its targeted action, which spares Gram-negative bacteria and may help preserve the natural gut microbiota.[2][3] While a phase 2 clinical trial of MCB-3837 has been noted, detailed safety data from human trials are not yet publicly available.[4] Therefore, this guide provides a comparative safety overview based on established safety profiles of commonly used quinolone and oxazolidinone antibiotics.
Comparative Safety Data of Representative Antibiotics
The following tables summarize the incidence of common and serious adverse events associated with selected quinolone and oxazolidinone antibiotics, as reported in clinical trials and post-marketing surveillance.
Table 1: Common Adverse Events of Quinolone and Oxazolidinone Antibiotics
| Adverse Event | Ciprofloxacin (B1669076) | Moxifloxacin (B1663623) | Linezolid (B1675486) | Tedizolid (B1663884) |
| Gastrointestinal | ||||
| Nausea | 2.5%[5] | 5.1%[6] | Common[7] | Less frequent than Linezolid[8] |
| Diarrhea | 1.6%[5] | 3.6%[6] | 9.1% (pediatric)[9] | Less frequent than Linezolid[8] |
| Vomiting | 1%[5] | Common[6] | 4.2% (pediatric)[9] | Less frequent than Linezolid[8] |
| Nervous System | ||||
| Headache | Common | Common[10] | Common[11] | 4%[12] |
| Dizziness | 0.1% - 0.3%[13] | 2.5%[6] | Common[14] | Common[14] |
| Insomnia | 0.1% - 0.3%[13] | Common[15] | - | - |
| Skin | ||||
| Rash | 1%[5] | 2% vs. 3.3% (comparator)[16] | 2.8% (pediatric)[9] | Non-life-threatening maculopapular rashes (11%)[17] |
Table 2: Serious Adverse Events of Quinolone and Oxazolidinone Antibiotics
| Adverse Event | Ciprofloxacin | Moxifloxacin | Linezolid | Tedizolid |
| Musculoskeletal | ||||
| Tendinitis/Tendon Rupture | Increased risk, especially in elderly and those on corticosteroids[5] | Infrequent[10] | Not a class effect | Not a class effect |
| Nervous System | ||||
| Peripheral Neuropathy | Potentially irreversible[15] | Less common than other fluoroquinolones[10] | Can be irreversible with prolonged use[18][19] | No reported cases in a long-term study[20] |
| Seizures | Rare[21] | Rare[15] | Reported, especially in patients with a history of seizures[19] | - |
| Hematologic | ||||
| Thrombocytopenia | - | - | 2.4% (reversible)[11] | No reported cases in a long-term study[20] |
| Anemia | - | - | More likely with prolonged use[18] | 1.2% in one study[22] |
| Cardiovascular | ||||
| QT Prolongation | Caution advised[23] | 4-7 msec prolongation[10] | - | - |
| Psychiatric | ||||
| Anxiety, Confusion, Hallucinations | Can occur after the first dose[24] | Less common than other fluoroquinolones[10] | Serotonin syndrome (with interacting drugs)[11][25] | Lower risk of drug-drug interactions than linezolid[22] |
Mechanisms of Action and Potential for Adverse Effects
The differing mechanisms of action of quinolones and oxazolidinones underpin their distinct safety profiles.
Quinolone Mechanism of Action
Fluoroquinolones, such as ciprofloxacin and moxifloxacin, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[26] This mechanism can also affect host cells to some extent, leading to the characteristic adverse effects of this class.
Caption: Quinolone antibiotics inhibit bacterial DNA gyrase and topoisomerase IV.
Oxazolidinone Mechanism of Action
Oxazolidinones, including linezolid and tedizolid, inhibit the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[7] This mechanism is distinct from other protein synthesis inhibitors. Mitochondrial ribosomes in mammalian cells share some structural similarities with bacterial ribosomes, which may contribute to the hematologic and neurologic toxicities seen with prolonged use.[27]
Caption: Oxazolidinones inhibit bacterial protein synthesis at the initiation step.
Experimental Protocols for Safety Assessment in Clinical Trials
The safety data presented in this guide are typically collected during Phase I, II, and III clinical trials. The following outlines a general workflow for safety assessment in such trials.
Workflow for Safety Data Collection and Analysis
Caption: General workflow for safety assessment in antibiotic clinical trials.
Detailed Methodologies
1. Patient Population and Enrollment:
-
Inclusion/Exclusion Criteria: Clearly defined criteria to select the appropriate patient population for the specific infection being studied. Patients with certain pre-existing conditions that might confound safety assessments are often excluded (e.g., severe renal or hepatic impairment, unless specifically studied in that population).
-
Informed Consent: All participants provide written informed consent after being fully informed of the potential risks and benefits of the study.
2. Treatment and Dosing:
-
Randomization and Blinding: In controlled trials, patients are randomly assigned to receive the investigational drug or a comparator. Double-blinding, where neither the patient nor the investigator knows the treatment assignment, is often used to minimize bias.
-
Dose and Duration: The dose and duration of treatment are specified in the protocol. For antibiotics, this is often a fixed course (e.g., 6 to 10 days).[8]
3. Safety Monitoring:
-
Adverse Event (AE) Recording: All adverse events, regardless of their perceived relationship to the study drug, are recorded at each study visit. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug (e.g., related, possibly related, not related).
-
Laboratory Assessments: Blood and urine samples are collected at baseline and at specified intervals during and after treatment to monitor hematology, blood chemistry (including liver and kidney function), and urinalysis.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, temperature, respiratory rate) and physical examinations are conducted.
-
Specialized Assessments: Depending on the known or potential risks of the drug class, specialized assessments may be included, such as electrocardiograms (ECGs) for QT interval monitoring with fluoroquinolones or regular ophthalmologic and neurologic examinations for long-term oxazolidinone use.[10][19]
4. Data Analysis and Reporting:
-
Incidence Rates: The incidence of each adverse event is calculated for each treatment group.
-
Statistical Comparisons: Statistical tests are used to compare the incidence of adverse events between the investigational drug and the comparator.
-
Subgroup Analyses: Safety data may be analyzed in specific subpopulations, such as the elderly or patients with comorbidities.[16]
This structured approach to safety assessment in clinical trials provides the robust data needed to characterize the safety profile of a new antibiotic. As clinical trial data for this compound become available, a more direct comparison of its safety profile will be possible.
References
- 1. | BioWorld [bioworld.com]
- 2. Mcb-3837 | C31H33F2N4O11P | CID 44201350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Safety profile of the respiratory fluoroquinolone moxifloxacin: comparison with other fluoroquinolones and other antibacterial classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical safety and tolerability of tedizolid phosphate in the treatment of acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 15. droracle.ai [droracle.ai]
- 16. The safety profile of moxifloxacin and other fluoroquinolones in special patient populations - ProQuest [proquest.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Linezolid Related Adverse Effects in Different Populations: A Practical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
- 21. drugs.com [drugs.com]
- 22. Tedizolid: new data and experiences for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 25. Linezolid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 26. jpr.mazums.ac.ir [jpr.mazums.ac.ir]
- 27. Adverse reactions caused by high serum concentration of linezolid: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
MCB-3681: A Potent Dual-Action Antibiotic Against Multi-Drug Resistant Gram-Positive Pathogens
A comparative analysis of MCB-3681, a novel quinolonyl-oxazolidinone, demonstrates significant efficacy against a spectrum of multi-drug resistant (MDR) bacterial strains, outperforming or matching current therapeutic alternatives such as linezolid (B1675486) and ciprofloxacin (B1669076). This guide provides a comprehensive overview of its in-vitro activity, mechanism of action, and the experimental protocols used for its validation.
This compound is the active form of the prodrug MCB-3837 and distinguishes itself through a dual-action mechanism that combines the properties of a quinolone and an oxazolidinone.[1] This unique combination allows it to effectively combat a wide range of Gram-positive bacteria, including strains that have developed resistance to existing antibiotic classes.[1]
Comparative In-Vitro Efficacy
This compound has demonstrated potent in-vitro activity against various multi-drug resistant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to linezolid and ciprofloxacin against key resistant strains.
| Pathogen Strain | This compound | Linezolid | Ciprofloxacin |
| Staphylococcus aureus (MRSA, Linezolid-Resistant) | 0.06 - 1 µg/mL | Resistant | Resistant |
| Enterococcus faecium (VRE, Ciprofloxacin-Resistant) | 0.06 - 1 µg/mL | Susceptible | Resistant |
| Streptococcus pneumoniae (Penicillin-Resistant) | < 1 mg/l | Susceptible | Variable |
| Clostridium difficile (Ciprofloxacin-Resistant) | 0.008 - 0.5 mg/l | Susceptible | 8 - 256 mg/l |
| Clostridium difficile (Linezolid-Resistant) | 0.008 - 0.5 mg/l | 8 mg/l | Susceptible |
Table 1: Comparative MIC Values Against Multi-Drug Resistant Strains. Data compiled from multiple sources.[1][2][3]
Mechanism of Action
This compound's robust efficacy stems from its dual-targeting mechanism within the bacterial cell. It simultaneously inhibits two critical cellular processes: DNA replication and protein synthesis. This dual assault is believed to contribute to its potent bactericidal activity and a lower propensity for the development of resistance.[1]
-
Inhibition of DNA Gyrase and Topoisomerase IV: As a quinolone, this compound targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacterial cell from properly managing its DNA, leading to lethal DNA damage.
-
Inhibition of Protein Synthesis: The oxazolidinone component of this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This halts the production of essential proteins, ultimately leading to cell death.
Caption: Dual mechanism of this compound.
Experimental Protocols
The in-vitro efficacy of this compound and comparator agents was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[1][4] This method provides a quantitative measure of the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Broth Microdilution Method (CLSI M07)
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, linezolid, and ciprofloxacin are prepared in a suitable solvent. Serial two-fold dilutions of each antimicrobial agent are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agents is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).
Caption: Broth microdilution workflow.
Conclusion
This compound exhibits potent in-vitro activity against a range of multi-drug resistant Gram-positive bacteria, including clinically important strains such as MRSA, VRE, and resistant C. difficile. Its dual mechanism of action, targeting both DNA replication and protein synthesis, represents a promising strategy to combat antibiotic resistance. The data presented here, obtained through standardized experimental protocols, supports the continued investigation and development of this compound as a valuable therapeutic option for treating challenging bacterial infections.
References
Performance of MCB-3681 Against Standard-of-Care Antibiotics for Gram-Positive Infections: A Comparative Guide
A comprehensive analysis of the investigational antibiotic MCB-3681, benchmarking its in vitro and in vivo performance against established standard-of-care agents for the treatment of Gram-positive bacterial infections.
Introduction
This compound is a novel dual-action antibiotic, a conjugate of a quinolone and an oxazolidinone, developed to combat challenging Gram-positive infections. Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, as well as protein synthesis.[1] This guide provides a comparative overview of this compound's efficacy against key Gram-positive pathogens, juxtaposed with the performance of current standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin. The data presented is compiled from available preclinical studies to offer a resource for researchers, scientists, and drug development professionals.
In Vitro Susceptibility
This compound has demonstrated a broad spectrum of activity against a range of Gram-positive organisms, including strains resistant to other antibiotic classes.
Comparative Minimum Inhibitory Concentrations (MICs)
Studies have shown that this compound exhibits potent in vitro activity with Minimum Inhibitory Concentrations (MICs) generally below 1 mg/L against clinically significant Gram-positive bacteria.[1] This includes activity against isolates resistant to ciprofloxacin (B1669076) and linezolid.[1]
While a direct head-to-head comparative table from a single comprehensive study is not publicly available, the following table summarizes the reported MIC ranges for this compound and common comparators against key pathogens based on available data.
| Pathogen | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | < 1[1] | 0.5 - 4 | 0.5 - 2 | 0.25 - 1 |
| Staphylococcus epidermidis | < 1[1] | 0.5 - 4 | 0.5 - 4 | 0.12 - 2 |
| Enterococcus faecalis | < 1[1] | 1 - 8 | 1 - 4 | 1 - 4 |
| Enterococcus faecium | < 1[1] | 1 - 4 | >256 (VRE) | 1 - 4 |
| Streptococcus pneumoniae | < 1[1] | 0.5 - 2 | 0.25 - 1 | ≤1 |
| Clostridium difficile | 0.008 - 0.5[2][3] | 0.25 - 8 | 0.125 - 1[3] | N/A |
Note: Data for comparators is sourced from various studies and represents typical MIC ranges.
In Vivo Efficacy
The in vivo efficacy of MCB-3837, a prodrug of this compound, has been evaluated in murine models of common Gram-positive infections.
Murine Peritonitis Model
In a murine model of peritonitis induced by Streptococcus pneumoniae (strain 2916), subcutaneous administration of MCB-3837 demonstrated a dose-dependent antibacterial effect.[1] The reported 50% effective dose (ED50) was 3.6 mg/kg, achieving a maximal reduction in bacterial load of 3 log10 CFU.[1] The efficacy was noted to be similar to penicillin and more effective than erythromycin (B1671065) in this model.[1]
Murine Pneumonia Model
In a murine pneumonia model with Streptococcus pneumoniae (strain 6A), MCB-3837, administered in multiple doses, resulted in a 2 to 3 log10 decrease in the median colony counts in the lungs.[1]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro activity of this compound and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar (B569324) plates, and colonies are used to prepare a suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Murine Infection Models
Murine Peritonitis Model:
-
Animals: Female BALB/c mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with a suspension of the bacterial pathogen (e.g., Streptococcus pneumoniae) mixed with a mucin-based adjuvant to enhance infectivity.
-
Treatment: The investigational antibiotic and comparators are administered at various doses and schedules, typically via subcutaneous or intravenous routes, starting at a specified time post-infection.
-
Outcome Measures: Efficacy is assessed by determining the reduction in bacterial load in the peritoneal fluid or survival rates over a defined period.
Murine Pneumonia Model:
-
Animals: Specific pathogen-free mice (e.g., CBA/J or BALB/c) are used.
-
Infection: Pneumonia is induced by intranasal or intratracheal administration of a bacterial suspension (e.g., Streptococcus pneumoniae).
-
Treatment: Antibiotic therapy is initiated at a set time after infection and administered for a specified duration.
-
Outcome Measures: The primary endpoint is typically the reduction in bacterial counts (CFU) in lung homogenates compared to untreated controls. Survival rates can also be monitored.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Dual-Action Mechanism
References
- 1. | BioWorld [bioworld.com]
- 2. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MCB-3681 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for MCB-3681 is not publicly available, this guide provides essential procedures for its disposal based on established best practices for antibacterial agents. It is imperative to always consult your institution's Environmental Health and Safety (EHS) guidelines for definitive protocols.
General Disposal Procedures for Antibacterial Agents
The disposal of antibacterial agents like this compound requires careful consideration of their concentration and form. High-concentration stock solutions are typically treated as hazardous chemical waste, while dilute solutions and contaminated materials may have distinct disposal pathways.
Stock Solutions: Concentrated solutions of this compound should be treated as hazardous chemical waste.[1][2] These solutions must be collected in designated, properly labeled, and sealed waste containers.[1] It is crucial to follow your institution's specific guidelines for the pickup and disposal of chemical waste.[1]
Used Culture Media: Culture media containing this compound after experimental use requires decontamination.[1] For heat-labile antibacterial agents, autoclaving can be an effective method of inactivation.[2] However, if the agent is heat-stable, autoclaving will not deactivate it, and the media should be collected and disposed of as chemical waste.[2][3] Without specific data on the heat stability of this compound, it is prudent to treat it as heat-stable and dispose of it as chemical waste.
Contaminated Solid Waste: All solid waste, including personal protective equipment (PPE), pipette tips, flasks, and other consumables contaminated with this compound, should be segregated and disposed of in designated biohazardous or chemical waste containers, in accordance with institutional protocols.[3]
Summary of Disposal Methods for Antibacterial Waste
| Waste Type | Description | Recommended Disposal Method |
| Stock Solutions | Concentrated solutions of this compound. | Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed container for disposal through the institution's hazardous waste program.[1][2] |
| Used Culture Media | Liquid or solid media containing this compound after use. | Decontaminate (e.g., autoclaving) if the agent is known to be heat-labile. Otherwise, treat as chemical waste.[1][2][3] |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, and other materials contaminated with this compound. | Dispose of in designated biohazardous or chemical waste containers according to institutional policies.[3] |
Disposal Workflow for Antibacterial Agents
The following diagram outlines a general decision-making workflow for the proper disposal of antibacterial agents like this compound.
References
Essential Safety and Logistical Information for Handling MCB-3681
Disclaimer: No specific Safety Data Sheet (SDS) for MCB-3681 is publicly available. The following guidance is based on best practices for handling potent, powdered antibacterial compounds. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment and consult the official SDS for this compound, when available, before any handling, storage, or disposal. Adherence to institutional and local environmental, health, and safety regulations is mandatory.
This compound is a potent, dual-action antibacterial agent with a broad spectrum against Gram-positive organisms, including clinically significant strains.[1] Its prodrug, MCB-3837, rapidly converts to the active substance this compound.[2] Due to its potency, stringent safety protocols are essential to minimize exposure risk to laboratory personnel and prevent environmental contamination.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent powdered compounds is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The required level of PPE is determined by the specific procedure and the associated risk of exposure. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, such as weighing and transferring. A full-face respirator or Powered Air-Purifying Respirator (PAPR) may be required for high-risk procedures or in the event of a spill. |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times in the laboratory. A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles. |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Change gloves frequently, typically every 30 to 60 minutes, or immediately if contaminated or damaged.[3] |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it should be laundered regularly and not worn outside the laboratory. |
| Foot | Shoe Covers | To be worn over personal footwear and removed before exiting the designated handling area to prevent the tracking of contaminants. |
Operational Plans: Handling and Storage
All handling of this compound powder should be conducted within a certified containment system to minimize the generation of airborne particles. For potent compounds, open handling of powder is strongly discouraged.[4]
Primary Containment:
-
Biological Safety Cabinet (BSC) or Glovebox Isolator: All manipulations of this compound powder, including weighing, reconstitution, and aliquoting, should be performed within a Class II BSC or a glovebox isolator. These systems provide both product and personnel protection.
-
Closed Transfer Systems: Utilize closed transfer systems, such as split butterfly valves, to move the powder between containers and process equipment, preventing exposure.[5]
Secondary Containment:
-
The laboratory where this compound is handled should be designed with secondary containment features, such as controlled access, negative pressure relative to surrounding areas, and high-efficiency particulate air (HEPA) filtration of exhausted air.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed and clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.
-
Store in a designated, secure location with restricted access.
Experimental Protocols: Weighing and Solution Preparation
Objective: To safely and accurately weigh this compound powder and prepare a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Ventilated Balance Enclosure (VBE) or BSC
Procedure:
-
Preparation: Don all required PPE as specified in Table 1.
-
Containment Setup: Perform all powder handling within a VBE or a Class II BSC.
-
Tare Container: Place a tared weigh boat or paper on the analytical balance.
-
Weighing: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Record Weight: Record the exact weight of the powder.
-
Transfer to Solvent: Carefully transfer the weighed powder into the volumetric flask containing the appropriate solvent.
-
Dissolution: Cap the flask and mix gently until the powder is completely dissolved.
-
Final Volume: Add solvent to the final desired volume and mix thoroughly.
-
Labeling: Label the stock solution container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Decontamination: Decontaminate all surfaces and equipment used in the procedure following institutional protocols for potent compounds.
Disposal Plan
Improper disposal of potent antibacterial agents can lead to environmental contamination and the development of antibiotic-resistant bacteria. All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, unused product, and heavily contaminated items.
-
Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE (gloves, gowns, shoe covers) and absorbent pads.[6]
-
Sharps Waste (Red Containers): For sharps that are completely empty of the drug. Needles should not be recapped. Syringes containing any residual volume must be disposed of as hazardous chemical waste.[6]
Disposal Procedure:
-
Containment: All waste must be placed in designated, labeled, and leak-proof containers.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents.
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[6]
-
Collection: Follow institutional guidelines for the collection and disposal of hazardous chemical waste by authorized personnel.
-
DO NOT dispose of this compound or any contaminated materials down the drain or in the regular trash.[6]
Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. Analysis of effects of MCB3681, the antibacterially active substance of prodrug MCB3837, on human resident microflora as proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
